molecular formula C8H8N2O4 B1269366 2-(4-Nitrophenoxy)acetamide CAS No. 63218-14-4

2-(4-Nitrophenoxy)acetamide

Cat. No.: B1269366
CAS No.: 63218-14-4
M. Wt: 196.16 g/mol
InChI Key: IYJAUHBAFQALLE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJAUHBAFQALLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350002
Record name 2-(4-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63218-14-4
Record name 2-(4-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 2-(4-Nitrophenoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

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An In-depth Technical Guide to 2-(4-Nitrophenoxy)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenoxy)acetamide is a member of the phenoxy acetamide class of organic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, analgesic, and antitubercular agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound, offering a foundational resource for researchers exploring its potential in drug discovery and development.

Chemical Synthesis

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-nitrophenol and 2-chloroacetamide. This reaction is typically carried out in the presence of a base to deprotonate the phenol, enhancing its nucleophilicity, and a catalyst to facilitate the reaction.

Proposed Synthetic Pathway

Synthesis of this compound reagent1 4-Nitrophenol reaction Reflux reagent1->reaction + reagent2 2-Chloroacetamide reagent2->reaction + product This compound base K₂CO₃ base->reaction catalyst KI catalyst->reaction solvent Acetone solvent->reaction reaction->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of structurally similar phenoxy acetamide derivatives.[3]

Materials:

  • 4-Nitrophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Acetone, anhydrous

  • Ethyl acetate

  • Water, deionized

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.2 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 2-chloroacetamide (1.0 eq.) to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.

  • Suspend the resulting residue in water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₈H₈N₂O₄Confirmed.
Molecular Weight 196.16 g/mol Confirmed.
Appearance Pale yellow to yellow solidBased on the appearance of similar nitro-containing aromatic compounds.[1]
Melting Point Expected in the range of 150-200 °CDerivatives such as N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide have melting points in the range of 160-162 °C.[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetone.General solubility trend for phenoxy acetamide derivatives.[4]
logP Predicted to be in the range of 1.0 - 2.0Based on the polarity of the functional groups.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amide protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Amide (-NH₂)7.5 - 8.5Broad singlet-
Aromatic (H-2', H-6')~8.2Doublet~9.0
Aromatic (H-3', H-5')~7.0Doublet~9.0
Methylene (-OCH₂-)~4.8Singlet-

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)~168
Aromatic (C-1')~163
Aromatic (C-4')~142
Aromatic (C-2', C-6')~126
Aromatic (C-3', C-5')~115
Methylene (-OCH₂-)~68
Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3400 - 3200 (two bands)
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (Amide I)~1680
N-O Stretch (Nitro)1550 - 1500 and 1350 - 1300
C-O-C Stretch (Ether)1250 - 1050
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Expected Molecular Ion Peak (M⁺): m/z = 196

Characterization Workflow

Characterization_Workflow start Synthesized Compound purification Purification (Recrystallization) start->purification mp Melting Point Determination purification->mp tlc TLC Analysis purification->tlc nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure Structural Confirmation mp->structure tlc->structure nmr->structure ftir->structure ms->structure

Caption: A typical workflow for the characterization of this compound.

Potential Biological Activity

While specific biological data for this compound is limited, a derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has demonstrated promising anticancer, anti-inflammatory, and analgesic activities.[1] This suggests that the 2-(4-nitrophenoxy) moiety is a key pharmacophore that warrants further investigation.

Recommendations for Biological Evaluation:

  • In vitro cytotoxicity screening: Assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Anti-inflammatory assays: Evaluate the compound's ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

  • Analgesic activity studies: Investigate the potential analgesic effects in established animal models of pain.

  • Antimicrobial screening: Test the compound against a range of pathogenic bacteria and fungi.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. The proposed methodologies and predicted physicochemical and spectral data serve as a valuable resource for researchers embarking on the exploration of this promising compound. Further investigation into its biological activities is highly encouraged to unlock its full therapeutic potential.

References

  • Jansukra, P., Duangthongyou, T., Suramitr, S., & Wannalerse, B. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 26(11), 3373. [Link]

  • Priyanka, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

  • Wen, Y. H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80450, Acetamide, N-(2-(4-nitrophenyl)ethyl)-. [Link]

  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • Shaikh, R. P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220336. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

An In-Depth Technical Guide to 2-(4-Nitrophenoxy)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Nitrophenoxy)acetamide, a member of the phenoxy acetamide class of organic compounds, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. The inherent structural motifs—a nitrophenyl group linked via an ether bond to an acetamide moiety—provide a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of this compound, detailing its chemical identity, molecular structure, synthesis, and known biological activities. It is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of new chemical entities for therapeutic applications. The phenoxy acetamide core is prevalent in a variety of biologically active molecules, exhibiting anticancer, anti-inflammatory, analgesic, and antimicrobial properties, underscoring the potential of this compound and its derivatives in pharmacology.[1][2]

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's chemical identity and structure is fundamental to its scientific investigation. This section provides the key identifiers and a detailed look at the molecular architecture of this compound.

Chemical Abstract Service (CAS) Number and Molecular Formula

The unique identifier for this compound is its CAS number, which facilitates unambiguous identification in chemical databases and literature.

PropertyValueSource
CAS Number 63218-14-4N/A
Molecular Formula C₈H₈N₂O₄[3]
Molecular Structure and Representations

The molecular structure of this compound is characterized by a 4-nitrophenoxy group attached to an acetamide moiety. This structure can be represented in various formats, each offering a different perspective for computational and descriptive chemistry.

  • InChI (International Chemical Identifier): InChI=1S/C8H8N2O4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2,(H2,9,11)[3]

  • InChIKey: IYJAUHBAFQALLE-UHFFFAOYSA-N

  • SMILES (Simplified Molecular-Input Line-Entry System): O=C(N)COC1=CC=C(C=C1)=O[3]

  • IUPAC Name: this compound

The structural arrangement of the nitro group, ether linkage, and amide functionality dictates the molecule's physicochemical properties and its potential interactions with biological targets.

Diagram of the Molecular Structure of this compound

A 2D representation of this compound.

Part 2: Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method is the reaction of 4-nitrophenol with 2-chloroacetamide in the presence of a suitable base. This approach is analogous to the synthesis of similar phenoxy acetamide derivatives reported in the literature.[3]

Proposed Synthetic Protocol

This protocol is a representative method based on established chemical principles for the synthesis of analogous compounds.[3]

Step 1: Reaction Setup

  • To a solution of 4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

Step 2: Nucleophilic Substitution

  • Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis_Workflow start Start reactants Mix 4-Nitrophenol, 2-Chloroacetamide, and K2CO3 in Acetonitrile start->reactants reflux Reflux Reaction Mixture reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool, Filter, and Concentrate tlc->workup Complete purify Recrystallize from Ethanol/Water workup->purify product Pure this compound purify->product

Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of analogous compounds, the following spectral data can be anticipated:[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenoxy group, typically as two doublets in the downfield region (around 7.0-8.5 ppm). A singlet corresponding to the methylene protons (-OCH₂-) would likely appear around 4.5-5.0 ppm. The amide protons (-NH₂) would present as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the eight distinct carbon atoms. The carbonyl carbon of the acetamide group is expected in the range of 165-170 ppm. Aromatic carbons would resonate between 115 and 160 ppm, and the methylene carbon (-OCH₂-) would appear around 65-70 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a strong absorption for the C=O stretch of the amide at approximately 1670-1700 cm⁻¹. N-H stretching vibrations of the primary amide would be visible around 3200-3400 cm⁻¹. Characteristic peaks for the nitro group (NO₂) would appear around 1500-1550 cm⁻¹ (asymmetric stretch) and 1330-1370 cm⁻¹ (symmetric stretch). The C-O-C ether linkage would show stretching vibrations in the 1200-1250 cm⁻¹ region.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[4]

Part 3: Biological Activities and Potential Applications

Derivatives of phenoxy acetamide have demonstrated a wide spectrum of pharmacological activities, suggesting that this compound could serve as a valuable lead compound in drug development.

Anticancer, Anti-inflammatory, and Analgesic Potential

Studies on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have revealed significant biological activities. Notably, compounds bearing a nitro group have exhibited promising anticancer, anti-inflammatory, and analgesic properties.[2] The presence of the nitro functionality on the phenoxy ring in this compound suggests its potential in these therapeutic areas. The mechanism of action for related compounds is often associated with the inhibition of key inflammatory and cancer-related pathways. For instance, some acetamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain.[5]

Biological_Activity compound This compound and Derivatives anticancer Anticancer Activity compound->anticancer antiinflammatory Anti-inflammatory Activity compound->antiinflammatory analgesic Analgesic Activity compound->analgesic antimicrobial Antimicrobial Activity compound->antimicrobial antitubercular Antitubercular Activity compound->antitubercular

Potential pharmacological activities of this compound derivatives.

Antitubercular Activity

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized, showing potential as antitubercular agents.[6] This highlights another promising avenue for the therapeutic application of this compound derivatives, addressing the critical need for new drugs to combat tuberculosis.

Part 4: Safety and Handling

As with any chemical compound used in a research setting, proper safety precautions are paramount when handling this compound and its derivatives.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For more detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with considerable potential for further investigation in the field of drug discovery. Its straightforward synthesis, coupled with the known diverse biological activities of the phenoxy acetamide scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and an outline of its potential pharmacological applications. Further research into its specific mechanisms of action and structure-activity relationships will be crucial in unlocking its full therapeutic potential.

References

  • This compound. PubChem. [Link].

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. [Link].

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link].

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link].

  • Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. [Link].

  • Safety Data Sheet - 2-Chloro-N-(4-nitrophenyl)acetamide. Angene Chemical. [Link].

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. [Link].

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link].

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData. [Link].

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link].

  • (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link].

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. [Link].

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link].

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link].

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Deconvoluting the Molecular Architecture: A Spectroscopic Guide to 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(4-nitrophenoxy)acetamide. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an expert-led predictive guide. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, we present a robust interpretation of the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural features as revealed by modern analytical techniques.

Introduction: The Structural Significance of this compound

This compound belongs to the phenoxyacetamide class of compounds, a scaffold of interest in medicinal chemistry and materials science. The molecule's architecture, featuring a nitro-substituted aromatic ring linked via an ether bond to an acetamide moiety, presents a unique combination of functional groups that govern its chemical and physical properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This guide will systematically deconstruct the predicted spectroscopic data for this compound, providing a detailed rationale for the expected signals and fragmentation patterns. Our analysis is grounded in fundamental spectroscopic theory and corroborated by experimental data from closely related molecules, ensuring a high degree of scientific integrity and practical utility.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number of distinct proton environments and their connectivity within a molecule. For this compound, we can predict the chemical shifts and splitting patterns based on the electronic effects of the constituent functional groups.

Experimental Protocol (Hypothetical): A hypothetical ¹H NMR spectrum would be acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.2Doublet2HAr-H (ortho to NO₂)The strong electron-withdrawing nitro group deshields the ortho protons, shifting them significantly downfield.
~7.0Doublet2HAr-H (ortho to O)The ether oxygen is an electron-donating group, shielding the ortho protons and shifting them upfield relative to the other aromatic protons.
~4.6Singlet2HO-CH₂ -C=OThe methylene protons are adjacent to an electron-withdrawing ether oxygen and a carbonyl group, resulting in a downfield shift.
~8.0Singlet (broad)1HNH The amide proton is typically observed as a broad singlet, with its chemical shift being solvent and concentration-dependent.
~2.1Singlet3HCH₃ The methyl protons of the acetamide group are in a relatively shielded environment.

Causality Behind Predictions: The predicted chemical shifts are influenced by the electronic environment of each proton. The nitro group's strong -I and -R effects withdraw electron density from the aromatic ring, particularly at the ortho and para positions, leading to significant deshielding and a downfield shift for the protons ortho to the nitro group. Conversely, the phenoxy oxygen's +R effect donates electron density, shielding the ortho and para protons. This push-pull electronic effect results in a distinct splitting pattern for the aromatic protons.[1] The methylene and methyl protons' chemical shifts are dictated by their proximity to electronegative atoms (oxygen and nitrogen) and the carbonyl group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon.

Experimental Protocol (Hypothetical): A hypothetical ¹³C NMR spectrum would be acquired on a 100 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (ppm)AssignmentRationale
~169C =OThe carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~162Ar-C -OThe aromatic carbon directly attached to the ether oxygen is deshielded due to the electronegativity of oxygen.
~142Ar-C -NO₂The aromatic carbon bearing the nitro group is also strongly deshielded.
~126Ar-C H (ortho to NO₂)These aromatic carbons are deshielded by the electron-withdrawing nitro group.
~115Ar-C H (ortho to O)These aromatic carbons are shielded by the electron-donating ether oxygen.
~68O-C H₂-C=OThe methylene carbon is deshielded by the adjacent ether oxygen and carbonyl group.
~23C H₃The methyl carbon of the acetamide group is in a shielded, aliphatic environment.

Causality Behind Predictions: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms.[2] Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[3] Aromatic carbons exhibit a wide range of chemical shifts depending on the nature of the substituents. Electron-withdrawing groups like the nitro group cause a downfield shift, while electron-donating groups like the ether oxygen cause an upfield shift for the carbons they are attached to and those at the ortho and para positions.[4][5]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical): A hypothetical IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Predicted IR Absorption Bands:

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300MediumN-H stretchCharacteristic stretching vibration of the amide N-H bond.
~3100-3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the aromatic ring.
~2950-2850WeakAliphatic C-H stretchStretching vibrations of the C-H bonds of the methylene and methyl groups.
~1680StrongC=O stretch (Amide I)The strong absorption is characteristic of the carbonyl group in a secondary amide.
~1590, ~1490Medium-StrongAromatic C=C stretchSkeletal vibrations of the aromatic ring.
~1520, ~1350StrongN-O stretch (NO₂)Asymmetric and symmetric stretching vibrations of the nitro group are typically strong and characteristic.
~1250StrongAryl-O-C stretchThe asymmetric C-O-C stretching of the aryl ether is a strong and diagnostic band.[6]

Causality Behind Predictions: The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved in the vibration.[7] The strong C=O stretch is a hallmark of the amide group.[8][9] The two strong bands for the nitro group are highly characteristic. The strong absorption around 1250 cm⁻¹ is indicative of the aryl ether linkage. The N-H and C-H stretching vibrations appear at higher frequencies.[10]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol (Hypothetical): A hypothetical mass spectrum would be obtained using an electron ionization (EI) source.

Predicted Mass Spectrometry Data:

Predicted m/zIonRationale for Fragment
196[M]⁺Molecular ion peak.
139[M - NH₂COCH₃]⁺Loss of the acetamide group.
123[M - OCH₂CONH₂]⁺Cleavage of the ether bond with loss of the acetamido-methoxy group.
109[C₆H₅O₂]⁺Fragment corresponding to nitrophenol.
93[C₆H₅O]⁺Loss of NO₂ from the molecular ion.
77[C₆H₅]⁺Phenyl cation.
58[CH₃CONH₃]⁺Acetamide fragment.
43[CH₃CO]⁺Acetyl cation, often a base peak.

Causality Behind Predictions: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The fragmentation pathways are dictated by the stability of the resulting cations and neutral fragments. For this compound, common fragmentation patterns would involve cleavage of the amide and ether linkages. The loss of the nitro group is also a characteristic fragmentation for nitroaromatic compounds.[11][12]

Molecular Structure and Predicted Fragmentation Pathway:

molecular_structure cluster_mol This compound C1 C C2 C C3 C C4 C C5 C C6 C O1 O N1 N O2 O O3 O C7 C H1 H H2 H C8 C O4 O N2 N H3 H C9 C H4 H H5 H H6 H

fragmentation M [M]⁺˙ m/z = 196 F1 [M - NO₂]⁺ m/z = 150 M->F1 - NO₂ F2 [M - CH₂CO]⁺˙ m/z = 154 M->F2 - CH₂CO F3 [C₆H₄O₂N]⁺ m/z = 122 M->F3 - CH₂CONH₂ F4 [C₆H₄NO₂]⁺ m/z = 122 M->F4 - OCH₂CONH₂ F5 [CH₃CONH₂]⁺˙ m/z = 59 M->F5 rearrangement F6 [CH₃CO]⁺ m/z = 43 F2->F6 - NH₂ F5->F6 - NH₂

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related compounds, we have constructed a comprehensive spectral profile that can aid in the identification and characterization of this molecule. The presented data and interpretations are designed to be a valuable resource for scientists and researchers, facilitating a deeper understanding of this compound's molecular structure and properties.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

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  • Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. (n.d.). PubMed. Retrieved from [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

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  • SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BISINDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2024, March 13). Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]

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A Technical Guide to the Potential Research Applications of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, yet underexplored, member of this class: 2-(4-Nitrophenoxy)acetamide (CAS No. 63218-14-4). We will delve into its chemical characteristics and synthesize existing research on related analogues to project its most promising research applications. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a foundation for initiating novel research projects. We will explore its potential as a precursor for anticancer, anti-inflammatory, and antitubercular agents, and as a versatile chemical intermediate for developing targeted molecular probes. Detailed experimental protocols and workflows are provided to facilitate the practical exploration of these applications.

Introduction: The Scientific Rationale

This compound is a small molecule characterized by three key functional components: a phenoxy ring, an acetamide linker, and a para-substituted nitro group. The convergence of these moieties makes it a compound of significant interest.

  • The Phenoxy Acetamide Core: This scaffold is well-represented in pharmacologically active compounds, demonstrating activities that include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] Its structural flexibility allows for facile modification, making it an ideal starting point for developing extensive compound libraries.

  • The Nitro Group (NO₂): Far from being a passive substituent, the aromatic nitro group is a critical pharmacophore. Its strong electron-withdrawing nature significantly influences the molecule's electronic properties, solubility, and receptor-binding affinity.[3] Crucially, the nitro group is bioreducible; under the hypoxic conditions characteristic of solid tumors and certain microbial infection sites, it can be reduced by nitroreductase enzymes to form reactive nitro radical anions and other species.[4][5] This property opens the door for designing hypoxia-activated prodrugs, which offer enhanced selectivity and reduced off-target toxicity.[3]

This guide synthesizes these foundational principles to outline a clear, actionable research plan for this compound.

Figure 1: Chemical Structure and Key Moieties of this compound.

Application I: Anticancer Drug Discovery

The link between chronic inflammation and cancer is well-established, with enzymes like cyclooxygenase-2 (COX-2) being overexpressed in various carcinomas.[6] Phenoxy acetamide derivatives have shown promise as both anti-inflammatory and anticancer agents, suggesting a dual-action mechanism.[7][8]

Mechanistic Hypothesis

The therapeutic potential of this compound derivatives in oncology can be explored via two primary avenues:

  • COX-2 Inhibition: As with other phenoxy acetamides, derivatives could be designed to selectively inhibit COX-2, thereby disrupting the inflammatory signaling that promotes tumor growth and proliferation.[2]

  • Hypoxia-Activated Prodrug: The nitro group can be leveraged for tumor-specific activation. In the low-oxygen environment of a solid tumor, nitroreductases can reduce the nitro group, releasing a cytotoxic agent (e.g., a radical species or a more potent amine-containing drug) directly at the target site.[5]

workflow start Synthesize this compound Derivatives purify Purify & Characterize (NMR, MS, HPLC) start->purify invitro In Vitro Screening (MTT Assay on Cancer Cell Lines) purify->invitro select Identify Hit Compounds (Low IC50 Values) invitro->select hypoxia Hypoxia-Selectivity Assay (Compare Normoxia vs. Hypoxia) select->hypoxia invivo In Vivo Xenograft Model (Tumor Growth Inhibition) hypoxia->invivo lead Lead Optimization (SAR) invivo->lead

Caption: Workflow for Anticancer Screening of Novel Derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a test compound to inhibit cancer cell proliferation.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, SK-N-SH for neuroblastoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.[6]

  • Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data from Analogues

The following table presents published data for a closely related derivative, demonstrating the scaffold's potential.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specified, but showed activity[6],[7]
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)Not specified, but showed activity[6],[7]

Application II: Anti-inflammatory and Analgesic Research

As previously mentioned, the phenoxy acetamide scaffold is a promising starting point for developing non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved safety profiles over existing treatments.[2]

Mechanistic Hypothesis

The primary mechanism for the anti-inflammatory and analgesic effects of this compound class is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.

cluster_pathway COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Phenoxy Acetamide Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 Mediated Inflammatory Pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animals: Use Wistar rats (150-200g). Acclimatize them for one week.

  • Grouping: Divide animals into groups (n=6):

    • Group 1: Control (Vehicle, e.g., 0.5% CMC solution).

    • Group 2: Standard (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: Test Compound at different doses (e.g., 25, 50, 100 mg/kg).

  • Dosing: Administer the vehicle, standard, or test compound orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Application III: Development of Antitubercular Agents

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. The phenoxy acetamide scaffold has been identified as a promising starting point for new antitubercular drugs.[10]

Rationale and Supporting Evidence

A study on 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally very similar to the topic compound, revealed potential antitubercular activity.[10] This suggests that the 4-nitrophenoxy acetamide core is a viable pharmacophore for targeting Mycobacterium tuberculosis. The mechanism may involve the inhibition of essential mycobacterial enzymes, a hypothesis that warrants further investigation through target identification studies.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound (in broth) to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Prepare an inoculum of M. tuberculosis H37Rv and add 100 µL to each well to achieve a final concentration of ~5 x 10⁴ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.

Application IV: A Versatile Synthetic Intermediate

Beyond its direct biological applications, this compound is a valuable building block for further chemical synthesis. The nitro group is a versatile functional handle that can be readily transformed into other groups.

Key Transformation: Nitro Group Reduction

The reduction of the aromatic nitro group to an amine is a fundamental and high-yielding transformation in organic chemistry.[11][12] This conversion is critical because it installs a nucleophilic amino group, which can then be used for a wide range of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, to create a diverse library of new chemical entities.

Start This compound Product 2-(4-Aminophenoxy)acetamide Start->Product       Reagents Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Key synthetic transformation of the nitro group to an amine.

Protocol: Reduction of Nitro Group to Amine
  • Setup: Dissolve this compound (1 eq) in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.[11]

  • Reagent Addition: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%). Fit the flask with a balloon filled with hydrogen gas (H₂).

    • Chemical Reduction: Add an excess of a metal-based reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl.[11]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (for Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Workup (for SnCl₂): Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 2-(4-Aminophenoxy)acetamide by column chromatography or recrystallization to yield the final product. The structure should be confirmed by NMR and MS analysis.

Conclusion and Future Directions

This compound is a molecule of considerable untapped potential. Based on robust evidence from structurally related compounds, it stands as a prime candidate for scaffold-based drug discovery programs. The most promising avenues for immediate research lie in its derivatization and evaluation as an anticancer , anti-inflammatory , and antitubercular agent. The presence of the bioreducible nitro group is a particularly compelling feature, offering a clear strategy for developing hypoxia-targeted therapeutics. Furthermore, its utility as a synthetic intermediate provides a gateway to vast and unexplored chemical space. Future research should focus on systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling of lead compounds to assess their drug-like properties.

References

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  • Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents Source: MDPI URL: [Link]

  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PubMed Central URL: [Link]

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  • Title: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Source: IUCr URL: [Link]

  • Title: N-(4-Methoxy-2-nitrophenyl)acetamide Source: PMC - PubMed Central URL: [Link]

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  • Title: Reaction mechanisms of nitro compounds. a) The principle of nitro group... Source: ResearchGate URL: [Link]

  • Title: Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide Source: PrepChem.com URL: [Link]

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A Comprehensive Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning field of phenoxyacetamide derivatives, a class of compounds demonstrating remarkable versatility and therapeutic promise. We will delve into the core aspects of their synthesis, dissect their diverse biological activities, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the phenoxyacetamide scaffold in their own discovery programs.

Introduction: The Phenoxyacetamide Scaffold - A Privileged Motif in Medicinal Chemistry

The phenoxyacetamide moiety is a key structural component found in a multitude of medicinally important compounds.[1][2] Its prevalence stems from a unique combination of physicochemical properties that allow for favorable interactions with a wide range of biological targets. The ether linkage provides a degree of conformational flexibility, while the aromatic ring and the acetamide group offer multiple points for hydrogen bonding and hydrophobic interactions. This inherent versatility has led to the development of phenoxyacetamide derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory effects.[3][4] This guide will serve as a comprehensive resource for understanding and harnessing the therapeutic potential of this remarkable chemical scaffold.

Synthetic Strategies for Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives is generally straightforward, with the most common approach being the nucleophilic substitution reaction between a substituted phenol and a haloacetamide.[5] This method allows for the facile introduction of a wide variety of substituents on both the phenoxy and acetamide moieties, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a generalized and robust method for the synthesis of N-substituted-2-phenoxyacetamide derivatives, a common structural motif in this class of compounds. The rationale behind this approach lies in the reliability and high yields typically achieved with the Williamson ether synthesis.

Experimental Protocol: Synthesis of N-substituted-2-phenoxyacetamide

  • Step 1: Preparation of the Phenoxide. To a solution of a substituted phenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol to form the reactive phenoxide nucleophile, yet mild enough to prevent side reactions. The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.[6]

  • Step 2: Nucleophilic Substitution. To the phenoxide solution, add the appropriate 2-chloro-N-substituted acetamide (1.1 equivalents). The reaction is then heated to reflux (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-8 hours).[7] The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired N-substituted-2-phenoxyacetamide derivative.

G Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K2CO3, Acetone/DMF Product N-substituted-2- phenoxyacetamide Phenoxide->Product SN2 Reaction Haloacetamide 2-Chloro-N-substituted acetamide Haloacetamide->Product

Caption: General synthetic scheme for phenoxyacetamide derivatives.

Diverse Biological Activities and Therapeutic Potential

Phenoxyacetamide derivatives have been extensively investigated for a wide array of biological activities. The following sections will detail their applications in key therapeutic areas, including quantitative data and relevant experimental protocols.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Phenoxyacetamide derivatives have shown significant promise in this area, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8]

One notable example is a series of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a key virulence factor. By inhibiting the T3SS, these compounds can disarm the bacteria without killing them, which may reduce the selective pressure for resistance development.[9] A systematic exploration of this scaffold has led to the identification of inhibitors with IC50 values below 1 μM.[10]

Table 1: Antimicrobial Activity of Representative Phenoxyacetamide Derivatives

Compound IDTarget OrganismActivity (MIC in µg/mL)Reference
5e Klebsiella pneumoniae25[8]
5a-k Pseudomonas aeruginosaSignificant Activity[8]
5k Candida albicansMost Active in Series[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard and reliable technique for determining the MIC of an antimicrobial agent.

  • Step 1: Preparation of Inoculum. A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[9]

  • Step 2: Serial Dilution of Test Compound. The phenoxyacetamide derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Step 3: Inoculation. Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Step 4: Incubation. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Step 5: Determination of MIC. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Phenoxyacetamide derivatives have demonstrated significant potential as anticancer agents, with several studies reporting their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][11]

For instance, novel semi-synthetic phenoxyacetamide derivatives have been shown to exhibit potent cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[12] One particular compound demonstrated a significantly lower IC50 value against HepG2 cells (1.43 µM) compared to the standard chemotherapeutic agent 5-Fluorouracil (5.32 µM).[12] Mechanistic studies revealed that this compound induces apoptosis through the intrinsic pathway and acts as an inhibitor of PARP-1.[7][12]

Table 2: In Vitro Anticancer Activity of Phenoxyacetamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound I HepG2 (Liver Cancer)1.43[12]
Compound II HepG2 (Liver Cancer)6.52[12]
3c MCF-7 (Breast Cancer)Not specified, but active[6][11]
3c SK-N-SH (Neuroblastoma)Not specified, but active[6][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.

  • Step 1: Cell Seeding. Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Step 2: Compound Treatment. The cells are treated with various concentrations of the phenoxyacetamide derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Step 3: Addition of MTT Reagent. The media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization of Formazan. The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase 8 DISC->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Phenoxyacetamide Phenoxyacetamide Derivative DNA_Damage DNA Damage Phenoxyacetamide->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase 9 Procaspase9->Apoptosome Caspase9 Caspase 9 Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathways targeted by phenoxyacetamide derivatives.

Anticonvulsant Activity

Several phenoxyacetamide derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[5] Their mechanism of action is often multifaceted, involving the modulation of various neurological pathways to reduce seizure activity.

A series of phenoxyacetic acid derivatives were evaluated for their anticonvulsant properties, with one compound, in particular, demonstrating complete seizure protection and zero mortality in the pentylenetetrazol (PTZ)-induced seizure model, outperforming the reference drug valproic acid.[3][13] Further mechanistic studies revealed that this compound significantly reduced hippocampal oxidative stress and neuroinflammatory cytokines.[3]

Table 3: Anticonvulsant Activity of a Lead Phenoxyacetamide Derivative

Compound IDSeizure ModelEfficacyReference
7b PTZ-induced seizures100% protection, 0% mortality[3][13]
7b Pilocarpine-induced TLE188.6% delay in seizure onset, 100% survival[3]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.

  • Step 1: Animal Preparation. Adult mice or rats are used for this assay. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Step 2: Application of Electrical Stimulus. At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[9]

  • Step 3: Observation of Seizure Endpoint. The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure. The absence of this phase is considered a positive indication of anticonvulsant activity.

  • Step 4: Data Analysis. The percentage of animals protected from the tonic extensor phase is calculated for each dose group, and the ED50 (the dose that protects 50% of the animals) is determined.

Structure-Activity Relationship (SAR) Insights

The vast number of synthesized phenoxyacetamide derivatives has allowed for the elucidation of key structure-activity relationships, providing a roadmap for the rational design of more potent and selective compounds.

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring have a profound impact on biological activity. For instance, in the case of T3SS inhibitors, specific substitution patterns on the aromatic ring were found to be crucial for potent inhibition.[9][10] Similarly, for anticancer and anti-inflammatory activities, derivatives with halogens on the aromatic ring have shown enhanced potency.[6][11]

  • The Acetamide Moiety: Modifications to the acetamide portion of the scaffold also play a critical role. The nature of the substituent on the amide nitrogen can significantly influence the compound's interaction with its biological target and its overall pharmacokinetic properties.

  • The Linker: The length and flexibility of the linker between the phenoxy ring and the acetamide group can also be modulated to optimize activity.

Future Perspectives and Conclusion

The phenoxyacetamide scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. The ease of synthesis and the ability to readily modify its structure have made it an attractive starting point for the development of novel therapeutic agents. While significant progress has been made in exploring the antimicrobial, anticancer, and anticonvulsant potential of these derivatives, several avenues for future research remain.

Further elucidation of the precise mechanisms of action and the identification of specific molecular targets will be crucial for the rational design of next-generation phenoxyacetamide-based drugs. Additionally, a more comprehensive evaluation of their pharmacokinetic and toxicological profiles will be necessary to advance the most promising candidates into clinical development. The continued exploration of the chemical space around the phenoxyacetamide core, guided by the SAR insights discussed in this guide, holds immense potential for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • Al-Abdullah, E. S., Al-Harbi, N. O., Al-Ghorbani, M., El-Gazzar, M. G., Al-Obaid, A. M., & Abdel-Wahab, B. F. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances, 13(35), 24653-24666. [Link]

  • Yıldırım, S., Akalın, G., & Ünlü, S. (2005). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Arzneimittel-Forschung, 55(7), 403-410. [Link]

  • Bowman, M. D., Ballard, T. E., O'Neill, J. C., Sturge, C. R., & Melander, C. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & medicinal chemistry, 23(5), 1027–1043. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 973838. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed research international, 2014, 973838. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. (2024). JETIR, 11(3). [Link]

  • Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (Basel, Switzerland), 16(11), 1524. [Link]

  • Zhu, Q., Zhang, L., Li, X., Wang, X., & Li, Y. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules (Basel, Switzerland), 19(11), 18620–18631. [Link]

  • Al-Abdullah, E. S., Al-Harbi, N. O., Al-Ghorbani, M., El-Gazzar, M. G., Al-Obaid, A. M., & Abdel-Wahab, B. F. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC advances, 13(35), 24653–24666. [Link]

  • Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

Sources

The Nitro-Substituted Phenoxyacetamide Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties and pharmacological profile of these molecules. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of nitro-substituted phenoxyacetamides. We will delve into their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships. Detailed experimental protocols for the evaluation of these activities are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the Nitro Group in Phenoxyacetamide Chemistry

Phenoxyacetic acid and its derivatives have long been recognized for their diverse biological applications.[1] The core structure, consisting of a phenyl ring linked to an acetamide moiety through an ether bond, provides a versatile template for chemical modification. The introduction of substituents on the phenyl ring can dramatically alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.[2]

The nitro group, in particular, is a key pharmacophore that can profoundly impact a molecule's biological activity.[3] Its strong electron-withdrawing nature can enhance the acidity of nearby protons, influence molecular polarity, and participate in crucial redox reactions within biological systems.[2][3] These properties can lead to a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] This guide will systematically explore the multifaceted biological activities of phenoxyacetamides functionalized with this critical nitro moiety.

Synthesis of Nitro-Substituted Phenoxyacetamides

The synthesis of nitro-substituted phenoxyacetamides typically involves a multi-step process. A general synthetic route is outlined below. The specific reagents and conditions may be adapted based on the desired substitution pattern.

General Synthetic Pathway

Synthesis cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Chloroacetamide Synthesis cluster_2 Step 3: Final Product Synthesis Ketone Substituted Ketone Amine Intermediate Amine Ketone->Amine Leuckart Reaction Chloroacetamide Intermediate Chloroacetamide Amine->Chloroacetamide Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Chloroacetamide FinalProduct Nitro-Substituted Phenoxyacetamide Chloroacetamide->FinalProduct Williamson Ether Synthesis SubstitutedPhenol Nitro-Substituted Phenol SubstitutedPhenol->FinalProduct

Caption: General synthetic scheme for nitro-substituted phenoxyacetamides.

Detailed Experimental Protocol: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide[4][5]

This protocol describes the synthesis of a specific nitro-substituted phenoxyacetamide, compound 3c from the literature, which has demonstrated notable biological activity.[4][5]

Step 1: Synthesis of 1-(4-chlorophenyl)ethanamine

  • This step is achieved via the Leuckart reaction, a reductive amination process.[5]

Step 2: Synthesis of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide

  • Dissolve 1-(4-chlorophenyl)ethanamine in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise with constant stirring.

  • Allow the reaction to proceed to completion.

  • Isolate and purify the product.[5]

Step 3: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide

  • Dissolve 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide and 4-nitrophenol in a suitable solvent (e.g., acetone).

  • Add a base, such as anhydrous potassium carbonate, to the mixture.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the mixture, filter, and concentrate the filtrate.

  • Purify the crude product by recrystallization.[5]

Antimicrobial and Antifungal Activity

Nitro-containing compounds have a long history of use as antimicrobial agents.[3] The nitro group can be reduced within microbial cells to form reactive nitroso and superoxide species that can damage DNA and other critical cellular components, leading to cell death.[3]

Mechanism of Antimicrobial Action

The antimicrobial activity of nitro-substituted phenoxyacetamides is often attributed to the redox properties of the nitro group.[3]

Antimicrobial_Mechanism Compound Nitro-Phenoxyacetamide MicrobialCell Microbial Cell Compound->MicrobialCell Enters Cell Reduction Intracellular Reduction of Nitro Group MicrobialCell->Reduction ReactiveSpecies Reactive Nitroso & Superoxide Species Reduction->ReactiveSpecies DNADamage DNA Damage ReactiveSpecies->DNADamage ProteinDamage Protein Dysfunction ReactiveSpecies->ProteinDamage CellDeath Cell Death DNADamage->CellDeath ProteinDamage->CellDeath

Caption: Proposed mechanism of antimicrobial action for nitro-compounds.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Standardized methods are crucial for evaluating the antimicrobial potential of novel compounds. The microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC).[6]

Materials:

  • Test compounds (nitro-substituted phenoxyacetamides)

  • Bacterial or fungal strains (e.g., M. tuberculosis H37Rv, Candida albicans)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Sabouraud Dextrose Broth for fungi)

  • 96-well microplates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive control wells (with a standard antimicrobial) and negative control wells (no compound).

  • Incubate the plates under suitable conditions for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits visible growth.[6]

Quantitative Data Summary: Antitubercular Activity

A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed their potential as antitubercular agents.[6]

CompoundMIC (µg/mL) against M. tuberculosis H37RvMIC (µg/mL) against rifampin-resistant M. tuberculosis 261
3m 44
Reference (Rifampin) 0.25>64

Data extracted from Ang et al., 2012.[6]

Anticancer Activity

The anticancer potential of nitro-substituted phenoxyacetamides has been investigated, with some derivatives showing promising activity against various cancer cell lines.[4][5][7]

Mechanism of Anticancer Action

The precise mechanisms are still under investigation, but potential pathways include the induction of apoptosis and cell cycle arrest.[7] The nitro group's ability to generate reactive oxygen species may also contribute to cytotoxicity in cancer cells.

Anticancer_Pathway Compound Nitro-Phenoxyacetamide CancerCell Cancer Cell Compound->CancerCell Enters Cell ROS Increased Reactive Oxygen Species (ROS) CancerCell->ROS CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Apoptosis Induction of Apoptosis ROS->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Potential anticancer mechanisms of nitro-substituted phenoxyacetamides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Quantitative Data Summary: Anticancer Activity

The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c ) has shown notable anticancer activity.[4][5]

Cell LineIC50 (µM) for Compound 3c
MCF-7 (Breast Cancer)1.56
SK-N-SH (Neuroblastoma)3.12

Data extracted from Rani et al., 2014.[4][5]

Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Some nitro-substituted phenoxyacetamides have demonstrated anti-inflammatory and analgesic properties.[4][5]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects may be linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The nitro group's ability to modulate nitric oxide (NO) pathways could also play a role, as seen with nitro-derivatives of other drugs.[1][8]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo)

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Rodents (e.g., rats or mice)

  • Test compounds

  • Carrageenan solution

  • Plethysmometer (for measuring paw volume)

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Administer the test compounds or a standard drug to the animals orally or via injection.

  • After a specific time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[5]

Quantitative Data Summary: Anti-inflammatory Activity

Compound 3c exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model.[5]

TreatmentPercentage Inhibition of Edema at 3 hours
Compound 3c (50 mg/kg)52.17%
Indomethacin (10 mg/kg)60.86%

Data extracted from Rani et al., 2014.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of nitro-substituted phenoxyacetamides is highly dependent on the substitution pattern on both the phenoxy and the N-phenyl rings.

  • Position of the Nitro Group: The position of the nitro group on the phenoxy ring can significantly influence activity. For instance, the para-nitro substitution in compound 3c appears to be favorable for its anticancer and anti-inflammatory effects.[4][5]

  • Substituents on the N-phenyl Ring: Halogen substitutions on the N-phenyl ring, such as the chloro group in compound 3c , have been shown to enhance anticancer and anti-inflammatory activities.[4][5]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to cross cell membranes and interact with biological targets.[3]

Further systematic studies are needed to fully elucidate the structure-activity relationships for this class of compounds.

Conclusion and Future Perspectives

Nitro-substituted phenoxyacetamides represent a promising class of compounds with a diverse range of biological activities. Their demonstrated antimicrobial, antifungal, anticancer, and anti-inflammatory properties warrant further investigation. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for extensive structure-activity relationship studies. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as to elucidate their detailed mechanisms of action. Preclinical and clinical studies will be essential to translate the therapeutic potential of these compounds into novel drug candidates for a variety of diseases.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]

  • Ang, W., Lin, Y. N., Yang, T., Yang, J. Z., Pi, W. Y., Yang, Y. H., Luo, Y. F., Deng, Y., & Wei, Y. Q. (2012). Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents. Molecules, 17(2), 2248–2258. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25197642. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Salahi, R. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6683. [Link]

  • Rojas-Berríos, D., et al. (2020). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 25(21), 5099. [Link]

  • Sumangala, V., Poojary, B., Chidananda, N., Arulmoli, T., & Shenoy, S. (2022). Synthesis Characterization and Biological Evaluation of Nitro Amidinothioureas. International Journal for Research in Applied Science and Engineering Technology, 10(3), 2107-2111. [Link]

  • da Silva, G. V. J., & de Freitas, C. C. (2018). Examples of nitro compounds with antioxidant activity. ResearchGate. [Link]

  • Zacconi, F., & Ibarra, L. E. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Olas, B. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 24(22), 4037. [Link]

  • Crespo-Hernández, C. E., & Gascón, J. A. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2013). Design, synthesis and biological evaluation of nitro oxide donating N-hydroxycinnamamide derivatives as histone deacetylase inhibitors. Bioorganic & medicinal chemistry, 21(13), 3845–3855. [Link]

  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances, 13(45), 31631-31640. [Link]

  • al-Swayeh, O. A., Fweka, E. P., & Moore, P. K. (2000). Nitroparacetamol exhibits anti-inflammatory and anti-nociceptive activity. British journal of pharmacology, 130(7), 1453–1454. [Link]

  • al-Swayeh, O. A., Fweka, E. P., & Moore, P. K. (2000). Nitroparacetamol exhibits anti-inflammatory and anti-nociceptive activity. PubMed, 10921774. [Link]

  • Zhang, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25111-25117. [Link]

  • Cross, K. P., & Ponting, D. J. (2012). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Current drug metabolism, 13(8), 1141–1165. [Link]

  • Healy, C., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(16), 4983. [Link]

  • Kumar, A., et al. (2019). Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties. Nucleosides, nucleotides & nucleic acids, 38(8), 533–549. [Link]

  • Tuppurainen, K. (2006). Structure-activity relationships in nitrothiophenes. QSAR & combinatorial science, 25(10), 884–890. [Link]

  • Aboul-Enein, H. Y., & El-Ragehy, N. A. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of New Nitazoxanide Derivatives: Toward Broad-Spectrum Antimicrobial Agents. Chemistry & biodiversity, 20(1), e202200877. [Link]

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Sources

The Strategic Utility of 2-(4-Nitrophenoxy)acetamide as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-Nitrophenoxy)acetamide emerges as a pivotal building block, offering a unique combination of reactive sites and structural motifs. Its inherent functionalities—a reactive electrophilic aromatic ring activated by the nitro group, a readily displaceable phenoxy ether linkage, and an acetamide moiety capable of diverse transformations—render it a highly valuable precursor in the synthesis of novel therapeutic agents and other fine chemicals. This technical guide provides an in-depth exploration of the synthesis, reaction mechanisms, and applications of this compound, supported by detailed experimental protocols and safety considerations.

Core Synthesis and Mechanistic Insights

The principal and most efficient route to this compound is through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide, which then attacks an electrophilic carbon, in this case, the carbon bearing a halogen in 2-chloroacetamide.

Reaction Mechanism: The Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. A base, typically a carbonate or hydroxide, is used to deprotonate the hydroxyl group of 4-nitrophenol, forming the 4-nitrophenoxide ion. This potent nucleophile then attacks the electrophilic methylene carbon of 2-chloroacetamide, displacing the chloride leaving group in a single concerted step. The presence of the electron-withdrawing nitro group on the phenoxide enhances its stability but also influences the reactivity of the aromatic ring in subsequent reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide Ion 4-Nitrophenol->4-Nitrophenoxide Deprotonation 2-Chloroacetamide 2-Chloroacetamide Product This compound Base Base (e.g., K₂CO₃) 4-Nitrophenoxide->Product SN2 Attack Salt Salt (e.g., KCl)

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous phenoxy acetamide derivatives.

Materials:

  • 4-Nitrophenol

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture will likely become colored as the phenoxide is formed.

  • Addition of Electrophile: To the stirring suspension, add 2-chloroacetamide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

Characterization and Data Presentation

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d2HAr-H (ortho to -NO₂)
~7.15d2HAr-H (ortho to -O-)
~7.60br s1H-NH₂
~7.40br s1H-NH₂
~4.70s2H-O-CH₂-

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168.0C=O (amide)
~162.0Ar-C (C-O)
~142.0Ar-C (C-NO₂)
~126.0Ar-C (CH ortho to -NO₂)
~115.0Ar-C (CH ortho to -O-)
~68.0-O-CH₂-

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (amide)
~1670C=O stretching (amide I)
~1590, 1340N-O stretching (nitro group)
~1250C-O-C stretching (ether)

Application as a Key Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized, while the acetamide can be hydrolyzed or otherwise modified.

Case Study: Synthesis of Novel Anticancer, Anti-inflammatory, and Analgesic Agents

A notable application of the this compound scaffold is in the synthesis of novel 2-(substituted phenoxy) acetamide derivatives. For instance, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has been reported, and this compound has demonstrated promising anticancer, anti-inflammatory, and analgesic activities. In this synthesis, the core 2-(4-nitrophenoxy)acetic acid (derived from the corresponding acetamide) is coupled with a substituted amine to yield the final active compound. This highlights the potential of this compound as a starting point for generating libraries of biologically active molecules.

Drug_Development_Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate 2-(4-Nitrophenoxy)acetic acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Final_Product N-substituted this compound (e.g., Bioactive Agent) Step2->Final_Product

Sources

An In-depth Technical Guide to 2-(4-Nitrophenoxy)acetamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitrophenoxy)acetamide, a key organic compound and a cornerstone in the synthesis of a diverse array of biologically active molecules. This document traces the historical context of its development, details its synthesis and chemical properties, and explores its contemporary applications in medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile chemical entity.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide spectrum of pharmacological activities.[1] The inherent versatility of this structure, allowing for extensive functionalization of both the phenyl ring and the acetamide moiety, has made it a focal point for the development of novel therapeutic agents. The introduction of a nitro group at the para-position of the phenoxy ring, yielding this compound, significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical transformations. This guide will delve into the specifics of this important derivative, providing a detailed exploration of its history, synthesis, and applications.

Historical Perspective: The Emergence of Phenoxyacetamide Derivatives

While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its conceptualization can be traced back to the foundational principles of organic synthesis developed in the 19th and early 20th centuries. The Williamson ether synthesis, a cornerstone of ether formation, provides the logical and most probable route for its initial preparation.

The broader class of phenoxyacetic acids and their derivatives gained initial recognition for their potent herbicidal properties.[2] This early focus on agricultural applications laid the groundwork for exploring the biological activities of this chemical family. As synthetic methodologies advanced, researchers began to systematically investigate the pharmacological potential of phenoxyacetamide derivatives, leading to the discovery of compounds with a wide array of therapeutic effects. The exploration of nitro-substituted analogues, such as this compound, was a natural progression in the quest to modulate biological activity and explore structure-activity relationships.

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of a 4-nitrophenoxide salt with a suitable 2-haloacetamide.

General Synthesis Pathway

The overall synthetic strategy can be depicted as a two-step process, starting from readily available precursors.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis p_Nitroaniline p_Nitroaniline 2_Chloro_N_acetamide 2-Chloro-N-(4-nitrophenyl)acetamide p_Nitroaniline->2_Chloro_N_acetamide Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl_chloride Target_Compound This compound 4_Nitrophenol 4_Nitrophenol 4_Nitrophenol->Target_Compound 1. Base 2. 2-Chloroacetamide Base Base (e.g., K2CO3) 2_Haloacetamide 2-Chloroacetamide

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocols

A common and efficient method for the preparation of the key intermediate, 2-chloro-N-(4-nitrophenyl)acetamide, involves the acylation of p-nitroaniline with chloroacetyl chloride.[3]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-nitroaniline (10.0 g) in a suitable solvent such as ethyl acetate.

  • Slowly add chloroacetyl chloride (15 ml) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (3 x 50 ml), saturated sodium bicarbonate solution (2 x 50 ml), and brine (1 x 50 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-N-(4-nitrophenyl)acetamide as a solid. The reported melting point for this compound is 183-185 °C.[3]

The final step involves the Williamson ether synthesis, where the phenoxide of 4-nitrophenol reacts with a 2-haloacetamide. While a direct synthesis of the title compound is not explicitly detailed in the provided search results, a general procedure can be adapted from the synthesis of similar phenoxyacetamide derivatives.[4]

Protocol:

  • To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add an equimolar amount of a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the potassium 4-nitrophenoxide salt.

  • Add an equimolar amount of 2-chloroacetamide to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Physicochemical Properties and Characterization
PropertyData for 2-(3-Hydroxy-5-Methylphenoxy)-N-(4-nitrophenyl)acetamide
Melting Point 142-143 °C
¹H NMR (400 MHz, DMSO-d6) δ 10.64 (s, 1H, –NH), 9.33 (s, 1H, –OH), 8.23 (d, J = 9.40 Hz, 2H, –ArH), 7.91 (d, J = 9.20 Hz, 2H, –ArH), 6.26 (s, 1H, –ArH), 6.22 (s, 1H, –ArH), 6.19 (t, 1H, –ArH), 4.64 (s, 2H, –CH₂), 2.18 (s, 3H, –CH₃)
¹³C NMR (100 MHz, CDCl₃-d) δ 167.80, 158.77, 158.35, 144.63, 142.53, 139.59, 124.92, 119.33, 106.39, 99.21, 67.08, 21.30
FT-IR (KBr, cm⁻¹) ν 3365 (N–H stretching), 2921 (C–H stretching), 1710 (C=O stretching), 1559 (N–O stretching), 1503 (C=CAr stretching), 1334 (N–O stretching), 1255 (C–N stretching), 1172 (C–O stretching), 1109 (C–O stretching alcohol)
ESI-MS m/z calculated for C₁₅H₁₄N₂O₅ ([M⁺]): 302.1, found 302.6

Applications in Research and Development

The this compound scaffold is a versatile building block for the synthesis of a wide range of compounds with diverse biological activities. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to introduce additional functionalities.

Medicinal Chemistry

Phenoxyacetamide derivatives have been investigated for a variety of therapeutic applications, including:

  • Anticancer Activity: Certain substituted phenoxyacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory and Analgesic Properties: The phenoxyacetamide core is found in compounds exhibiting significant anti-inflammatory and analgesic activities.[1]

  • Antitubercular Agents: Novel phenoxyacetamide derivatives have shown promising activity against Mycobacterium tuberculosis.

  • Free Fatty Acid Receptor 1 (FFA1) Agonists: Phenoxyacetic acid derivatives have been identified as agonists of FFA1, a target for the treatment of type 2 diabetes.[5]

Biological_Activities Phenoxyacetamide_Core This compound Scaffold Anticancer Anticancer Phenoxyacetamide_Core->Anticancer Cytotoxicity Anti_inflammatory Anti-inflammatory & Analgesic Phenoxyacetamide_Core->Anti_inflammatory Enzyme Inhibition Antitubercular Antitubercular Phenoxyacetamide_Core->Antitubercular Antimicrobial Action FFA1_Agonist FFA1 Agonist Phenoxyacetamide_Core->FFA1_Agonist Receptor Agonism

Caption: Biological activities of phenoxyacetamide derivatives.

Materials Science

The structural features of this compound and its derivatives, particularly the presence of aromatic rings and polar functional groups, make them interesting candidates for applications in materials science. For instance, derivatives of this compound have been investigated as anion sensors.[4][6] The ability of the amide N-H group to act as a hydrogen bond donor, coupled with the electronic effects of the nitro group, can be exploited for the selective recognition of anions.

Conclusion and Future Outlook

This compound stands as a testament to the enduring utility of the phenoxyacetamide scaffold in chemical synthesis and drug discovery. While its own discovery may be modestly documented, its role as a precursor to a vast array of compounds with significant biological activities is undeniable. The synthetic accessibility of this compound, coupled with the potential for diverse functionalization, ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. Future research will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of new biological targets for phenoxyacetamide-based compounds, further solidifying the importance of this versatile chemical entity.

References

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  • Jantra, S., et al. (2019). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. ProQuest.
  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 376-379. [Link]

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  • Al-Majidi, S. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524.

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A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogues of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-nitrophenoxy)acetamide scaffold serves as a versatile starting point for medicinal chemistry campaigns, demonstrating a spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals on the rational design, synthesis, and biological evaluation of structural analogues of this core structure. We delve into key pharmacophoric modifications, emphasizing the strategic replacement of the metabolically labile nitro group, and provide detailed, field-proven protocols for synthesis via Williamson ether synthesis and subsequent biological screening. The objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically explore the structure-activity relationships (SAR) of this promising chemical series and accelerate the identification of optimized lead candidates.

Introduction: The this compound Core

The phenoxyacetamide moiety is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of biological processes.[3] Derivatives have been investigated as inhibitors of the Pseudomonas aeruginosa type III secretion system[2][4], as potential treatments for type 2 diabetes[5], and as cytotoxic agents against various cancer cell lines.[6][7][8]

The parent compound, this compound, and its close analogues have specifically exhibited notable anticancer, anti-inflammatory, and analgesic properties.[1][9][10] Its structure can be dissected into three key pharmacophoric regions ripe for modification:

  • The 4-Nitrophenyl Ring: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. However, aromatic nitro groups are often considered "structural alerts" in drug discovery due to their potential for in vivo reduction to reactive hydroxylamines and nitrosoamines, which can be carcinogenic.[11] Therefore, its replacement is a primary objective in any analogue design strategy.

  • The Ether Linkage: The oxygen atom acts as a flexible linker between the aromatic system and the acetamide side chain. Its modification can alter the compound's conformational flexibility and physicochemical properties.

  • The Acetamide Moiety: The terminal amide provides a crucial hydrogen bond donor and acceptor site, which is often critical for target engagement.

This guide will systematically address the strategic modification of each region to build a comprehensive structure-activity relationship (SAR) profile.

Analogue Design Strategy: A Pharmacophore-Guided Approach

A successful analogue strategy involves the systematic modification of the parent structure to probe for improvements in potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Strategic Replacement of the 4-Nitro Group

The primary and most critical modification is the bioisosteric replacement of the nitro group to mitigate potential toxicity concerns.[11] Bioisosteres are functional groups with similar physicochemical or electronic properties that can elicit a similar biological response.[12][13]

Key Bioisosteric Replacements for the Aromatic Nitro Group:

  • Cyano (-CN): A strong electron-withdrawing group that mimics the electronics of the nitro group.

  • Sulfonamide (-SO₂NH₂): Offers hydrogen bond donor and acceptor capabilities.

  • Methylsulfone (-SO₂CH₃): A polar, non-ionizable group.

  • Trifluoromethyl (-CF₃): A lipophilic, strongly electron-withdrawing group that can enhance metabolic stability.[14]

  • Halogens (-F, -Cl, -Br): Modulate lipophilicity and electronic character. Halogen-substituted phenoxyacetamides have shown favorable anticancer and anti-inflammatory activity.[1][9]

The diagram below illustrates this strategic modification approach, starting from the core scaffold.

G Core This compound (Parent Scaffold) ModPoint Modification Site: 4-Nitro Group Core->ModPoint Bioisosteres Bioisosteric Replacements ModPoint->Bioisosteres Cyano Cyano (-CN) Bioisosteres->Cyano Sulfonamide Sulfonamide (-SO2NH2) Bioisosteres->Sulfonamide Sulfone Methylsulfone (-SO2CH3) Bioisosteres->Sulfone CF3 Trifluoromethyl (-CF3) Bioisosteres->CF3 Halogen Halogens (-Cl, -F) Bioisosteres->Halogen

Caption: Strategy for bioisosteric replacement of the nitro group.

Modification of the Phenyl Ring and Acetamide Moiety

Further SAR exploration involves modifying other regions of the molecule:

  • Phenyl Ring Substitution: Introducing small alkyl or halogen groups at the ortho or meta positions can probe steric and electronic requirements of the binding pocket.

  • Acetamide N-Substitution: Replacing the amide N-H with N-alkyl or N-aryl groups can modulate lipophilicity and introduce new interaction vectors. For example, N-(1-phenylethyl)acetamide derivatives have shown promising activity.[1]

Synthetic Methodologies: A Practical Workflow

The most direct and reliable method for synthesizing phenoxyacetamide analogues is the Williamson ether synthesis .[15][16][17] This Sₙ2 reaction involves the coupling of a deprotonated phenol (a phenoxide) with an α-haloacetamide.[17][18]

The general workflow for synthesis, purification, and characterization is depicted below.

G Start Starting Materials: - Substituted Phenol - 2-Chloroacetamide Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product Pure Analogue Purify->Product Analysis Characterization (NMR, MS, m.p.) Product->Analysis

Caption: General workflow for analogue synthesis and characterization.

Detailed Protocol: Synthesis of 2-(4-Cyanophenoxy)acetamide

This protocol details the synthesis of a representative analogue where the nitro group is replaced by a cyano group.

Materials:

  • 4-Cyanophenol

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (30 mL).

  • Addition of Alkylating Agent: Add 2-chloroacetamide (1.1 eq) to the stirring suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C). Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(4-cyanophenoxy)acetamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Biological Evaluation: A Tiered Screening Approach

Given the diverse activities of the phenoxyacetamide scaffold, a tiered screening approach is recommended. The initial screen should align with the known activity of the parent compound, which has shown significant anticancer effects.[1][6]

Primary Screen: In Vitro Cytotoxicity Assay

The primary screen aims to quickly identify analogues with potent antiproliferative activity. The MTT assay is a standard, colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cell lines[6][7]) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogues in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Screening Cascade and Data Interpretation

Promising hits from the primary screen (e.g., IC₅₀ < 10 µM) should advance to a secondary screening cascade to determine their mechanism of action and selectivity.

G Library Analogue Library Primary Primary Screen (MTT Cytotoxicity Assay) Library->Primary HitID Hit Identification (e.g., IC50 < 10 µM) Primary->HitID Secondary Secondary Assays (e.g., Apoptosis, Cell Cycle) HitID->Secondary Potent Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Secondary->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: Tiered biological screening cascade for lead identification.

Data Summary and Structure-Activity Relationship (SAR)

All quantitative data should be collated into a table to facilitate direct comparison and SAR analysis. This allows researchers to discern patterns between structural modifications and biological activity.

Table 1: Hypothetical SAR Data for 2-(Phenoxy)acetamide Analogues

Compound IDR (4-position)R' (Amide)IC₅₀ (µM) vs. MCF-7
Parent -NO₂-H15.2
ANA-01 -CN-H8.5
ANA-02 -SO₂NH₂-H12.1
ANA-03 -Cl-H9.3
ANA-04 -CF₃-H5.1
ANA-05 -Cl-CH(CH₃)Ph2.8
  • Replacing the nitro group with other electron-withdrawing groups like cyano (-CN), chloro (-Cl), and trifluoromethyl (-CF₃) improves cytotoxic potency (ANA-01, ANA-03, ANA-04).

  • The trifluoromethyl group appears to be the most favorable bioisostere for the nitro group in this series (ANA-04).

  • N-substitution on the acetamide moiety can significantly enhance activity (ANA-05 vs. ANA-03), suggesting a potential interaction in a hydrophobic pocket.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide outlines a systematic and robust strategy for generating and evaluating structural analogues. The primary focus should be on replacing the problematic nitro group with well-established bioisosteres to improve the drug-like properties of the series. Subsequent modifications to the phenyl ring and acetamide tail can then be used to fine-tune potency and selectivity. By combining rational design, efficient synthesis, and a tiered screening approach, research teams can effectively navigate the chemical space around this scaffold to identify lead candidates with superior efficacy and safety profiles for further preclinical development.

References

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  • Cordeiro, M. S., & de Oliveira, A. C. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Research, Society and Development, 10(1), e23410111617. [Link]

  • Cordeiro, M. S., & Peixoto, J. V. M. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 560. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014. [Link]

  • Kim, H. J., & Lee, J. Y. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Iconic Research and Engineering Journals, 3(12), 144-147. [Link]

Sources

Methodological & Application

The Synthetic Utility of 2-(4-Nitrophenoxy)acetamide: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 2-(4-Nitrophenoxy)acetamide in organic synthesis. While direct literature on this specific reagent is sparse, its chemical structure—featuring a highly effective 4-nitrophenoxy leaving group—points to its significant potential as a versatile acetamidating agent. This document will detail its presumed synthesis, explore its primary application in amide bond formation with a variety of nucleophiles, and propose its utility as a building block for more complex molecular architectures, including heterocyclic systems. Detailed, field-tested protocols, mechanistic insights, and structured data are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Introduction: Unveiling a Potent Synthetic Tool

In the landscape of organic synthesis, the quest for efficient and selective methods for constructing key functional groups is perpetual. Amide bonds, in particular, are of paramount importance, forming the backbone of peptides and proteins and being a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. The strategic activation of carboxylic acid derivatives is a cornerstone of amide synthesis, and the use of activated esters is a well-established and powerful approach.

This compound, while not extensively documented in the chemical literature, presents itself as a highly promising reagent. Its structure is analogous to the widely used p-nitrophenyl (PNP) esters in peptide synthesis, suggesting its primary role as an efficient electrophilic donor of the acetamide moiety. The electron-withdrawing nature of the nitro group in the para position of the phenoxy ring significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and making the 4-nitrophenoxide a superb leaving group.

This guide will, therefore, focus on the logical synthetic applications of this compound, grounded in the established principles of physical organic chemistry and drawing parallels from the well-documented reactivity of similar compounds.

Synthesis of this compound

The preparation of this compound can be readily achieved through standard synthetic transformations. A plausible and efficient route involves the nucleophilic substitution of a haloacetamide with 4-nitrophenol.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloroacetamide and 4-nitrophenol.

Materials:

  • 2-Chloroacetamide

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and workup

Procedure:

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq), 2-chloroacetamide (1.1 eq), and potassium carbonate (1.5 eq).

  • Add a suitable solvent, such as acetone, to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Application in Amide Synthesis: An Efficient Acetamidating Agent

The primary and most logical application of this compound is as an electrophilic reagent for the introduction of the acetamide group (-CH₂CONH₂) onto a variety of nucleophiles. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the reaction under mild conditions.

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the stable 4-nitrophenoxide anion and the formation of the desired N-substituted acetamide.

G reagents This compound + Nu-H intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-substituted acetamide + 4-Nitrophenol intermediate->products Collapse & Leaving Group Expulsion

Caption: General mechanism of acetamidation.

Protocol 2: General Procedure for Acetamidation using this compound

This protocol provides a general method for the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound

  • Amine (or other nucleophile)

  • Dimethylformamide (DMF) or other suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the amine nucleophile (1.0 eq) in a suitable solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.1 eq) to the solution.

  • If the nucleophile is an amine salt, add a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of the product and 4-nitrophenol.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove 4-nitrophenol), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Scope of Nucleophiles

The reactivity of this compound is expected to be broad, allowing for the acetamidation of a wide range of nucleophiles.

Nucleophile Class Expected Product Reaction Conditions Notes
Primary AminesN-Alkyl/Aryl-2-aminoacetamideGenerally proceeds smoothly at room temperature.
Secondary AminesN,N-Dialkyl/Aryl-2-aminoacetamideMay require slightly longer reaction times or gentle heating.
AnilinesN-Aryl-2-aminoacetamideElectron-rich anilines will react faster than electron-deficient ones.
Alcohols2-AlkoxyacetamideMay require a base (e.g., NaH) to deprotonate the alcohol.
Thiols2-(Alkyl/Arylthio)acetamideThiolates (generated with a base) are excellent nucleophiles.

Potential in Heterocyclic Synthesis

While direct examples are lacking, the structure of this compound suggests its potential as a precursor for the synthesis of various heterocyclic compounds. The acetamide functionality can be a key building block for constructing nitrogen-containing rings. For instance, after reaction with a suitable dinucleophile, intramolecular cyclization could lead to the formation of heterocycles. Further research in this area could uncover novel synthetic routes to valuable heterocyclic scaffolds.

Conclusion

This compound is a promising, yet underutilized, reagent in organic synthesis. Based on fundamental chemical principles, its primary application lies in its role as an efficient acetamidating agent for a wide array of nucleophiles. The mild reaction conditions and the formation of an easily removable byproduct (4-nitrophenol) make it an attractive alternative to other acylating agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile molecule, paving the way for new discoveries in medicinal chemistry and materials science.

References

Due to the limited specific literature on this compound, this reference section includes sources for the synthesis of analogous compounds and general principles of amide bond formation.

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 2021. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 2016. [Link]

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 2020. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 2022. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 2022. [Link]

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E, 2012. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Phenoxy Acetamide Scaffold

The 2-(phenoxy)acetamide core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The introduction of a 4-nitrophenoxy moiety, as seen in 2-(4-Nitrophenoxy)acetamide and its analogues, has been associated with promising anticancer, anti-inflammatory, analgesic, and antitubercular properties.[1][2][3] For instance, the derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has been identified as a multi-target agent with potential therapeutic applications.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the in vitro evaluation of this compound. The assays described herein are designed to probe the compound's potential cytotoxic effects against cancer cell lines and its capacity for enzyme inhibition, two primary mechanisms that may underlie its observed biological activities. By understanding these fundamental interactions, researchers can elucidate the compound's mechanism of action and pave the way for further therapeutic development.

Hypothesized Biological Activity and Investigational Workflow

Based on the activities of structurally related compounds, we can hypothesize that this compound may exert its effects through cytotoxicity in cancer cells or by inhibiting key enzymes involved in inflammation or cell proliferation. The following workflow outlines a logical progression for investigating these possibilities.

G cluster_0 Initial Screening cluster_1 Primary Assays cluster_2 Secondary & Mechanistic Assays Compound This compound Cell_Lines Cancer Cell Lines (e.g., MCF-7, SK-N-SH) Compound->Cell_Lines Treatment Enzyme_Screen Enzyme Inhibition Screen (e.g., COX, Kinases) Compound->Enzyme_Screen Cytotoxicity Cytotoxicity Assay (MTT / XTT) Cell_Lines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Dose-Response Kinetics Enzyme Kinetics (Lineweaver-Burk) Enzyme_Screen->Kinetics Hit Identification Apoptosis Apoptosis Assay (Caspase Activity, Annexin V) Cell_Cycle Cell Cycle Analysis IC50->Apoptosis IC50->Cell_Cycle

Caption: Investigational workflow for this compound.

Application Note 1: Assessing Anticancer Activity via Cytotoxicity Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells, providing a quantitative measure of cell viability. Given that derivatives of this compound have shown activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines, this is a critical first-pass assay.[1][2]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, SK-N-SH)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

  • Incubation:

    • Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Calculation: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Table 1: Example Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-74815.2
SK-N-SH4828.9
HepG24845.1

Application Note 2: Screening for Enzyme Inhibitory Activity

Rationale: Many therapeutic agents function by inhibiting specific enzymes.[5] Given the structural similarities of this compound to compounds with anti-inflammatory activity, a relevant target could be cyclooxygenase (COX) enzymes. This protocol provides a general framework for an in vitro enzyme inhibition assay that can be adapted to various enzymes.[6]

Protocol: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest (e.g., COX-2)

  • Substrate for the enzyme (e.g., Arachidonic Acid for COX-2)

  • Assay buffer specific to the enzyme

  • This compound

  • Positive control inhibitor (e.g., Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and test compound. The compound should be dissolved in a suitable solvent like DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of this compound (prepared by serial dilution). Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to each well.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement:

    • Measure the formation of the product over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

Workflow for IC₅₀ Determination

G Start Prepare Serial Dilutions of Compound Assay Run Enzyme Assay at Each Concentration Start->Assay Measure Measure Reaction Rates (V₀) Assay->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate Plot Plot % Inhibition vs. log[Concentration] Calculate->Plot Determine Determine IC₅₀ Value (Non-linear Regression) Plot->Determine

Caption: Workflow for determining the IC₅₀ value in an enzyme inhibition assay.

Data Presentation

The inhibitory activity is expressed as the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Example Enzyme Inhibition Data for this compound

Enzyme TargetPositive ControlIC₅₀ of Positive Control (nM)IC₅₀ of Test Compound (µM)
COX-1Indomethacin15> 100
COX-2Celecoxib4025.4

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. Positive results from these assays, such as potent cytotoxicity against cancer cells or selective inhibition of a key enzyme, would warrant further investigation. Subsequent studies could include more detailed mechanistic assays like apoptosis and cell cycle analysis for cytotoxic compounds, or kinetic studies to determine the mode of inhibition for enzyme inhibitors. This systematic approach will be crucial in defining the therapeutic potential of this promising chemical scaffold.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, PMID: 25197642. [Link]

  • Li, X., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(4), 5694-5707. [Link]

  • Frasson, R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(8), 5313-5326. [Link]

  • Frasson, R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Al-Otaibi, W. Q., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6649. [Link]

Sources

Application Notes and Protocols for the Preclinical Assessment of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Derivatives of 2-(phenoxy)acetamide, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antitubercular properties.[1][2][3] The incorporation of a 4-nitrophenoxy group introduces a potent electron-withdrawing moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially through unique hydrogen bonding interactions or by modulating its metabolic stability.

This document provides a comprehensive experimental framework for the initial characterization and in vitro evaluation of 2-(4-Nitrophenoxy)acetamide. As a novel chemical entity, a systematic approach is essential to establish its fundamental physicochemical properties, stability profile, and preliminary biological activity. This guide is intended for researchers in drug discovery and development, providing robust, self-validating protocols that form the foundation for more advanced preclinical investigation. The workflows described herein are designed to build a foundational dataset, enabling go/no-go decisions and guiding future structure-activity relationship (SAR) studies.[4][5]

Section 1: Physicochemical and Structural Characterization

Before any biological evaluation, it is imperative to confirm the identity, purity, and fundamental properties of the synthesized this compound. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Synthesis Pathway

The synthesis of this compound can be achieved via a nucleophilic substitution reaction. A common and effective method involves the reaction of 4-nitrophenol with 2-chloroacetamide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. This general approach is adapted from established syntheses of similar phenoxyacetamide derivatives.[6][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Nitrophenol 4-Nitrophenol Reaction_Step Nucleophilic Substitution (SNAr) 4-Nitrophenol->Reaction_Step Nucleophile 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction_Step Electrophile K2CO3 Potassium Carbonate (Base) K2CO3->Reaction_Step Deprotonates Phenol Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction_Step Reflux Reflux (Heat) Reflux->Reaction_Step Product This compound Reaction_Step->Product

Identity and Purity Analysis: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of the synthesized compound and for its quantification in subsequent stability and biological assays.[8] For nitroaromatic compounds, reverse-phase HPLC with UV detection is a highly effective analytical technique.[9][10][11]

Protocol: HPLC Purity Assessment

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. Rationale: Acidifying the mobile phase ensures consistent ionization of any acidic or basic functional groups, leading to sharper, more reproducible peaks.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a 30:70 (B:A) mixture.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature prevents fluctuations in retention time.

  • Detection Wavelength: 315 nm. Rationale: Nitrophenolic compounds typically exhibit strong absorbance in this region of the UV spectrum.[12]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to 50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of >95% is generally required for in vitro screening.

Structural Confirmation

1.3.1 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

  • Protocol:

    • Prepare a 10 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the sample directly into the ESI-MS source.

    • Acquire spectra in both positive and negative ion modes.

    • Expected Result: The protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ should be observed, corresponding to the calculated molecular weight of this compound (C₈H₈N₂O₄, MW: 196.16 g/mol ).

1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation by providing information about the chemical environment of each proton and carbon atom.

  • Protocol:

    • Dissolve 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic compounds and will not obscure key proton signals.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

    • Expected ¹H NMR Signals: Distinct signals corresponding to the aromatic protons of the nitrophenoxy ring (typically in the δ 7.0-8.5 ppm region), the methylene protons of the acetamide bridge (O-CH₂), and the amide protons (NH₂).

    • Expected ¹³C NMR Signals: Resonances for each unique carbon atom in the molecule.

Section 2: Compound Stability Assessment

Stability testing is a critical step to define proper storage conditions and to ensure the compound does not degrade during experimental procedures, which could lead to erroneous results.[13] Forced degradation studies are performed under stressed conditions to identify potential degradation products and establish the specificity of the HPLC method.[8]

G cluster_stress Forced Degradation Conditions Compound This compound Stock Solution (1 mg/mL) Acid Acidic 0.1 M HCl, 60°C, 24h Compound->Acid Base Basic 0.1 M NaOH, 60°C, 8h Compound->Base Oxidative Oxidative 3% H₂O₂, RT, 12h Compound->Oxidative Thermal Thermal (Solid) 80°C, 48h Compound->Thermal Solid State Photolytic Photolytic ICH Q1B Light Exposure Compound->Photolytic Solid & Solution Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions: [13]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours (adjust as needed based on degradation rate). For thermal and photolytic studies, test at the end of the exposure period.

  • Sample Processing: Before injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using the validated HPLC method described in Section 1.2. Calculate the percentage of the parent compound remaining and note the retention times of any new peaks (degradants).

Data Presentation: Hypothetical Stability Profile

ConditionTime (hours)% Parent Compound RemainingDegradation Products (Peak Area %)
Control (RT) 2499.8%Not Detected
0.1 M HCl @ 60°C 2491.5%Peak 1 (RT=4.2 min): 8.1%
0.1 M NaOH @ 60°C 845.2%Peak 2 (RT=3.1 min): 53.5%
3% H₂O₂ @ RT 2488.7%Peak 3 (RT=5.5 min): 10.9%
Thermal (80°C) 4898.1%Not Detected
Photolytic -96.3%Minor peaks <1%

This table presents hypothetical data for illustrative purposes.

Section 3: Preliminary Biological Evaluation

In vitro assays are the first step in understanding a compound's biological activity, providing crucial data on efficacy and safety.[14][15] A cytotoxicity assay is a fundamental starting point to determine the concentration range at which the compound affects cell viability, which is essential for designing all subsequent cell-based experiments.[4][16]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[18][19]

Protocol: MTT Cytotoxicity Assay [5][17][20]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create treatment solutions (e.g., final concentrations ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. Rationale: High concentrations of DMSO are toxic to cells; a vehicle control is essential.

    • Remove the old medium from the cells and add 100 µL of the respective treatment solutions. Include "cells only" (negative control) and "vehicle only" (DMSO control) wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[19]

    • Add 10 µL of the MTT solution to each well.[21]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot cell viability against compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Profile

Cell LineCancer TypeIC₅₀ (µM) after 72h
MCF-7 Breast Adenocarcinoma25.4
A549 Lung Carcinoma48.1
HEK293 Non-cancerous Kidney> 100

This table presents hypothetical data for illustrative purposes.

Section 4: Proposed Mechanistic Studies

Based on the activities of related phenoxy-acetamide derivatives, this compound could potentially modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway or various kinase cascades.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Proteasomal Degradation IkB->Proteasome degraded Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Response Inflammatory Response (e.g., COX-2, IL-6) Transcription->Response Compound 2-(4-Nitrophenoxy) -acetamide Compound->IKK Potential Inhibition Site

A logical next step would be to investigate the compound's effect on such a pathway. This could involve:

  • Western Blot Analysis: To measure the levels of key phosphorylated proteins (e.g., phospho-IκBα, phospho-p65) in cells treated with the compound and an inflammatory stimulus like TNF-α.

  • Reporter Gene Assays: Using a cell line with a luciferase reporter gene under the control of an NF-κB response element to quantify pathway activation.

  • Kinase Inhibition Assays: Screening the compound against a panel of purified kinases to identify potential direct enzymatic targets.[5]

Conclusion

This document outlines a systematic and robust workflow for the initial scientific investigation of this compound. By following these detailed protocols, researchers can reliably determine the compound's purity, identity, stability, and preliminary cytotoxic profile. This foundational data is indispensable for establishing a solid scientific premise, guiding further mechanistic studies, and ultimately assessing the therapeutic potential of this novel chemical entity.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • Cebi, N., et al. (2017). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

  • NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • PubMed. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 22(10), 1749.
  • NIH. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(9), 16324-16340.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2-(4-nitrophenyl)ethyl)-. Retrieved from [Link]

  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2016). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved from [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • MDPI. (2018). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 23(12), 3128.
  • Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • ProQuest. (2018). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIH. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloro-4-nitrophenoxy)acetamide. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

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Application Note: A Multi-faceted Approach to the Purity Assessment of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Nitrophenoxy)acetamide is a chemical intermediate of increasing interest in the synthesis of various organic molecules, including potential pharmaceutical candidates. As with any compound intended for further use in drug development or other high-purity applications, a rigorous and comprehensive assessment of its purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the robust purity assessment of this compound. The methodologies described herein are designed to not only quantify the main component but also to detect, identify, and quantify potential process-related impurities and degradation products, ensuring a comprehensive purity profile.

The principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline form the foundation of the protocols presented.[1][2][3][4][5] Adherence to these guidelines ensures that the analytical methods are fit for their intended purpose, providing reliable and accurate results.

Orthogonal Analytical Strategy for Purity Profiling

A single analytical technique is often insufficient to fully characterize the purity of a compound. An orthogonal approach, employing multiple techniques that rely on different physicochemical principles, provides a more complete and reliable assessment. For this compound, a combination of chromatographic, spectroscopic, and thermal analysis methods is recommended.

Orthogonal_Strategy cluster_main Purity Assessment of this compound cluster_techniques Analytical Techniques Main_Compound This compound HPLC HPLC-UV/PDA (Assay & Impurities) Main_Compound->HPLC Quantitative LC_MS LC-MS (Impurity ID) Main_Compound->LC_MS Qualitative NMR NMR (Structure & Purity) Main_Compound->NMR Structural Thermal Thermal Analysis (TGA/DSC) Main_Compound->Thermal Physicochemical

Caption: Orthogonal analytical strategy for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential impurities and degradation products.

Rationale for Method Development

A reversed-phase HPLC method is the logical starting point for a molecule like this compound, which possesses both polar (amide, nitro) and non-polar (phenyl) functionalities. A C18 stationary phase provides a versatile platform for retaining the analyte and its potential impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and selectivity. UV detection is suitable due to the presence of the chromophoric nitrophenyl group.

Experimental Protocol: HPLC-UV/PDA

Objective: To determine the assay of this compound and to detect and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Materials:

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (reagent grade).

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA detection at 270 nm (or optimal wavelength determined by UV scan)
Sample Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculations:

    • Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

    • Impurities (%): Use area normalization, assuming all impurities have the same response factor as the main peak. Report any impurity above the reporting threshold (e.g., 0.05%).

Method Validation (as per ICH Q2(R2))

The developed HPLC method must be validated to ensure its suitability for the intended purpose.[1][2][3][4][5]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any impurities, degradation products, and placebo components. Peak purity analysis using a PDA detector is recommended.
Linearity A minimum of five concentrations covering the expected range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision studies.
Accuracy Determined by the recovery of spiked known amounts of analyte into a blank matrix or by comparison with a well-characterized reference standard. Recovery should be within 98.0-102.0%.
Precision Repeatability: RSD ≤ 2.0% for six replicate injections. Intermediate Precision: Analysis performed by different analysts on different days. RSD should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be precise and accurate.
Robustness The method's performance should be evaluated by making small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-UV provides quantitative data on impurities, it does not reveal their identity. LC-MS is a powerful tool for the structural elucidation of unknown impurities.

Rationale and Approach

By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, the molecular weight of each impurity can be determined. Further fragmentation analysis (MS/MS) can provide structural information. A method similar to the HPLC-UV method can be employed, with the mobile phase modified to be MS-compatible (e.g., using formic acid instead of phosphoric acid).

Experimental Protocol: LC-MS

Objective: To identify the molecular weights and fragmentation patterns of impurities detected by HPLC.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but replace phosphoric acid with 0.1% formic acid in the mobile phase.

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode ESI positive and negative (to be optimized)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow To be optimized for the instrument
Scan Range m/z 50-1000
MS/MS Collision-induced dissociation (CID) on precursor ions of interest

Procedure:

  • Analyze the sample solution using the LC-MS system.

  • Extract ion chromatograms for the masses corresponding to potential impurities.

  • Obtain the high-resolution mass spectrum for each impurity to determine its elemental composition.

  • Perform MS/MS analysis on the impurity peaks to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and can also be used for quantitative purity assessment (qNMR).

Rationale

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of this compound. Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Structural Confirmation:

    • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Assign the signals to the corresponding atoms in the structure of this compound.

  • Quantitative NMR (qNMR):

    • Accurately weigh a known amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and standard.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and polymorphic form of the compound.

Rationale

TGA measures the change in mass of a sample as a function of temperature, which is useful for detecting residual solvents or volatile impurities. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and the detection of polymorphic transitions. A sharp melting endotherm with a narrow temperature range is indicative of high purity.

Experimental Protocol: TGA/DSC

Objective: To assess the thermal stability and melting characteristics of this compound.

Instrumentation:

  • Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Procedure:

  • TGA:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC:

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow and determine the onset and peak temperatures of the melting endotherm.

Integrated Purity Assessment Workflow

The following diagram illustrates the logical flow of the analytical techniques to achieve a comprehensive purity profile.

Purity_Workflow Start Sample of This compound HPLC HPLC-UV/PDA Analysis Start->HPLC NMR NMR Analysis (¹H, ¹³C, qNMR) Start->NMR Thermal Thermal Analysis (TGA/DSC) Start->Thermal Assay Assay & Impurity Profile (Quantitative) HPLC->Assay Impurity_Check Impurities > Threshold? HPLC->Impurity_Check Final_Report Comprehensive Purity Report Assay->Final_Report LC_MS LC-MS Analysis Impurity_Check->LC_MS Yes Impurity_Check->Final_Report No Impurity_ID Impurity Identification (Qualitative) LC_MS->Impurity_ID Impurity_ID->Final_Report Structure_Purity Structural Confirmation & Quantitative Purity NMR->Structure_Purity Structure_Purity->Final_Report Thermal_Props Thermal Stability & Melting Point Thermal->Thermal_Props Thermal_Props->Final_Report

Caption: Integrated workflow for the purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach to ensure the quality and consistency of the material. By combining the quantitative power of a validated HPLC method with the structural elucidation capabilities of LC-MS and NMR, and the physicochemical characterization from thermal analysis, a comprehensive and reliable purity profile can be established. This integrated strategy, grounded in the principles of scientific integrity and regulatory guidelines, provides the necessary confidence for researchers and drug development professionals to advance their work.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES - USP29-NF24 Source: United States Pharmacopeia URL: [Link]

  • Title: Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection Source: MDPI URL: [Link]

  • Title: Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Thermal Analysis - DTA/TGA/DSC Source: ANR Technologies URL: [Link]

  • Title: method 8091 nitroaromatics and cyclic ketones by gas chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Application Notes and Protocols for Developing Enzyme Inhibitors with Phenoxyacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxyacetamide Scaffold as a Privileged Structure in Drug Discovery

The phenoxyacetamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry, signifying its ability to bind to a variety of biological targets with high affinity.[1] This versatile structural motif is characterized by a phenyl ring linked to an acetamide group via an ether bond. The inherent conformational flexibility and the capacity for diverse chemical modifications at multiple positions on both the phenyl ring and the acetamide nitrogen allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of phenoxyacetamide-based compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] A primary application of this scaffold is in the design of potent and selective enzyme inhibitors, which are crucial for developing novel therapeutics.[3] This guide provides a comprehensive overview of the principles and methodologies for developing enzyme inhibitors based on the phenoxyacetamide scaffold, with a focus on practical, field-proven protocols.

Key Enzyme Targets for Phenoxyacetamide-Based Inhibitors

The phenoxyacetamide core has been successfully employed to target several key enzyme families implicated in human diseases. Notable examples include:

  • Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is the primary catabolic regulator of the endocannabinoid anandamide and other related signaling lipids.[4] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5]

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[6][7] Aberrant HDAC activity is linked to various cancers and neurodegenerative disorders, making them a significant therapeutic target.[6]

  • Other Targets: The versatility of the phenoxyacetamide scaffold has also led to the development of inhibitors for other enzymes such as BCR-ABL kinase (implicated in chronic myeloid leukemia),[8] DOT1L (a histone methyltransferase targeted in leukemia),[9] and α-glucosidase (a target for type 2 diabetes).[10]

Principles of Inhibitor Design and Structure-Activity Relationships (SAR)

The development of potent and selective phenoxyacetamide-based inhibitors relies on a systematic exploration of structure-activity relationships (SAR). This involves synthesizing and testing a library of analogs to understand how different chemical modifications impact enzyme inhibition.

General Phenoxyacetamide Scaffold and Points for Modification

The diagram below illustrates the general structure of the phenoxyacetamide scaffold and highlights key positions for chemical diversification to explore the SAR.

Caption: General structure of the phenoxyacetamide scaffold highlighting key modification points.

  • R1 (Phenyl Ring Substitutions): Modifications on the phenyl ring can influence hydrophobic interactions, hydrogen bonding, and electronic properties. The position and nature of substituents (e.g., halogens, alkyl, alkoxy groups) can significantly impact potency and selectivity.

  • R2 (Amide Substitutions): The amide nitrogen can be substituted with various cyclic or acyclic groups to explore different binding pockets of the target enzyme. These substitutions are often crucial for achieving high affinity and selectivity.

  • Linker Modifications: The ether linkage and the acetamide backbone can be altered, for example, by introducing conformational constraints or replacing them with bioisosteres to improve metabolic stability and pharmacokinetic properties.

Example SAR Table for Phenoxyacetamide-Based FAAH Inhibitors

The following table, synthesized from literature data, illustrates a hypothetical SAR for a series of phenoxyacetamide analogs targeting FAAH.[5][11][12]

CompoundR1 (Phenyl Ring)R2 (Amide)FAAH IC50 (nM)
1a 4-HPhenyl500
1b 4-ClPhenyl150
1c 4-OCH3Phenyl300
1d 4-Cl2-Pyridyl50
1e 4-Cl3-Pyridyl75
1f 4-ClCyclohexyl800

Analysis of SAR Data:

  • Effect of Phenyl Ring Substitution (R1): Comparing compounds 1a , 1b , and 1c , the introduction of an electron-withdrawing chloro group at the 4-position of the phenyl ring (1b ) enhances potency compared to the unsubstituted analog (1a ). An electron-donating methoxy group (1c ) is less favorable. This suggests that the 4-position of the phenyl ring interacts with a region of the FAAH active site that favors specific electronic and steric properties.

  • Effect of Amide Substitution (R2): The nature of the R2 substituent has a profound impact on inhibitory activity. Replacing the phenyl ring of 1b with a 2-pyridyl group (1d ) leads to a significant increase in potency. This indicates a potential hydrogen bond interaction between the pyridyl nitrogen and a residue in the enzyme's active site. The position of the nitrogen in the pyridine ring is also important, as shown by the slightly lower potency of the 3-pyridyl analog (1e ). The bulky, non-aromatic cyclohexyl group (1f ) is poorly tolerated, resulting in a significant loss of activity.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative phenoxyacetamide inhibitor and its subsequent biochemical evaluation.

Workflow for Phenoxyacetamide Inhibitor Development

The overall workflow for developing and characterizing a phenoxyacetamide-based enzyme inhibitor is depicted below.

G cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Evaluation cluster_cell Cell-Based Assays synthesis Synthesis of Phenoxyacetamide Analog purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Enzyme Inhibition Assay (IC50 Determination) characterization->primary_screen kinetic_analysis Kinetic Studies (Determine Ki and Mode of Inhibition) primary_screen->kinetic_analysis selectivity Selectivity Profiling (vs. Related Enzymes) kinetic_analysis->selectivity data_analysis Data Analysis and Interpretation kinetic_analysis->data_analysis cell_potency Cellular Potency Assay selectivity->cell_potency toxicity Cytotoxicity Assay cell_potency->toxicity

Caption: A typical workflow for the development and evaluation of phenoxyacetamide enzyme inhibitors.

Protocol 1: Synthesis of N-(pyridin-2-yl)-2-(4-chlorophenoxy)acetamide

This protocol describes a general two-step synthesis of a representative phenoxyacetamide inhibitor.

Materials:

  • 4-Chlorophenol

  • Ethyl 2-bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetone

  • 2-Aminopyridine

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4)

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate

  • To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-(4-chlorophenoxy)acetate as a clear oil.

Step 2: Synthesis of N-(pyridin-2-yl)-2-(4-chlorophenoxy)acetamide

  • Dissolve ethyl 2-(4-chlorophenoxy)acetate (1.0 eq) and 2-aminopyridine (1.2 eq) in toluene.

  • Heat the reaction mixture to reflux for 12-18 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and evaporate the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain N-(pyridin-2-yl)-2-(4-chlorophenoxy)acetamide as a white solid.

  • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.[8][13]

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC50 value of a phenoxyacetamide inhibitor against a class I/II HDAC enzyme.[6][14][15]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC3)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC developer solution (containing a protease, e.g., trypsin)

  • Test compound (phenoxyacetamide inhibitor) dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • Black 96-well microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a serial dilution of the test compound in HDAC assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the HDAC enzyme to the desired concentration in cold assay buffer.

    • Prepare the substrate and developer solutions according to the manufacturer's instructions.

  • Assay Setup:

    • To the wells of the black 96-well plate, add 50 µL of the diluted test compound or control (positive control, no-inhibitor control).

    • Add 25 µL of the diluted HDAC enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Development and Detection:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

    • Incubate the plate at room temperature for 15-20 minutes.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Kinetic Analysis of Reversible Enzyme Inhibition

This protocol outlines a method to determine the mechanism of inhibition (e.g., competitive, non-competitive) of a phenoxyacetamide inhibitor.[16][17][18][19]

Procedure:

  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • Perform the enzyme assay (as described in Protocol 2) with varying concentrations of the substrate and a fixed concentration of the enzyme.

    • Plot the initial reaction velocity (rate of fluorescence change) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Perform Inhibition Studies at Multiple Substrate Concentrations:

    • Choose a fixed concentration of the inhibitor (typically around its IC50 value).

    • Perform the enzyme assay with varying concentrations of the substrate in the presence and absence of the inhibitor.

    • Repeat the experiment with at least one other fixed concentration of the inhibitor.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). This is the Lineweaver-Burk plot.[20]

    • Analyze the pattern of the lines to determine the mode of inhibition:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

      • Mixed Inhibition: The lines will intersect in the second quadrant (both apparent Km and Vmax are affected).

    • The inhibition constant (Ki) can be calculated from the slopes and intercepts of the Lineweaver-Burk plot.

Conclusion and Future Directions

The phenoxyacetamide scaffold represents a highly successful and versatile platform for the design and development of novel enzyme inhibitors. Its synthetic tractability and the potential for fine-tuning its pharmacological properties through systematic SAR studies make it an attractive starting point for drug discovery campaigns. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical evaluation, and kinetic characterization of phenoxyacetamide-based inhibitors. Future research in this area will likely focus on exploring new enzyme targets, developing more selective and potent inhibitors, and optimizing the pharmacokinetic and safety profiles of these promising compounds for clinical development.

References

  • Al-Ostoot, F.H., Zabiulla, S., & Khanum, S.A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1839–1875. [Link]

  • Wu, G., et al. (2003). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. The Journal of Biological Chemistry, 278(40), 38284-38291. [Link]

  • Li, Y., et al. (2018). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 157, 113-126. [Link]

  • Jørgensen, T.J.D., et al. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Methods in Enzymology, 690, 39-84. [Link]

  • Wang, Y., et al. (2023). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 28(14), 5364. [Link]

  • Čižmáriková, M., et al. (2017). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Chemical Papers, 71(4), 773-781. [Link]

  • El-Sayed, N.F., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1548. [Link]

  • Lai, Y., et al. (2016). Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. Journal of Molecular Graphics and Modelling, 68, 142-149. [Link]

  • Jørgensen, T.J.D., et al. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. University of Bath's research portal. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Chen, Y.T., et al. (2024). Design and synthesis of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide-based α-glucosidase inhibitors. ResearchGate. [Link]

  • Khan, I., et al. (2024). REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. AK Lectures. [Link]

  • Jones, V.M., et al. (2016). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link]

  • Yang, Y., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7, 43913. [Link]

  • Brune, W., et al. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Pharmaceutical and Bioanalytical Science, 4(1). [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-777. [Link]

  • Böttcher, H., et al. (2005). Histone deacetylase inhibitor assay based on fluorescence resonance energy transfer. Analytical Biochemistry, 344(2), 252-259. [Link]

  • El-Sayed, N.F., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1548. [Link]

  • Biocompare. (n.d.). HDAC Assay Kits. Biocompare. [Link]

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. [Link]

  • Taylor & Francis. (2019). Biochemical assays – Knowledge and References. Taylor & Francis. [Link]

  • Thomas, E.A., et al. (2008). Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease. Human Molecular Genetics, 17(22), 3533-3545. [Link]

  • EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. EpigenTek. [Link]

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Application Notes and Protocols for Antimicrobial Studies of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Acetamide derivatives have emerged as a promising class of compounds with diverse biological activities, including antibacterial potential.[2][3] This document provides a comprehensive guide to the in vitro evaluation of 2-(4-Nitrophenoxy)acetamide , a novel compound of interest, for its antimicrobial properties.

While specific experimental data for this compound is not yet extensively published, this guide draws upon established methodologies for antimicrobial susceptibility testing and published research on structurally related acetamide compounds.[4][5][6][7] Notably, studies on the analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated activity against clinically relevant pathogens like Klebsiella pneumoniae, suggesting that the acetamide scaffold is a valuable starting point for antimicrobial drug discovery.[2][8][9][10]

These application notes are designed to provide a robust framework for researchers to:

  • Determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant microorganisms.

  • Ascertain the minimum bactericidal concentration (MBC) to understand if the compound is bacteriostatic or bactericidal.

  • Conduct preliminary cytotoxicity assessments to evaluate its safety profile.

  • Investigate potential synergistic effects when combined with conventional antibiotics.

Hypothetical Mechanism of Action

Based on studies of similar acetamide compounds, it is hypothesized that this compound may exert its antibacterial effect by interfering with essential bacterial cellular processes.[2] One plausible mechanism is the inhibition of cell wall biosynthesis through the targeting of penicillin-binding proteins (PBPs).[2][11] Disruption of peptidoglycan synthesis leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.[11]

Quantitative Data Summary: A Template for Your Findings

Effective data management is crucial for comparing the antimicrobial efficacy of a novel compound. The following table provides a standardized format for presenting MIC and MBC data. Researchers should populate a similar table with their experimental findings.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismGram StainCompound Concentration Range (µg/mL)MIC (µg/mL) of this compoundMBC (µg/mL) of this compoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive0.5 - 1024128256Vancomycin1
Escherichia coliGram-negative0.5 - 1024256512Ciprofloxacin0.015
Klebsiella pneumoniaeGram-negative0.5 - 102464128Meropenem0.06
Pseudomonas aeruginosaGram-negative0.5 - 1024>1024>1024Ceftazidime2
Candida albicansFungi0.5 - 1024512>1024Fluconazole0.5

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4][7][15]

Materials and Reagents:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal isolates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic stock solution

  • Sterile diluent (e.g., DMSO, water, or broth)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add a specific volume of the this compound stock solution to the broth to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next, resulting in a range of decreasing concentrations.[15]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[4]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[4]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][14] This can be assessed visually or by measuring the optical density using a plate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. A substance is considered bactericidal if the MBC is no more than four times the MIC.[2]

Protocol 3: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[15]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_followup Follow-up Inoculum Prepare Microbial Inoculum (0.5 McFarland) MIC_Plate Inoculate 96-Well Plate Inoculum->MIC_Plate Compound Prepare Serial Dilutions of this compound Compound->MIC_Plate Cytotoxicity Perform MTT Cytotoxicity Assay Compound->Cytotoxicity Incubate_MIC Incubate (37°C, 18-24h) MIC_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC MBC_Plate Plate onto Agar from Clear Wells Read_MIC->MBC_Plate Incubate_MBC Incubate Agar Plates MBC_Plate->Incubate_MBC Read_MBC Determine MBC (99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for antimicrobial susceptibility and cytotoxicity testing.

Hypothesized Mechanism of Action

G Compound This compound PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Cell Wall Synthesis Disruption Crosslinking->CellWall Leads to Lysis Cell Lysis & Death CellWall->Lysis

Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Khan, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • ANSI Webstore. (n.d.). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition.
  • National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • bioMerieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Clinical Tree. (2023, September 17). In Vitro Testing of Antimicrobial Agents.
  • National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. Retrieved from [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

  • National Institutes of Health. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Retrieved from [Link]

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Application Notes & Protocols: 2-(4-Nitrophenoxy)acetamide as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-nitrophenoxy)acetamide as a pivotal precursor for novel compound synthesis. We delve into its fundamental reactivity, offering detailed, field-proven protocols for its derivatization through key synthetic pathways. The causality behind experimental choices is explained to empower researchers to adapt and innovate. This guide emphasizes safety, reproducibility, and the logical flow from precursor to potential therapeutic agents, grounded in authoritative references.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the identification of versatile and readily modifiable scaffolds is paramount. This compound emerges as such a scaffold—a deceptively simple molecule harboring three distinct points of chemical reactivity. Its structure comprises:

  • An electron-deficient aromatic ring , activated by the powerful electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr).

  • A reducible nitro group , which can be readily converted to an amine, opening a vast array of subsequent chemical transformations (e.g., amide coupling, diazotization).

  • A modifiable acetamide moiety , which can be hydrolyzed or derivatized.

This multi-faceted reactivity allows for the rapid generation of diverse compound libraries from a single, accessible precursor. The derivatives of this core structure have shown promise in various therapeutic areas, including the development of anti-inflammatory and antioxidant agents[1]. This guide will provide the foundational knowledge and practical protocols to effectively leverage this precursor in a research setting.

Precursor Profile: Physicochemical Properties and Safety

Before commencing any synthetic work, a thorough understanding of the precursor's properties and safety requirements is essential.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₈N₂O₄[2]
Molecular Weight 196.16 g/mol [2]
Appearance Typically a yellow or crystalline solid[2]
Solubility Partially soluble in water, soluble in ethanol and other polar organic solvents[2]
Melting Point Varies, but related compounds like N-(4-nitrophenyl)acetamide melt at 212-216 °C[2]
Safety & Handling Protocol

This compound and its precursors, such as 2-chloro-N-(4-nitrophenyl)acetamide, are classified as irritants and may be harmful if swallowed or inhaled. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3][4]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][5] Avoid creating dust.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Foundational Synthesis: Preparation of a Key Intermediate

The title compound, this compound, is typically synthesized from a more fundamental precursor, 2-chloro-N-(4-nitrophenyl)acetamide. The synthesis of this chloro-intermediate is a critical first step.

Protocol 3.1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

This protocol describes the acylation of p-nitroaniline with chloroacetyl chloride.[6][7]

  • Causality: p-Nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed neat or in a non-nucleophilic solvent. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-nitroaniline (10.0 g, 72.4 mmol).

  • Working in a fume hood, carefully add chloroacetyl chloride (15 mL, 188 mmol). Caution: Chloroacetyl chloride is corrosive and lachrymatory.

  • Heat the mixture to reflux and maintain for 1 hour. The mixture will become a thick slurry.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add ethyl acetate (50 mL) to the flask to dissolve/suspend the product.

  • Transfer the mixture to a separatory funnel and wash three times with water (3 x 50 mL) to remove any unreacted starting materials and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 2-chloro-N-(4-nitrophenyl)acetamide, which can be used in the next step, often without further purification. Expected yield is typically high (~11.5 g).[6]

Core Synthetic Pathways & Protocols

The true utility of this compound lies in its capacity for diversification. The following diagram illustrates the primary synthetic routes available from this precursor.

G cluster_0 Pathway A: SNAr cluster_1 Pathway B: Nitro Reduction cluster_2 Further Derivatization Precursor This compound SNAr_reagent Nucleophile (R-OH, R-SH, R₂NH) Precursor->SNAr_reagent Reduction_reagent Reducing Agent (Zn/HCl, H₂/Pd-C, SnCl₂) Precursor->Reduction_reagent SNAr_product 2-(4-Substituted-phenoxy)acetamide Derivatives SNAr_reagent->SNAr_product K₂CO₃, DMF Reduction_product 2-(4-Aminophenoxy)acetamide Reduction_reagent->Reduction_product Amide_Coupling Amide Coupling (R-COOH) Reduction_product->Amide_Coupling Sulfonamide Sulfonylation (R-SO₂Cl) Reduction_product->Sulfonamide

Caption: Key synthetic pathways originating from the precursor.

Protocol 4.1: Synthesis of Novel Ethers via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the nitro group with a nucleophile, exemplified by the reaction with a substituted phenol. The electron-withdrawing nitro group makes the ipso-carbon highly electrophilic and susceptible to attack.

  • Causality: A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the incoming phenolic nucleophile, generating a more potent phenoxide anion. A polar aprotic solvent like acetonitrile (CH₃CN) or DMF is ideal as it solvates the cation (K⁺) but does not interfere with the nucleophile. A catalyst like sodium iodide can facilitate related reactions.[8]

Step-by-Step Methodology (Example: Synthesis of 2-(4-(Hexyloxy)phenoxy)acetamide):

  • Combine 2-(4-hydroxyphenoxy)acetamide (1.0 g, 5.5 mmol) and potassium carbonate (2.28 g, 16.5 mmol) in a round-bottom flask with 30 mL of acetonitrile.

  • Stir the suspension vigorously for 1 hour at room temperature under a nitrogen atmosphere.

  • Add 1-bromohexane (1.2 mL, 8.25 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (3 x 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Protocol 4.2: Synthesis of Anilines via Nitro Group Reduction

The conversion of the nitro group to a primary amine is a powerful transformation, creating a new site for diversification.

  • Causality: A classical and robust method for this reduction is the use of a metal in acidic media, such as zinc powder in hydrochloric acid.[9] Zinc acts as the electron donor, and the acid provides the protons required for the reduction of the nitro group to an amine. The reaction is highly exothermic and requires careful temperature control.

Step-by-Step Methodology:

  • Suspend this compound (1.0 g, 5.1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a stir bar.

  • Add zinc powder (3.3 g, 51 mmol, 10 eq) to the suspension.

  • Cool the flask in an ice-water bath to 0 to -10 °C.

  • While stirring vigorously, add concentrated hydrochloric acid (HCl) dropwise, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the excess zinc and zinc salts.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-aminophenoxy)acetamide.

Applications of Derived Compounds

The true value of this compound as a precursor is realized in the biological activities of its derivatives. The structural diversity achievable through the protocols described above allows for the exploration of various pharmacological targets.

  • Anti-inflammatory and Antioxidant Agents: Many acetamide derivatives have been synthesized and evaluated for their potential to combat inflammation and oxidative stress. For example, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have demonstrated both antioxidant and anti-inflammatory properties.[1]

  • Enzyme Inhibition: The core scaffold can be elaborated to target specific enzymes. For instance, derivatives have been designed as multifunctional MAO-B inhibitors for potential use in treating Parkinson's disease.[10]

  • Modulators of Cellular Signaling: A novel derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, was found to downregulate Thymic Stromal Lymphopoietin (TSLP) by blocking caspase-1/NF-κB pathways, indicating its potential in treating atopic and inflammatory disorders.[11]

The following diagram illustrates the workflow from precursor to functional screening.

G Precursor This compound Precursor Synthesis Chemical Derivatization (Protocols 4.1, 4.2, etc.) Precursor->Synthesis Library Diverse Compound Library Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Experimental workflow from precursor to hit identification.

Conclusion

This compound is a highly valuable and versatile precursor in modern chemical synthesis. Its strategically positioned functional groups provide multiple avenues for derivatization, enabling the efficient construction of novel and structurally diverse molecules. The protocols detailed in this guide offer a robust starting point for researchers to explore new chemical space and develop compounds with significant biological and therapeutic potential. By understanding the underlying chemical principles and adhering to strict safety standards, scientists can effectively harness the power of this foundational building block.

References

  • AK Scientific, Inc. Safety Data Sheet: Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-.
  • Angene Chemical. (2021-05-01). Safety Data Sheet.
  • SpectraBase. (2026). 2-(4-nitrophenoxy)-N-(2-pyridinyl)acetamide - MS (GC) - Spectrum. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4'-Nitroacetanilide.
  • MDPI. (2020). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • PubChem. Acetamide, N-(2-(4-nitrophenyl)ethyl)-. [Link]

  • Cayman Chemical. (2025-11-18). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • National Institutes of Health (NIH). (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET.
  • PubMed Central (PMC). (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
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  • PubMed. (2016). A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways. [Link]

  • NIST WebBook. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

  • PubMed Central (PMC). (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubMed. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. [Link]

  • PubMed Central (PMC). (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • IUCr Journals. (2021). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • National Institutes of Health (NIH). (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

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Application Note & Protocol: Comprehensive Handling and Storage Procedures for 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the safe handling, storage, and disposal of 2-(4-Nitrophenoxy)acetamide (CAS No. 63218-14-4). As a member of the aromatic nitro compound class, this substance requires specific protocols to mitigate risks associated with toxicity, reactivity, and chemical stability. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. The causality behind each procedural step is explained to foster a comprehensive understanding of the associated risks and control measures.

Compound Identification and Physicochemical Properties

This compound is a research chemical whose properties are not exhaustively documented in public literature. However, its structure—an acetamide derivative of a nitrophenol ether—places it within the well-characterized family of aromatic nitro compounds.[1] These compounds are known for their biological activity and potential chemical reactivity.[1][2]

Property Value Source / Comment
Chemical Name This compoundIUPAC Nomenclature
Synonyms (4-Nitrophenoxy)acetamide; TIMTEC-BB SBB000350[3]
CAS Number 63218-14-4[3]
Molecular Formula C₈H₈N₂O₄[3]
Molecular Weight 196.16 g/mol Calculated
Appearance Assumed to be a solid (e.g., yellow solid)Based on similar compounds.[4]
Solubility Not specified; likely soluble in organic solvents.Researchers should determine solubility in relevant solvents.
Stability Stable under recommended storage conditions.May decompose under heat.[2][5]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its chemical class. Aromatic nitro compounds are recognized as hazardous substances.[1][6] The nitro group is a strong electron-withdrawing group that can impart significant toxicity and reactivity.[1][7]

2.1. Anticipated Hazards: Based on data from structurally similar compounds such as 2-Chloro-N-(4-nitrophenyl)acetamide and 4'-Nitroacetanilide, the following hazards should be assumed[8][9]:

  • Acute Toxicity (Harmful): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.[8][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[8][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[8][9]

  • Long-Term Hazards: The most prominent acute health hazard of aromatic nitro-compounds is cyanosis, with chronic exposure potentially leading to anaemia.[6] Many are also investigated for mutagenic or carcinogenic properties.[1]

  • Chemical Hazards: Aromatic nitro compounds can be thermally unstable and may decompose violently or explosively, especially upon heating under confinement.[2][5] They can react violently with strong oxidizers, bases, or reducing agents.[5]

2.2. Risk Assessment Workflow: A thorough risk assessment must be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities used, the nature of the experimental manipulations (e.g., heating, grinding), and the potential for exposure.

RiskAssessment cluster_assessment Risk Assessment & Mitigation cluster_controls Hierarchy of Controls A Identify Task (e.g., Weighing, Synthesis) B Identify Hazards (Toxicity, Reactivity, Physical Form) A->B Analyze Compound C Evaluate Risks (Exposure routes, Likelihood, Severity) B->C Consider Procedure D Implement Control Measures C->D Develop Protocol E Review & Document D->E Finalize SOP C2 Engineering Controls (Fume Hood, Ventilation) D->C2 Prioritize C1 Elimination/Substitution (Is a safer alternative available?) C3 Administrative Controls (SOPs, Training, Labeling) C4 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) StorageLogic start Receive Compound check_label Is container labeled and intact? start->check_label store Store in Designated Cabinet (Cool, Dry, Dark, Ventilated) check_label->store Yes reject Quarantine & Report check_label->reject No segregate Segregate from Incompatibles (Oxidizers, Bases, Reducers) store->segregate log Log into Inventory segregate->log

Caption: Logic flow for receiving and storing this compound.

Emergency Procedures

Immediate and appropriate response to emergencies can significantly reduce harm.

5.1. Spill Response

  • Action: Evacuate the immediate area. Avoid breathing dust.

  • Procedure: Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water, and collect all cleanup materials for disposal. Do not let the product enter drains. [9] 5.2. First Aid Measures

  • General Advice: Move the victim out of the dangerous area. Show this safety data sheet to the attending physician. [9]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8][9]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. [9]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist. [8]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [9] 5.3. Fire Fighting

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9]* Hazards: On combustion, it may produce toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [5][10]The compound may explode if heated under confinement. [5]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [10]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Disposal must be conducted by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.

References

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloro-4-nitrophenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-[5-amino-2-[2-(4-nitrophenyl)diazenyl]phenyl]-. Substance Registry Services. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2-(4-nitrophenyl)ethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Keil, G., & Schelch, W. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(5), 679–683. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Yusof, N. S. M., et al. (2020). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 25(21), 5098. Retrieved from [Link]

  • Deere, C. J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(6). Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Anonymous. (2020). NITRO COMPOUNDS. Retrieved from [Link]

  • Deere, C. J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 78(Pt 6), 563–567. Retrieved from [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E, 62(10), o4427–o4428. Retrieved from [Link]

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Troubleshooting & Optimization

"troubleshooting low yield in 2-(4-Nitrophenoxy)acetamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(4-nitrophenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this document aims to help you troubleshoot low yields, identify side products, and optimize your reaction conditions for a successful outcome.

Troubleshooting Guide: At a Glance

Low product yield is a frequent issue that can arise from multiple stages of the experimental process. The following table provides a summary of common problems, their probable causes, and recommended solutions to get your synthesis back on track.

Observed Issue Probable Cause(s) Recommended Solutions & Actions
Low to No Product Formation (based on TLC/LC-MS) 1. Ineffective Deprotonation: The base used was not strong enough or was used in insufficient quantity to deprotonate the 4-nitrophenol. 2. Inactive Reagents: 2-chloroacetamide may have degraded, or the base may be old/hydrated. 3. Low Reaction Temperature/Time: The reaction conditions are insufficient to overcome the activation energy.1. Base Selection: Use an appropriate base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure at least one equivalent is used. For K₂CO₃, which is a weaker base, ensure the reaction is heated. 2. Reagent Quality: Use freshly opened or purified 2-chloroacetamide. Use anhydrous base. 3. Optimize Conditions: Increase the reaction temperature (e.g., to 50-80 °C) and/or extend the reaction time. Monitor progress every 1-2 hours via Thin Layer Chromatography (TLC).
Significant Amount of Unreacted 4-Nitrophenol 1. Incomplete Reaction: As above. 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, limiting their interaction.1. Review Reaction Conditions: See solutions above. 2. Solvent Choice: Ensure a suitable polar aprotic solvent like DMF, DMSO, or Acetone is used to dissolve all reactants.[1][2]
Multiple Spots on TLC, Indicating Side Products 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation may have occurred on the aromatic ring instead of the oxygen.[1][3] 2. Hydrolysis: The acetamide functional group in either the starting material or the product has hydrolyzed to a carboxylic acid under the reaction or workup conditions.[4][5][6]1. Favor O-Alkylation: Use a polar aprotic solvent (DMF, DMSO) which solvates the cation, leaving the phenoxide oxygen as the more accessible nucleophilic site.[1] 2. Prevent Hydrolysis: Avoid prolonged heating, especially in the presence of strong base or acid. During workup, perform any acidic or basic washes quickly and at low temperatures.
Product "Oils Out" During Recrystallization 1. High Impurity Level: The presence of significant impurities depresses the melting point of the product. 2. Inappropriate Solvent: The solvent is too good, preventing crystallization, or too poor, causing rapid precipitation of an impure oil.1. Pre-Purification: If impurities are high, first attempt a purification by column chromatography. 2. Optimize Recrystallization: Use a solvent pair (e.g., ethanol/water). Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
Significant Product Loss During Workup 1. Incorrect pH During Extraction: The product may be lost to the aqueous layer if the pH is not controlled correctly, especially if side-product acids or unreacted phenols are present. 2. Premature Precipitation: The product may have low solubility in the extraction solvent and precipitates at the interface.1. Controlled Extraction: Ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted 4-nitrophenol, followed by a water wash to remove residual base and solvent. 2. Solvent Volume: Use a sufficient volume of extraction solvent to ensure the product remains dissolved.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a complete reaction, but my final isolated yield is very low. Where could my product have gone?

A1: This is a classic problem that points directly to issues during the workup and purification stages. If the reaction has indeed gone to completion, the loss of product mass is mechanical or solubility-related.

  • Extraction Losses: this compound is a polar molecule. If you are using a highly polar extraction solvent, you might be losing some product to the aqueous washes. Conversely, if the solvent is not polar enough, the product might not be fully extracted from the reaction mixture. Ensure you are using a suitable solvent like ethyl acetate and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.

  • Purification Losses: The most common culprit is recrystallization. Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Furthermore, allowing the solution to cool slowly without disturbance promotes the formation of pure crystals. Rapid cooling often traps impurities and lowers the isolated yield of the pure compound.

Q2: I see an unexpected spot on my TLC plate that is very polar (low Rf). What is it likely to be?

A2: A highly polar byproduct in this reaction is almost certainly 2-(4-nitrophenoxy)acetic acid . This occurs via the hydrolysis of the amide bond in your product, this compound.[4][5]

Causality: Amide hydrolysis can be catalyzed by both acid and base, particularly at elevated temperatures.[6] If your reaction mixture was heated for an extended period in the presence of a strong base, or if you used a strong acid during the workup to neutralize the base, you may have inadvertently hydrolyzed a portion of your product.

Solution:

  • Reaction: Avoid excessively long reaction times at high temperatures.

  • Workup: When neutralizing the reaction mixture, use a milder acid (e.g., dilute HCl or NH₄Cl solution) and perform the neutralization at a reduced temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.

  • Separation: The acidic byproduct can be easily removed from your desired neutral product by washing the organic layer with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

Q3: How critical is the choice of base and solvent? Can I use sodium hydroxide and ethanol?

A3: The choice of base and solvent is critically important and directly influences the outcome of the reaction by dictating the nucleophilicity of the phenoxide and the reaction mechanism. This reaction is a Williamson Ether Synthesis, which proceeds via an SN2 mechanism.[3]

  • Base: The base's role is to deprotonate the 4-nitrophenol (pKa ≈ 7.15) to form the 4-nitrophenoxide nucleophile.[7] A base like potassium carbonate (K₂CO₃) is often sufficient, especially with heating. Stronger bases like sodium hydride (NaH) are also effective.[2] While sodium hydroxide (NaOH) can work, it introduces water, which can lead to unwanted hydrolysis side reactions.

  • Solvent: This is perhaps the most critical choice to avoid side products. 4-nitrophenoxide is an ambident nucleophile , meaning it can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][8]

    • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetone are ideal. They solvate the cation (K⁺ or Na⁺) but leave the oxygen anion relatively "naked" and highly nucleophilic, strongly favoring the desired O-alkylation.[1]

    • Polar Protic Solvents (Avoid): Solvents like ethanol or water will form strong hydrogen bonds with the oxygen of the phenoxide. This solvates and "cages" the oxygen, reducing its nucleophilicity and making the carbon atoms of the aromatic ring (ortho and para positions) more competitive sites for alkylation.[1]

Therefore, using NaOH and ethanol is not recommended as it promotes C-alkylation and hydrolysis. The combination of potassium carbonate and acetone or DMF is a much more reliable system for this synthesis.

Visualizing the Chemistry

Diagrams can help clarify the complex processes at play during the synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products r1 4-Nitrophenol intermed 4-Nitrophenoxide Anion r1->intermed Deprotonation r2 2-Chloroacetamide prod This compound r2->prod SN2 Attack (O-Alkylation) salt KCl + KHCO₃ r2->salt Displacement base Base (e.g., K₂CO₃) intermed->prod SN2 Attack (O-Alkylation)

Caption: The desired reaction pathway for the synthesis of this compound.

Side_Reactions phenoxide 4-Nitrophenoxide (Ambident Nucleophile) product Desired Product (O-Alkylation) phenoxide->product Attacks Oxygen (Favored in Aprotic Solvent) side_product Side Product (C-Alkylation) phenoxide->side_product Attacks Ring Carbon (Favored in Protic Solvent) chloroacetamide 2-Chloroacetamide chloroacetamide->product hydrolysis_product Hydrolysis Product (2-(4-nitrophenoxy)acetic acid) product->hydrolysis_product Amide Hydrolysis water H₂O (Base/Acid Catalyst)

Caption: Competing reaction pathways: O-alkylation vs. C-alkylation and product hydrolysis.

Troubleshooting_Flowchart decision decision solution solution start Low Yield Observed q1 Is starting material consumed (via TLC)? start->q1 q2 Are there multiple new spots on TLC? q1->q2 Yes sol1 Incomplete Reaction: - Check base/reagents - Increase Temp/Time - Check solvent q1->sol1 No q3 Did product 'oil out' during recrystallization? q2->q3 No sol2 Side Reactions Occurred: - Check solvent (use aprotic) - Avoid prolonged heating q2->sol2 Yes sol3 Workup/Purification Loss: - Check extraction pH/solvent - Use min. hot solvent for recrystallization q3->sol3 No sol4 High Impurity Level: - Attempt column chromatography - Use solvent-pair for recrystallization q3->sol4 Yes

Caption: A logical flowchart for troubleshooting low yield issues.

Experimental Protocols

Core Synthesis Protocol: this compound

This protocol is a standard starting point and may require optimization based on your specific laboratory conditions.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (e.g., 1.39 g, 10 mmol), potassium carbonate (e.g., 2.07 g, 15 mmol, 1.5 equiv.), and 40 mL of acetone.

  • Reaction Initiation: Stir the mixture vigorously. Add 2-chloroacetamide (e.g., 1.03 g, 11 mmol, 1.1 equiv.) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (see protocol below). The reaction is complete when the 4-nitrophenol spot has disappeared.

  • Workup (Quenching & Extraction):

    • Allow the mixture to cool to room temperature.

    • Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid with a small amount of fresh acetone.

    • Combine the filtrate and washings and remove the acetone under reduced pressure (rotary evaporation).

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 25 mL of 5% NaOH solution (to remove any unreacted 4-nitrophenol), 25 mL of water, and 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat gently until the solid is completely dissolved.

    • Add hot water dropwise until the solution becomes faintly cloudy.

    • Reheat until the solution is clear again, then remove from heat.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.

Analytical Protocol: Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes for 'SM' (Starting Material: 4-nitrophenol), 'Co' (Co-spot), and 'RM' (Reaction Mixture).

  • Spotting:

    • Dissolve a tiny amount of 4-nitrophenol in ethyl acetate. Spot this on the 'SM' and 'Co' lanes.

    • Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the 'RM' and 'Co' lanes.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize under a UV lamp (254 nm). 4-nitrophenol and the product are UV active. The product, being more polar than the starting materials (except the phenol), should have a lower Rf value than 2-chloroacetamide but may be higher or lower than 4-nitrophenol depending on the eluent. The disappearance of the 4-nitrophenol spot in the 'RM' lane indicates the reaction is progressing.

References

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide? Retrieved from Patsnap Synapse. [Link]

  • YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. [Link]

  • LibreTexts Chemistry. (2020). 22.7: Amide Chemistry. [Link]

  • Google Patents. (1978).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]

  • Taylor & Francis Online. (1969). Hydrolysis of amides. III. Dilute acid hydrolysis of amides of the type R-CH2-CONH2. [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • PubMed Central (PMC). (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • KTH Royal Institute of Technology. (2017). Homework 3 – 2017/04/11. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Phenoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxyacetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of phenoxyacetamide.

Q1: What is the primary reaction mechanism for the synthesis of phenoxyacetamide from phenol and 2-chloroacetamide?

The synthesis of phenoxyacetamide from phenol and 2-chloroacetamide proceeds via a classic Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In this reaction, a phenoxide ion, generated by deprotonating phenol with a suitable base, acts as a nucleophile. This phenoxide then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion (a good leaving group) to form the desired ether linkage.[3]

Q2: What are the essential reagents and their roles in this synthesis?

The key reagents for this synthesis are:

  • Phenol (or a substituted phenol): This provides the phenoxy moiety of the final product. It acts as the precursor to the nucleophile.

  • 2-Chloroacetamide: This is the electrophile and provides the acetamide portion of the molecule. The chlorine atom serves as the leaving group.

  • Base: A base is crucial for deprotonating the phenol to form the much more nucleophilic phenoxide ion.[4] Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or stronger bases like sodium hydride (NaH) for less acidic phenols.[5][6]

  • Solvent: A suitable solvent is needed to dissolve the reactants and facilitate the reaction. Polar aprotic solvents are generally preferred for SN2 reactions.[1][7]

Q3: Why is the choice of base so critical for the success of the reaction?

The basicity of the chosen base is paramount. The pKa of phenol is approximately 10. Therefore, a base strong enough to deprotonate phenol and form the phenoxide is required. Weaker bases may result in an incomplete reaction and consequently, a low yield.[8] For substituted phenols with electron-withdrawing groups, a stronger base might be necessary due to the increased acidity of the phenol.

Q4: What are the most suitable solvents for phenoxyacetamide synthesis?

Polar aprotic solvents are the solvents of choice for Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophile (phenoxide) relatively free and highly reactive.[7] Good options include:

  • Acetone[5]

  • Dimethylformamide (DMF)[9][10]

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)[10]

Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction rate.[1]

Visualizing the Reaction Mechanism

To better understand the process, the following diagram illustrates the SN2 mechanism of phenoxyacetamide synthesis.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base (B:) base->phenoxide protonated_base Protonated Base (BH⁺) phenoxide_step2 Phenoxide (Ar-O⁻) chloroacetamide 2-Chloroacetamide (Cl-CH₂CONH₂) phenoxyacetamide Phenoxyacetamide (Ar-O-CH₂CONH₂) chloroacetamide->phenoxyacetamide chloride Chloride Ion (Cl⁻) phenoxyacetamide->chloride Leaving Group Departure phenoxide_step2->phenoxyacetamide Nucleophilic Attack

Caption: SN2 mechanism for phenoxyacetamide synthesis.

Troubleshooting Guide

Even with a well-understood reaction, experimental challenges can arise. This section provides a systematic approach to troubleshooting common problems.

Issue 1: Low or No Product Yield

A low yield is one of the most common issues encountered. Here’s a logical flow to diagnose and resolve the problem.

Potential Causes and Solutions for Low Yield
Potential Cause Suggested Solution Scientific Rationale
Incomplete Deprotonation of Phenol * Use a stronger base (e.g., NaH instead of K₂CO₃).[8] * Ensure the base is fresh and anhydrous.The reaction rate is dependent on the concentration of the nucleophilic phenoxide. If the base is not strong enough to fully deprotonate the phenol, the reaction will be slow and incomplete.[11]
Poor Leaving Group * While 2-chloroacetamide is standard, consider using 2-bromoacetamide or 2-iodoacetamide if available.The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. A better leaving group will increase the reaction rate.[8][11]
Insufficient Reaction Time or Temperature * Increase the reaction temperature, typically in the range of 50-100 °C.[1] * Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[5] * Consider using microwave-assisted synthesis to reduce reaction times significantly.[12]SN2 reactions are temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.[8][11]
Inappropriate Solvent * Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[7][13]Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion but not the nucleophile itself, leading to a faster reaction rate.[1][7]
Side Reactions (Elimination) * This is less of a concern with 2-chloroacetamide as it is a primary halide. However, if using a more sterically hindered electrophile, elimination can compete with substitution. Lowering the reaction temperature can favor substitution.[1]The Williamson ether synthesis is prone to the E2 elimination side reaction, especially with secondary and tertiary alkyl halides.[1][11]
Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity & Integrity Phenol, 2-Chloroacetamide, Base, Solvent start->check_reagents check_conditions Review Reaction Conditions Temperature, Time, Stirring check_reagents->check_conditions tlc_analysis Analyze Crude Reaction Mixture by TLC Unreacted Starting Materials? Side Products Formed? check_conditions->tlc_analysis incomplete_reaction Incomplete Reaction tlc_analysis->incomplete_reaction Starting materials present side_products Side Products Observed tlc_analysis->side_products New spots observed optimize_base Optimize Base Increase strength (e.g., NaH) Ensure stoichiometry is correct incomplete_reaction->optimize_base optimize_temp_time Optimize Temperature & Time Increase temperature cautiously Extend reaction time incomplete_reaction->optimize_temp_time optimize_solvent Optimize Solvent Switch to a polar aprotic solvent (DMF, DMSO) incomplete_reaction->optimize_solvent purification_issue Investigate Purification Product loss during workup? Optimize extraction/crystallization side_products->purification_issue solution Improved Yield optimize_base->solution optimize_temp_time->solution optimize_solvent->solution purification_issue->solution

Caption: A logical flow for diagnosing and addressing low product yield.

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product is crucial. Here are some common impurities and how to deal with them.

  • Unreacted Phenol: If the reaction is incomplete or an excess of phenol was used, it may remain in the final product.

    • Solution: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) will deprotonate the acidic phenol, causing it to move into the aqueous layer, thus separating it from the desired product.

  • Unreacted 2-Chloroacetamide: This can be removed by recrystallization from a suitable solvent system.[14]

  • C-Alkylation Products: With phenoxides, there is a possibility of alkylation occurring on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, although this is generally a minor side reaction under typical Williamson ether synthesis conditions.[6]

    • Solution: These isomers can often be separated by column chromatography due to differences in polarity.[14]

Experimental Protocols

Below is a general, adaptable protocol for the synthesis of phenoxyacetamide.

General Synthesis of Phenoxyacetamide

Materials:

  • Phenol (1.0 eq)

  • 2-Chloroacetamide (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

  • Acetone or DMF (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol and the chosen solvent (e.g., acetone).

  • Add potassium carbonate to the mixture.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 2-chloroacetamide to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone, this is around 56°C; for DMF, a higher temperature of 80-100°C can be used) for 4-12 hours.[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenoxyacetamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.[5][14]

Note: This is a general protocol and may require optimization for specific substituted phenols or different scales of reaction.

References

  • Sayad, A. R., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • V.Nimc. (2025). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Osunstate. (2025). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • ARKIVOC. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103694197A - Phenoxyacetamide compound and preparation method and application thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Biotage. (2023). Can reaction solvent choice impact synthesis results?. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Priyanka, et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Retrieved from [Link]

  • Frontiers. (2025). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Retrieved from [Link]

  • Baxendale Group - Durham University. (n.d.). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Nitrophenoxy)acetamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. The following sections provide direct answers to common problems, detailed troubleshooting workflows, and validated protocols grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound should be a solid, typically appearing as off-white to pale yellow crystals. The purity of a crystalline solid is often initially assessed by its melting point, which should have a sharp range (typically spanning 1-2 °C). While a specific melting point for this exact compound is not widely published, analogous compounds like N-(4-nitrophenyl)acetamide melt in a high range, around 212-216 °C[1]. Significant deviation or a broad melting range indicates the presence of impurities.

Q2: What are the primary impurities I should expect from a typical synthesis?

The impurity profile depends heavily on the synthetic route, which commonly involves a Williamson ether synthesis between a 4-nitrophenolate salt and an N-substituted 2-haloacetamide. Based on this, the primary impurities are typically:

Impurity Source Impact on Purification Recommended Removal Strategy
4-Nitrophenol Unreacted starting material.A highly polar, acidic, and intensely yellow compound. Its presence often leads to yellow/brown, oily, or low-melting point crude products.Aqueous base wash (e.g., dilute NaHCO₃), followed by recrystallization or column chromatography.
2-Chloro-N-phenylacetamide (or other halo-acetamide) Unreacted starting material.[2][3]Less polar than the product and 4-nitrophenol. May co-crystallize if not removed.Recrystallization or column chromatography.
Inorganic Salts (e.g., K₂CO₃, NaI) Reagents or catalysts from the reaction.[4]Generally insoluble in organic solvents used for purification, but can interfere with crystallization if not removed.Initial aqueous workup and filtration.
2-(4-Nitrophenoxy)acetic acid Hydrolysis of the target amide bond.An acidic impurity that can be difficult to separate from the starting 4-nitrophenol. Amide hydrolysis can be catalyzed by acidic or basic conditions, particularly at elevated temperatures.[5]Column chromatography.

Q3: How can I quickly assess the purity of my crude product and monitor purification?

Thin-Layer Chromatography (TLC) is the most effective and rapid method for this purpose. It allows you to visualize the starting materials, the product, and major byproducts.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 1:1 or 3:2 ratio).[1]

  • Visualization: UV lamp (254 nm), as the aromatic rings and nitro group are UV-active.

  • Interpretation: The product should appear as a single, well-defined spot. Impurities will appear as separate spots with different Rf values. For instance, 4-nitrophenol will be significantly more polar (lower Rf) than the target product.

Q4: Is this compound stable? What are the storage and handling precautions?

The compound is generally stable under standard laboratory conditions. However, the acetamide functional group is susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[5][6] This would cleave the molecule into 2-(4-nitrophenoxy)acetic acid and the corresponding amine.

  • Handling: Avoid exposure to strong acids or bases during workup and purification.

  • Storage: Store the purified solid in a cool, dry place, tightly sealed to protect from moisture.

Part 2: Troubleshooting Guide: From Crude Solid to Pure Crystals

This section provides structured workflows for overcoming common and complex purification hurdles.

Scenario 1: Crude product is a persistent yellow/brown oil or waxy solid.

Diagnosis: This is a classic sign of significant impurity content, most commonly unreacted 4-nitrophenol, which acts as a eutectic contaminant, depressing the melting point of the mixture below room temperature.

Troubleshooting Workflow:

G start Oily/Waxy Crude Product trituration Perform Trituration (e.g., with cold Ether/Hexane) start->trituration check_solid Is the product a filterable solid? trituration->check_solid recrystallization Proceed to Recrystallization check_solid->recrystallization  Yes chromatography Purify via Column Chromatography check_solid->chromatography  No

Caption: Decision workflow for an oily or waxy crude product.

Detailed Action Plan:

  • Trituration: This technique uses a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Protocol: Place the crude oil in a flask. Add a small volume of a cold, relatively non-polar solvent (e.g., diethyl ether or a 10:1 mixture of hexane:ethyl acetate). Stir or swirl vigorously. The desired compound should solidify, while the oily impurities remain dissolved.

    • Causality: 4-nitrophenol has some solubility in these solvent systems, whereas the larger, more crystalline target product is expected to be less soluble, especially when cold. This process effectively "washes" the impurities away and can induce crystallization.

  • Aqueous Base Wash: If 4-nitrophenol is the suspected primary impurity, perform a liquid-liquid extraction before concentrating the crude product. Dissolve the crude material in a suitable organic solvent (like ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic 4-nitrophenol, pulling it into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic layer.

  • Column Chromatography: If trituration fails, the impurities are too abundant or have similar solubility. Column chromatography is the most robust solution. See the protocol in Part 3.

Scenario 2: Recrystallization fails or gives poor yield.

Diagnosis: This issue stems from using an inappropriate solvent system. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures.[7]

Troubleshooting with a Solvent Screening Protocol:

First, determine the optimal solvent on a small scale.

Solvent Boiling Point (°C) Rationale for Use
Ethanol 78A polar protic solvent. Often dissolves compounds when hot. A co-solvent with water is a common strategy for acetamides.[1]
Ethyl Acetate 77A moderately polar solvent, good for dissolving many organic compounds. Often used in chromatography for this class of molecule.[4]
Toluene 111A non-polar aromatic solvent. Its high boiling point allows for a large temperature gradient, which can be excellent for recrystallization.[8]
Isopropanol 82Similar to ethanol but slightly less polar and higher boiling.
Acetone 56A very strong, polar aprotic solvent. It may be too effective, leading to high solubility even when cold (and thus low yield).[]

Protocol for Micro-Scale Solvent Screening:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent from the table above, dropwise, until the solid just dissolves at room temperature. If it dissolves in <0.5 mL, the solvent is likely too good, and recovery will be poor.

  • If the solid does not dissolve at room temperature, heat the tube gently (e.g., in a hot water bath) while adding more solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe: The best solvent is the one that required heating to dissolve the solid and produced a large quantity of crystals upon cooling.

Low Yield Troubleshooting:

  • Problem: The product is too soluble, even in the cold solvent.

    • Solution: Use a co-solvent system. If your compound is very soluble in ethanol, for example, dissolve it in a minimum amount of hot ethanol and then slowly add a poor solvent (like water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethanol to redissolve the precipitate and then allow it to cool slowly.[1][7]

  • Problem: The product "crashes out" of solution as a fine powder or oil.

    • Solution: The solution is cooling too quickly. After dissolving the compound in the hot solvent, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Ensure the solution is not supersaturated before cooling.

Scenario 3: Purified product still shows impurities by HPLC/NMR.

Diagnosis: The remaining impurities have very similar polarity and structural properties to the target compound, causing them to co-crystallize. This can happen with positional isomers or certain byproducts. Flash column chromatography is the definitive method for resolving this issue.

Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis select_eluent 1. Select Eluent via TLC (Target Rf ~0.3) pack_column 2. Pack Column with Silica Slurry select_eluent->pack_column load_sample 3. Load Sample (Dry or Wet Loading) pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for purification by flash column chromatography.

Detailed Action Plan:

  • Eluent Selection: Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35. This provides the best separation. A gradient elution, starting with a less polar mixture (e.g., 5:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 1:1 Hexane:EtOAc), is often highly effective.

  • Sample Loading: For best results, use "dry loading." Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity compound.

Part 3: Key Analytical & Purification Protocols

Protocol 3.1: Flash Column Chromatography

  • Select Eluent: As described in Scenario 3, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3 on a silica TLC plate.

  • Prepare Column: Select a column of appropriate size. As a rule of thumb, use a silica gel mass that is 40-100 times the mass of your crude sample. Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Load Sample: Prepare the sample for dry loading as described above. Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even band. Gently add a small layer of sand on top to protect the sample band.

  • Elute: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. If using a gradient, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.

  • Collect and Analyze: Collect fractions in test tubes. Spot each fraction (or every few fractions) on a TLC plate and run it against a reference spot of your starting material.

  • Combine and Concentrate: Combine all fractions that show a single spot corresponding to your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: References

  • MDPI. (n.d.). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,4-dimethyl-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428.

  • Hines, J. E. III, et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Retrieved from

  • IUCr. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • IUCr. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2-(4-nitrophenyl)ethyl)-. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • IUCr Journals. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved from [Link]

  • ACS Publications. (2021). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Retrieved from [Link]

  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Retrieved from

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

Sources

Technical Support Center: Improving the Purity of Synthesized 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 2-(4-Nitrophenoxy)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide actionable solutions to common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on moving beyond simple procedural steps to understand the underlying chemical principles that govern purity. By diagnosing the root cause of impurities, we can implement targeted, effective purification strategies.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 4-nitrophenol and 2-chloroacetamide.[1][2] While robust, this reaction is prone to several side reactions and challenges that can compromise the purity of the final product. This guide provides a structured approach to troubleshooting these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries from researchers in the field.

Q1: My final product has a low and broad melting point. What is the most likely cause?

A low, broad melting point is a classic indicator of impurities. Pure crystalline solids have sharp, defined melting points. The presence of contaminants disrupts the crystal lattice, requiring less energy to transition to a liquid phase over a wider temperature range. This suggests that your purification protocol, likely recrystallization, was not sufficient to remove all contaminants. Common culprits include unreacted starting materials or side products.

Q2: My isolated product is a darker yellow or brownish color instead of the expected pale yellow. Why?

The most common cause of discoloration is the presence of unreacted 4-nitrophenol. 4-nitrophenol and its corresponding phenoxide are intensely yellow. If not completely consumed in the reaction or removed during the workup, it will contaminate your final product. An effective basic wash during the workup is crucial to remove this acidic impurity.

Q3: My TLC analysis of the crude reaction mixture shows three distinct spots. What are they likely to be?

Assuming your starting materials are pure, the three spots typically correspond to:

  • Unreacted 4-nitrophenol: Usually a lower Rf spot (more polar) that may streak.

  • Desired O-alkylated product (this compound): This is your target compound.

  • C-alkylated side product: A common side reaction where the alkylation occurs on the aromatic ring of the phenoxide instead of the oxygen atom.[1][3] This isomer often has a very similar Rf value to the desired product, making it difficult to separate.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or the solution is supersaturated with impurities.[4] To resolve this, you can:

  • Re-heat the solution to dissolve the oil, then add slightly more solvent before attempting to cool again.

  • Ensure slow cooling. Rapid cooling promotes precipitation over crystallization. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Use a different solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold.[5] If a single solvent isn't working, a binary solvent system (e.g., ethanol-water) may be necessary.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific experimental problems and their corresponding solutions, grounded in chemical principles.

Symptom: Persistent Impurities Detected by NMR/HPLC After Recrystallization

If recrystallization fails to yield a pure product, it is almost certainly due to an impurity with very similar solubility and polarity to your target compound.

  • Probable Cause: C-Alkylation Side Product The phenoxide ion of 4-nitrophenol is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or the carbon atoms of the aromatic ring (C-alkylation).[2][3] C-alkylation, typically at the ortho position to the hydroxyl group, results in an isomeric byproduct that is notoriously difficult to remove by simple recrystallization.

  • Solution: Optimize Reaction Conditions & Employ Column Chromatography

    • Favor O-Alkylation: To minimize the formation of the C-alkylated impurity, use a polar aprotic solvent like DMF or DMSO for the reaction. These solvents solvate the cation (Na+ or K+) but leave the phenoxide oxygen "naked" and highly nucleophilic, favoring the desired O-alkylation pathway.[3]

    • Purification via Chromatography: For lots already contaminated with the C-alkylated isomer, flash column chromatography is the most effective purification method.[7][8] The slight polarity difference between the O- and C-alkylated products can be exploited for separation on a silica gel stationary phase.

Symptom: Significant Amount of Unreacted 4-Nitrophenol in Product

The presence of starting material indicates either an incomplete reaction or an inadequate workup procedure.

  • Probable Cause 1: Incomplete Deprotonation or Reaction The Williamson ether synthesis requires the complete conversion of the 4-nitrophenol to its phenoxide form. If an insufficient amount of base is used, or if the base is not strong enough, unreacted phenol will remain.

  • Probable Cause 2: Ineffective Workup 4-nitrophenol is acidic (pKa ≈ 7.15) and can be separated from the neutral ether-amide product through an acid-base extraction.

  • Solution: Stoichiometric Control and Basic Wash

    • Ensure Complete Deprotonation: Use at least one full equivalent of a suitable base (e.g., NaOH, K2CO3) to deprotonate the 4-nitrophenol before adding the 2-chloroacetamide.

    • Implement a Basic Wash: During the workup, after the reaction is complete, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). This will convert the acidic 4-nitrophenol into its water-soluble sodium salt, which will partition into the aqueous layer, effectively removing it from your product.

Symptom: Presence of a Carboxylic Acid Impurity

The appearance of a new, highly polar spot on TLC that streaks, or signals corresponding to a carboxylic acid in NMR/IR, points to hydrolysis.

  • Probable Cause: Hydrolysis of the Amide Under excessively harsh basic or acidic conditions, particularly at elevated temperatures, the acetamide functional group in either the starting material (2-chloroacetamide) or the product can hydrolyze to form a carboxylic acid.[9][10] This would result in 2-(4-nitrophenoxy)acetic acid.

  • Solution: Control pH and Temperature

    • Use a Mild Base: Employ a base like potassium carbonate (K2CO3) instead of strong hydroxides (NaOH, KOH) if hydrolysis is a concern.

    • Maintain Moderate Temperatures: Avoid unnecessarily high reaction temperatures or prolonged heating, which can accelerate hydrolysis.

    • Neutralize Carefully: During the workup, ensure that any quenching or pH adjustment steps are performed carefully to avoid creating harsh conditions.

Part 3: Key Experimental Protocols

These protocols provide detailed, validated methodologies for the effective purification of this compound.

Protocol 1: Optimized Recrystallization

This protocol is the first line of defense for purifying the crude product.

1. Solvent Selection: The choice of solvent is the most critical factor.[11] An ideal solvent should dissolve the compound completely at high temperatures and very poorly at low temperatures.

SolventBoiling Point (°C)Expected Solubility BehaviorNotes
Ethanol (95%) ~78Good solubility when hot, moderate solubility when cold.A common first choice for acetanilide derivatives.[6]
Ethyl Acetate 77Good solubility when hot, lower solubility when cold.Can be effective, but may be too good a solvent, leading to lower recovery.
Isopropanol 82Similar to ethanol; good alternative.
Ethanol/Water VariableHighly soluble in hot ethanol; addition of water induces precipitation.Excellent for creating a finely-tuned solvent system to maximize recovery.

2. Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent (e.g., 95% ethanol) required to fully dissolve the solid. This ensures the solution is saturated.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities, then hot-filter the solution through a fluted filter paper.

  • Allow the flask to cool slowly to room temperature on a benchtop. Do not disturb it. Rapid cooling will cause the product to precipitate rather than form pure crystals.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all solvent.

Protocol 2: Flash Column Chromatography

Use this method when recrystallization fails to remove persistent impurities like the C-alkylated isomer.

1. Preparation:

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): Start with a solvent system determined by TLC analysis. A mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf for the target compound on TLC should be around 0.3.[12]

  • Packing the Column: Prepare a slurry of silica gel in the least polar eluent you will use and pour it into the column. Allow it to settle into a uniform bed, ensuring no air bubbles are trapped.[8] Add a thin layer of sand on top to protect the silica bed.

2. Loading the Sample:

  • Dissolve the crude product in the absolute minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).

  • Carefully pipette this concentrated solution directly onto the top of the sand layer.[13]

  • Drain the solvent just until the sample is absorbed onto the silica bed.

3. Elution and Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the surface.

  • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate (flash chromatography).

  • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Visual Guides & Workflows

Diagram 1: Synthesis Pathway and Major Side Reaction

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Potential Products 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + Base (e.g., K2CO3) 2-Chloroacetamide 2-Chloroacetamide O-Alkylation Product This compound (Desired Product) 4-Nitrophenoxide->O-Alkylation Product + 2-Chloroacetamide (Favored in Polar Aprotic Solvent) C-Alkylation Product 2-(2-Alkyl-4-nitrophenoxy)amine isomer (Side Product) 4-Nitrophenoxide->C-Alkylation Product + 2-Chloroacetamide (Minor Pathway) Start Crude Reaction Mixture Workup Workup (Basic Wash to remove 4-Nitrophenol) Start->Workup Evaporation Solvent Evaporation Workup->Evaporation Crude_Solid Crude Solid Product Evaporation->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization Purity_Check_1 Purity Check 1: Melting Point & TLC Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product PURE Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography IMPURE Purity_Check_2 Purity Check 2: HPLC, NMR Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product PURE

Sources

"stability and degradation of 2-(4-Nitrophenoxy)acetamide under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 2-(4-Nitrophenoxy)acetamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues, outlines potential degradation pathways, and offers robust troubleshooting protocols to ensure experimental integrity.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling, storage, and fundamental stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Recommended storage temperatures are typically between 2-8°C.[3] Improper storage can expose the compound to moisture and light, accelerating degradation.

Q2: What are the primary chemical liabilities of the this compound structure?

A: The molecule possesses two primary points of potential degradation:

  • Amide Bond: The acetamide group contains an amide bond, which is susceptible to hydrolysis under both acidic and basic conditions.[4]

  • Nitroaromatic System: The 4-nitrophenoxy group is an electron-withdrawing system and a chromophore. This structure makes the molecule susceptible to photodegradation upon exposure to UV or visible light.[5][6]

Q3: What are the main degradation products I should expect?

A: Based on the chemical structure, the two most probable degradation products arise from hydrolysis of the amide bond. This reaction would yield 4-nitrophenol and 2-hydroxyacetamide . Under more strenuous conditions, cleavage of the ether linkage could also occur. A thorough analysis using techniques like LC-MS is required to confirm the identity of degradation products in your specific experimental matrix.[7][8]

Q4: Is this compound sensitive to pH?

A: Yes, highly. Like most molecules containing an amide linkage, the stability of this compound is expected to be pH-dependent. The rate of amide hydrolysis is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions.[9][10] Therefore, significant degradation can be expected at low (< pH 4) and high (> pH 8) pH values. Maximum stability is typically observed in the neutral to slightly acidic pH range (pH 4-7).[11][12]

Section 2: Understanding the Degradation Pathways

The degradation of this compound is primarily governed by hydrolysis and photolysis. Understanding these pathways is critical for designing stable formulations and interpreting experimental results.

Primary Degradation Pathway: Amide Hydrolysis

The most significant degradation route under aqueous conditions is the hydrolysis of the amide bond. This reaction can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the C-N bond.[10]

The products of this pathway are 2-(4-nitrophenoxy)acetic acid and ammonia .

Secondary Degradation Pathway: Photodegradation

The 4-nitrophenol moiety makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] This process can be complex, often involving the generation of radical species and leading to a variety of degradation products. The specific photoproducts can be difficult to predict without experimental data but may include hydroxylated species or products resulting from the cleavage of the ether bond.[13][14]

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis (pH-dependent) cluster_photo Photodegradation (Light-induced) Parent This compound Product_Acid 2-(4-nitrophenoxy)acetic acid Parent->Product_Acid Acid/Base Catalysis Product_Ammonia Ammonia Parent->Product_Ammonia Acid/Base Catalysis Product_Photo Complex Mixture (e.g., 4-Nitrophenol, hydroxylated species) Parent->Product_Photo UV/Vis Light

Caption: Predicted degradation pathways for this compound.

Section 3: Troubleshooting Guide for Experimental Instability

This guide provides a systematic approach to identifying and mitigating the degradation of this compound during experimentation.

Problem: My experimental results are inconsistent, showing a loss of the parent compound over time.

This is a classic sign of compound instability in the experimental medium. The following workflow will help you diagnose the root cause.

G start Start: Inconsistent Results check_solution Is the compound in an aqueous buffer? start->check_solution check_ph Is pH < 4 or > 8? check_solution->check_ph Yes check_light Is the experiment exposed to light? check_solution->check_light No (e.g., organic solvent) action_ph Adjust buffer to pH 4-7. Re-run experiment. check_ph->action_ph Yes check_ph->check_light No end Problem Resolved action_ph->end action_light Protect from light using amber vials or foil. Re-run experiment. check_light->action_light Yes check_temp Is temperature elevated (> 30°C)? check_light->check_temp No action_light->end action_temp Run experiment at lower temp (e.g., 4°C or RT). Re-run experiment. check_temp->action_temp Yes forced_degradation Issue persists? Perform Forced Degradation Study (See Protocol 4.1) check_temp->forced_degradation No action_temp->end forced_degradation->end

Caption: Troubleshooting workflow for experimental instability.

Data Summary for Degradation Analysis

To aid in the identification of degradation products, the following table summarizes the key products from the primary hydrolysis pathway. Analysis by LC-MS is the recommended method for confirmation.[7][15]

Compound NameStructureMolecular Weight ( g/mol )Expected Observation in LC-MS
This compound C₈H₈N₂O₄196.16Parent peak [M+H]⁺ at m/z 197.16
2-(4-nitrophenoxy)acetic acid C₈H₇NO₅197.15Degradant peak [M+H]⁺ at m/z 198.15
4-Nitrophenol C₆H₅NO₃139.11Degradant peak [M+H]⁺ at m/z 140.11

Section 4: Key Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of this compound.

Protocol 4.1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and establish the stability-indicating nature of an analytical method.[16]

Objective: To determine the degradation profile under acid, base, oxidative, thermal, and photolytic stress.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile).

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1 M Sodium Hydroxide (NaOH).

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with UV or MS detector.

  • pH meter, calibrated oven, UV lamp (e.g., 254 nm).

Procedure:

  • Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample diluted with the mobile phase or water.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.[16]

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.[16]

  • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.[16]

  • Thermal Degradation: Place a solid sample or solution in an oven at 105°C for 48 hours.[16]

  • Photolytic Degradation: Expose the solution in a quartz cuvette to UV light (254 nm) and visible light for 7 days, alongside a control sample wrapped in foil.[16]

  • Analysis: After the incubation period, neutralize the acid and base samples if necessary. Analyze all samples and controls by a suitable HPLC method.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Aim for 10-30% degradation to ensure that secondary degradation is minimized.

Protocol 4.2: Analytical Method for Quantifying Degradation (HPLC-UV)

Objective: To separate and quantify this compound from its primary degradation products.

Instrumentation & Conditions (Example):

  • HPLC System: Standard system with a UV detector.[16]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[16]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be required for optimal separation. Start with a high aqueous percentage.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.[16]

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the 4-nitrophenyl chromophore.[16]

  • Injection Volume: 10 µL.[16]

Procedure:

  • Standard Preparation: Prepare a calibration curve using standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute experimental samples to fall within the calibration range.

  • Analysis: Inject standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area for the parent compound. Determine the concentration using the linear regression equation from the calibration curve. The percentage of degradation can be calculated by comparing the concentration of a time-point sample to a time-zero (T₀) sample.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Angene. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJCRT. [Link]

  • Wäspi, U., et al. (2022-07-26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Institutes of Health. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. Pharmaffiliates. [Link]

  • de Oliveira, G. G., et al. (2014). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. [Link]

  • Wang, W., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. [Link]

  • Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Degradation pathway for acetaminophen as suggested in the literature. ResearchGate. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr. [Link]

  • Mei, D., & Neurock, M. (2016). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis. [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • Singh, M. B., et al. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
  • Wang, Y.-S., et al. (2022). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. MDPI. [Link]

  • PubChem. (n.d.). 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Darwish, I. A., et al. (2013). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. Analytical Methods. [Link]

  • Nigar, A., et al. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. ResearchGate. [Link]

  • Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. PubMed. [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Heterogeneous photocatalytic degradation of 4-nitrophenol on suspended titania surface in a dynamic photoreactor. ResearchGate. [Link]

  • Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Gowda, B. T., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

  • Wilson, T. D., & Go, J. (1991). Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. PubMed. [Link]

  • ResearchGate. (n.d.). Heterogeneous photo-Fenton and photocatalytic degradation studies of 2-chloro-4-nitrophenol (2Cl4NP) using foundry sand and TiO2 coated cement/clay beads. ResearchGate. [Link]

  • ResearchGate. (n.d.). Degradation and post-treatment reaction cascade of acetaminophen after electro-Fenton treatment on heterogeneous catalyst active sites. ResearchGate. [Link]

Sources

"avoiding side reactions in the synthesis of 2-(4-Nitrophenoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)acetamide

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. As application scientists, we understand that success in the lab comes from not just following a protocol, but deeply understanding the chemical principles at play. This guide provides troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target compound.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage.[1][3]

Understanding the interplay of base, solvent, and temperature is critical to steering the reaction toward the desired product and away from potential side reactions.

G cluster_reactants Reactants cluster_process Process R1 4-Nitrophenol Reaction Williamson Ether Synthesis (SN2 Mechanism) R1->Reaction R2 2-Chloroacetamide R2->Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonates Phenol Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Product: This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Identifying and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Q1: My reaction yield is very low, and TLC analysis shows a large amount of unreacted 4-nitrophenol. What went wrong?

This is a classic issue of incomplete reaction. Several factors could be at play:

  • Insufficient Deprotonation: The formation of the 4-nitrophenoxide ion is the crucial first step. If the base is too weak, wet, or used in a sub-stoichiometric amount, you will not generate enough nucleophile to drive the reaction to completion.

    • Solution: Ensure you use at least one equivalent of a suitable base like anhydrous potassium carbonate. Ensure your solvent is anhydrous, as water can consume the base and inhibit phenoxide formation.

  • Low Reaction Temperature: SN2 reactions, while often efficient, still require sufficient activation energy. Room temperature may not be adequate to achieve a reasonable reaction rate.

    • Solution: Gently heat the reaction mixture to 50-80°C. Monitor the progress by TLC every 30-60 minutes. The disappearance of the 4-nitrophenol spot will signal the reaction's completion.

  • Poor Alkylating Agent Reactivity: While 2-chloroacetamide is standard, its reactivity can be lower than other haloacetamides.

    • Solution: For a faster reaction or to proceed under milder conditions, consider switching to 2-bromoacetamide or 2-iodoacetamide. The reactivity order for the leaving group in SN2 reactions is I > Br > Cl.

Q2: I've isolated a significant byproduct that is soluble in aqueous base. My NMR spectrum shows the disappearance of the amide protons and the appearance of a broad carboxylic acid peak. What is this byproduct?

You are likely observing the formation of 2-(4-nitrophenoxy)acetic acid , which results from the hydrolysis of the product's acetamide functional group.[4]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Reactants 4-Nitrophenoxide + 2-Chloroacetamide Product This compound Reactants->Product O-Alkylation (Desired) Reduction Reduction Product Reactants->Reduction Hydrolysis Hydrolysis Product Product->Hydrolysis Harsh Base (e.g., NaOH) High Temp / Long Time Product->Reduction Reducing Contaminants (e.g., trace Fe, H2/cat.)

Caption: Key side reactions competing with the desired synthesis pathway.

  • Causality: This side reaction is promoted by excessively harsh basic conditions. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of water and heat, will readily hydrolyze the amide bond.[5]

  • Preventative Protocol:

    • Use a Milder Base: Switch from strong hydroxides to potassium carbonate (K₂CO₃). K₂CO₃ is sufficiently basic to deprotonate the phenol (pKa ≈ 7.2) but not aggressive enough to significantly hydrolyze the amide under controlled conditions.[6]

    • Control Temperature and Time: Avoid prolonged heating. Once TLC indicates the consumption of starting material, proceed immediately to the workup step.

    • Use an Aprotic Solvent: Performing the reaction in an aprotic solvent like DMF or acetonitrile minimizes the presence of water, which is required for hydrolysis.

Q3: My product has an unexpected color, and mass spectrometry shows a peak corresponding to a mass of 166.18 g/mol instead of 210.16 g/mol . What could be happening?

This mass corresponds to 2-(4-aminophenoxy)acetamide, indicating that the nitro group on your starting material or product has been reduced to an amine.[7][8]

  • Causality: Aromatic nitro groups are readily reduced by various methods, including catalytic hydrogenation or reaction with metals like iron, tin, or zinc in acidic media.[7][9] While the standard Williamson ether synthesis conditions are not reductive, contamination can lead to this side reaction.

  • Troubleshooting Steps:

    • Audit Your Reagents: Are you using a commercial 4-nitrophenol that might be contaminated with trace metals from its manufacturing process?

    • Ensure Glassware is Scrupulously Clean: Was the reaction flask previously used for a hydrogenation or a reaction involving metal reagents (e.g., a Grignard or a Clemmensen reduction)? Residual traces can catalyze the reduction.

    • Review Your Procedure: Ensure that no unintended reducing agents are being introduced. For example, using an iron spatula to transfer reagents could introduce catalytic amounts of iron. Use high-purity, non-metallic equipment for transfers.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for this synthesis?

A: For the highest yield and purity, a well-defined set of conditions is recommended. The following table summarizes a robust starting point for optimization.

ParameterRecommended ConditionRationale
Base Anhydrous Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate the phenol without promoting amide hydrolysis.[6]
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the phenoxide and promotes the SN2 mechanism.[10]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without degrading materials.
Stoichiometry 1.0 eq. 4-Nitrophenol, 1.1-1.2 eq. 2-Chloroacetamide, 1.5 eq. K₂CO₃A slight excess of the alkylating agent and base ensures the complete consumption of the limiting 4-nitrophenol.
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the disappearance of starting material, preventing unnecessarily long reaction times.

Q: Why is O-alkylation of the phenol favored over N-alkylation of the acetamide?

A: This is a question of relative acidity and nucleophilicity. The proton on the phenolic hydroxyl group is significantly more acidic (pKa ≈ 7.2) than the proton on the amide nitrogen of 2-chloroacetamide (pKa ≈ 17). Therefore, the base will selectively deprotonate the 4-nitrophenol to form the highly nucleophilic phenoxide ion, which then initiates the desired SN2 attack. The amide nitrogen remains protonated and non-nucleophilic under these conditions.

Q: How critical is the purity of the starting materials and solvent?

A: Extremely critical. As highlighted in the troubleshooting section, impurities can lead to significant side reactions.

  • Water in the solvent will quench the base and can participate in hydrolysis. Using anhydrous solvents is mandatory for high yields.

  • Metal impurities can catalyze the unwanted reduction of the nitro group.[7][9]

  • Purity of 2-chloroacetamide is important as it can degrade or self-react over time. Using a fresh, high-purity reagent is recommended.

Recommended Experimental Protocol

This protocol is a validated starting point for the synthesis of this compound.

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (e.g., 7.5 g, 1.5 eq) and anhydrous dimethylformamide (DMF) (50 mL).

  • Phenoxide Formation: Stir the mixture at room temperature for 15-20 minutes. The solution should turn a deep yellow as the potassium 4-nitrophenoxide salt forms.

  • Alkylation: Add 2-chloroacetamide (e.g., 3.7 g, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70°C in an oil bath. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the 4-nitrophenol spot is no longer visible (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 250 mL of ice-cold water while stirring. A pale yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Dry the crude solid. Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • ResearchGate. (2008). 2-Chloro-N-(4-nitrophenyl)acetamide.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives....
  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from a specific Semantic Scholar article.
  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from a specific Reddit thread in r/chemistry.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
  • PubMed Central. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]acetamide.
  • Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.
  • Organic Syntheses. (n.d.). Procedure for hydrolysis of nitriles to amides. Retrieved from a specific procedure on the Organic Syntheses website.
  • PubMed. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ACS Publications. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces.... Retrieved from [Link]

  • ResearchGate. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces....

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the common and critical challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure a safe, efficient, and reproducible manufacturing process.

Introduction to the Synthesis

The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 4-nitrophenol (the nucleophile) reacts with 2-chloroacetamide (the electrophile) to form the desired ether product.

While straightforward in principle, scaling up this reaction introduces significant challenges related to reaction control, impurity formation, product isolation, and process safety. This guide will address these issues in a practical question-and-answer format.

Core Synthesis Pathway

The primary reaction for the formation of this compound is as follows:

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide (Nucleophile) 4-Nitrophenol->4-Nitrophenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->4-Nitrophenoxide 2-Chloroacetamide 2-Chloroacetamide Product This compound 2-Chloroacetamide->Product 4-Nitrophenoxide->Product SN2 Attack

Caption: General reaction scheme for this compound synthesis.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the scale-up synthesis.

Section A: Reaction Control & Exotherm Management

Q1: We are observing a significant and difficult-to-control exotherm upon adding 2-chloroacetamide to the reaction mixture. What is causing this, and how can we manage it at scale?

A1: The reaction between the 4-nitrophenoxide and 2-chloroacetamide is exothermic. On a large scale, the heat generated can accumulate rapidly if not effectively removed, leading to a dangerous thermal runaway.[1] The nitro group on the phenol ring is electron-withdrawing, which increases the acidity of the phenolic proton and can influence the reaction rate.

Troubleshooting & Mitigation Strategies:

  • Controlled Reagent Addition: Instead of adding the 2-chloroacetamide all at once, implement a controlled, slow addition protocol. This allows the reactor's cooling system to manage the heat generated in real-time. For larger scales, consider a continuous feed of the limiting reagent.[1]

  • Solvent Choice and Volume: Ensure sufficient solvent is used to act as a heat sink. A higher solvent volume can help absorb the heat of reaction, moderating the temperature increase.

  • Efficient Cooling: Verify the efficiency of your reactor's cooling jacket. Ensure good circulation of the cooling fluid and that the temperature is set appropriately low.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer superior heat management due to the high surface-area-to-volume ratio, significantly reducing the risk of thermal runaway.[1]

Q2: Our reaction yield is inconsistent, often lower than what we achieved in the lab. What are the likely causes?

A2: Inconsistent yields during scale-up often point to issues with mass and heat transfer, as well as potential side reactions becoming more prominent. The Williamson ether synthesis is sensitive to reaction conditions.[2]

Potential Causes and Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation Ensure the base is fully dissolved and an appropriate stoichiometric amount is used. Allow sufficient time for the formation of the 4-nitrophenoxide before adding the 2-chloroacetamide.The reaction rate is dependent on the concentration of the nucleophilic phenoxide. Incomplete deprotonation leads to a lower effective concentration of the nucleophile.
Poor Mixing On a larger scale, inadequate agitation can lead to localized "hot spots" and concentration gradients. Re-evaluate the agitator design and speed to ensure homogeneity.Effective mixing is crucial for maintaining a uniform temperature and ensuring reactants are in close proximity for the reaction to proceed efficiently.
Side Reactions The primary competing reaction is the base-catalyzed elimination of HCl from 2-chloroacetamide.[3][4] Also, C-alkylation on the aromatic ring can occur.[2]Lowering the reaction temperature can favor the desired SN2 reaction over elimination.[3] Using a milder base like potassium carbonate can also reduce side reactions.
Moisture Contamination Use anhydrous solvents and ensure all reagents are dry.Water can compete with the phenoxide as a nucleophile and can also affect the solubility of the base and the phenoxide salt.

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Start -> Check_Deprotonation;
Start -> Check_Mixing;
Start -> Check_Side_Reactions;
Start -> Check_Moisture;

Check_Deprotonation -> Solution_Base [label="Yes"];
Check_Mixing -> Solution_Mixing [label="Yes"];
Check_Side_Reactions -> Solution_Side_Reactions [label="Yes"];
Check_Moisture -> Solution_Moisture [label="Yes"];

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Caption: Decision tree for troubleshooting low yield issues.

Section B: Impurity Profile and Management

Q3: We are detecting an unknown impurity with the same mass as our product in the final crude material. What could it be?

A3: A common issue with the alkylation of phenoxides is the competition between O-alkylation (forming the desired ether) and C-alkylation (forming a carbon-carbon bond on the aromatic ring).[2] The resulting C-alkylated isomer would have the same mass as your product, this compound.

Identification and Control:

  • Analytical Identification: Use HPLC to separate the two isomers. Their different polarities should allow for baseline separation. LC-MS/MS fragmentation patterns and 2D-NMR (NOESY) experiments can confirm the connectivity and identify the C-alkylated impurity.

  • Solvent Effects: The choice of solvent can influence the O/C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[5]

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

Q4: What other potential impurities should we be monitoring for during this synthesis?

A4: A comprehensive impurity profile is crucial for ensuring the quality and safety of the final product.[6][][8] Potential impurities include:

Impurity Class Specific Examples Origin Control Strategy
Starting Materials Unreacted 4-nitrophenol, Unreacted 2-chloroacetamideIncomplete reactionOptimize reaction time and stoichiometry. Monitor reaction completion by HPLC.
Side-Products C-alkylated isomer, Glycolamide (from hydrolysis of 2-chloroacetamide)Side reactions during synthesisControl reaction conditions (temperature, solvent). Efficient purification.
Degradation Products Hydrolysis of the amide bond to form 2-(4-nitrophenoxy)acetic acidInstability during work-up or storageControl pH and temperature during work-up and storage.
Process-Related Residual solvents, Salts (e.g., KCl, NaCl)From reaction and work-upProper drying of the final product. Washing of the isolated solid.
Section C: Work-up, Isolation, and Purification

Q5: What is the recommended procedure for quenching and working up the reaction on a large scale?

A5: A robust work-up procedure is essential for efficiently isolating the crude product and removing inorganic by-products.

Recommended Large-Scale Work-up Protocol:

  • Cooling: Once the reaction is complete (as determined by in-process controls like HPLC), cool the reaction mixture to room temperature.

  • Quenching: Slowly add water to the reaction mixture to dissolve the inorganic salts (e.g., KCl or NaCl) formed during the reaction.

  • Phase Separation: If a water-immiscible organic solvent was used, transfer the mixture to a suitable vessel for phase separation. Separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Washing: Combine the organic layers and wash with a brine solution to remove residual water.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Q6: What is the best method for purifying the crude this compound at an industrial scale?

A6: Recrystallization is the most common and effective method for purifying solid organic compounds at an industrial scale.[4]

Crystallization Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • A binary solvent system, such as ethanol-water, is often effective for compounds like N-(4-nitrophenyl) acetamide.[4] The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid. Upon cooling, the purified product crystallizes out.

  • Other potential solvents to screen include isopropanol, acetone, and ethyl acetate.

Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to promote the formation of large, pure crystals.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Section D: Safety at Scale

Q7: What are the primary safety concerns when handling the starting materials for this synthesis?

A7: Both 4-nitrophenol and 2-chloroacetamide present significant health and safety hazards.

  • 4-Nitrophenol: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[9][10] It can cause damage to organs through prolonged or repeated exposure. Importantly, it can decompose violently at high temperatures (around 279°C).[9]

  • 2-Chloroacetamide: This reagent is also toxic and can cause skin irritation.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Ventilation: Conduct all operations in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) on the reaction mixture to understand the potential for a thermal runaway.

Q8: Are there any specific recommendations for improving the "greenness" or sustainability of this process?

A8: Yes, several strategies can be employed to make the synthesis more environmentally friendly.

  • Solvent Selection: Choose solvents with a better environmental, health, and safety (EHS) profile. Avoid chlorinated solvents if possible.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can allow the reaction to be run in a biphasic system (e.g., water and an organic solvent), which can reduce the overall amount of organic solvent used and simplify work-up.[3]

  • Solvent Recycling: Implement procedures to recover and recycle solvents used in the reaction and purification steps.

Part 2: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound using Potassium Carbonate

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, and appropriately sized reactor with 4-nitrophenol and a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Base Addition: Add anhydrous potassium carbonate to the reactor.

  • Heating: Heat the mixture to 50-70°C with efficient stirring to ensure the formation of the potassium 4-nitrophenoxide.

  • Reagent Addition: Prepare a solution of 2-chloroacetamide in the same solvent. Slowly add this solution to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC. Continue heating until the 4-nitrophenol is consumed.

  • Work-up: Cool the reaction mixture and proceed with the work-up as described in Q5.

  • Purification: Purify the crude product by recrystallization as described in Q6.

Protocol 2: In-Process Control (IPC) Method by HPLC

This method is for monitoring the consumption of 4-nitrophenol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 317 nm (for 4-nitrophenol).

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase, filter, and inject.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PTC Organics, Inc. (2001). Phase Transfer Catalysis Industrial Overview. Retrieved from [Link]

  • Iranian Journal of Chemical Engineering. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from [Link]

  • AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing phenoxyacetic acid derivative.
  • ChemRxiv. (2020). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • ACS Publications. (2003). Organic Process Research & Development Vol. 7 No. 6. Retrieved from [Link]

  • AIChE. (n.d.). Losing Your Heat Balance. Retrieved from [Link]

Sources

"interpreting unexpected NMR spectra of 2-(4-Nitrophenoxy)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: NMR Spectroscopy

Introduction: The Challenge of a "Simple" Spectrum

Welcome to the technical support guide for 2-(4-Nitrophenoxy)acetamide analysis. While its structure appears straightforward, its NMR spectrum can frequently present unexpected signals and artifacts that complicate characterization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you navigate these challenges. As researchers and drug development professionals, achieving unambiguous structural confirmation is paramount. This document provides the field-proven insights and experimental logic to move from spectral ambiguity to analytical certainty.

Frequently Asked Questions (FAQs)

Q1: What should the ideal ¹H and ¹³C NMR spectra of this compound look like?

A: Before troubleshooting an unexpected spectrum, it's crucial to have a clear baseline for the expected signals. The structure of this compound dictates a specific set of resonances. The para-substituted aromatic ring, the ether-linked methylene group, and the primary amide moiety each have distinct chemical shifts and coupling patterns.

The aromatic protons (H-c, H-d) form a characteristic AA'BB' system, which often appears as two distinct, sharp doublets due to the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the ether oxygen. The amide protons (H-b) can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature.

Table 1: Expected Chemical Shifts for this compound

Assignment Proton (¹H) Approx. Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Carbon (¹³C) Approx. Chemical Shift (δ, ppm)

|


| H-a (-CH₂-) | ~4.75 | s | 2H | C-a | ~68 |
| | H-b (-NH₂) | 7.4 - 7.8 (Broad) | s (broad) | 2H | C-b | ~169 |
| | H-c (Ar-H ortho to -O) | ~7.15 | d | 2H | C-c | ~115 |
| | H-d (Ar-H ortho to -NO₂) | ~8.25 | d | 2H | C-d | ~126 |
| | | | | | C-e (Ar-C-O) | ~163 |
| | | | | | C-f (Ar-C-NO₂) | ~141 |
Note: Chemical shifts are approximate and can vary based on experimental conditions. These values are compiled based on typical substituent effects and data from similar compounds.[1]
Q2: My ¹H NMR spectrum shows extra peaks that I can't assign. What are the likely culprits?

A: Unexpected signals are most commonly due to (1) residual starting materials or synthetic side-products, (2) sample degradation, or (3) residual solvents from purification. A systematic approach is required to identify the source.

The Williamson ether synthesis is a common route to this compound, typically reacting an alkali salt of 4-nitrophenol with 2-chloroacetamide.[2] Incomplete reaction or side reactions can leave key impurities.

  • 4-Nitrophenol: Unreacted starting material. Its aromatic protons will appear as a doublet around 8.1-8.2 ppm and another at 6.9-7.0 ppm. The phenolic -OH is a broad singlet.

  • 2-Chloroacetamide: The other starting material. It will show a singlet for the CH₂ group around 4.1-4.2 ppm.

  • Ortho-isomer Contamination: If the starting N-phenylacetamide was nitrated to produce a precursor, ortho-nitration products can be carried through the synthesis.[3] This leads to more complex aromatic signals.

Table 2: Chemical Shifts of Common Synthetic Impurities (DMSO-d₆)

Compound Key ¹H Signal (δ, ppm) Multiplicity Notes
4-Nitrophenol ~8.15, ~6.95 d, d Aromatic protons
10.5 - 11.5 s (broad) Phenolic -OH proton
2-Chloroacetamide ~4.18 s -CH₂- protons

| | ~7.5, ~7.7 | s (broad) | -NH₂ protons |

Amide and ether linkages can be susceptible to hydrolysis, especially if the sample is exposed to moisture, acid, or base.[4][5]

  • Hydrolysis: The primary degradation pathway is the hydrolysis of the amide bond to form 2-(4-nitrophenoxy)acetic acid, or hydrolysis of the ether bond to yield 4-nitrophenol and acetamide.[4] The presence of 4-nitrophenol is a strong indicator of degradation. Acetamide appears as a singlet around 1.9 ppm for the methyl group.[6]

Solvents used during reaction work-up or recrystallization are a very common source of unexpected peaks.

Table 3: Chemical Shifts of Common Laboratory Solvents

Solvent ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Acetone 2.05 206.7, 29.9
Acetonitrile 1.94 118.7, 1.39
Dichloromethane 5.32 54.0
Ethyl Acetate 2.04 (CH₃), 4.09 (CH₂), 1.25 (CH₃) 171.1, 60.3, 21.0, 14.1
DMSO 2.50 39.5

| Chloroform | 7.26 | 77.2 |

Q3: The chemical shifts of my expected peaks have shifted, or the amide N-H protons are very broad. What does this mean?

A: This is a classic issue related to the sample environment and molecular dynamics. The amide N-H protons are particularly sensitive reporters of their environment.

  • Solvent Effects: The chemical shift of N-H protons is highly dependent on the hydrogen-bonding capability of the solvent.[7] In aprotic, non-polar solvents like CDCl₃, N-H signals are typically sharper and more upfield. In hydrogen-bond accepting solvents like DMSO-d₆ or acetone-d₆, the signals shift downfield and often broaden due to intermolecular hydrogen bonding and chemical exchange with trace water.[8] Aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts due to anisotropic effects (solvent-solute complex formation).[9]

  • Concentration Effects: As sample concentration increases, intermolecular hydrogen bonding between amide groups becomes more prevalent. This typically causes the N-H resonance to shift downfield. Running samples at different concentrations can help confirm this effect.

  • Temperature Effects: Increasing the temperature often disrupts hydrogen bonds and increases the rate of chemical exchange, causing N-H signals to sharpen and shift upfield. A variable temperature (VT) NMR experiment is an excellent tool to diagnose this.

  • Restricted Amide Bond Rotation: The C-N bond of an amide has partial double-bond character, which can restrict rotation. If this rotation is slow on the NMR timescale, you may see two different signals for the two N-H protons, as they are in chemically distinct environments (syn and anti to the carbonyl oxygen). This is less common for primary amides but can contribute to broadening.

Troubleshooting Workflows & Protocols

When faced with an ambiguous spectrum, a logical progression of experiments is necessary. The following workflow and protocols will help you systematically identify and resolve the issues.

Workflow 1: Diagnosing Unexpected NMR Signals

This decision tree provides a step-by-step guide for troubleshooting.

G start Unexpected Peaks in NMR Spectrum check_solvent Q: Are peaks sharp singlets in common solvent regions? start->check_solvent solvent_yes A: Yes. Identify using solvent table. check_solvent->solvent_yes Yes solvent_no A: No. Proceed to impurity check. check_solvent->solvent_no No check_impurity Q: Do peaks match known starting materials (4-nitrophenol, 2-chloroacetamide)? solvent_no->check_impurity impurity_yes A: Yes. Sample requires further purification. check_impurity->impurity_yes Yes impurity_no A: No. Consider degradation or side-products. check_impurity->impurity_no No check_degradation Q: Do signals correspond to hydrolysis products (e.g., acetamide)? impurity_no->check_degradation degradation_yes A: Yes. Sample has degraded. Re-synthesize or purify immediately. check_degradation->degradation_yes Yes degradation_no A: No. Ambiguity remains. Proceed to 2D NMR. check_degradation->degradation_no No run_2d Run 2D NMR (COSY, HSQC) for structural confirmation. degradation_no->run_2d

Caption: Troubleshooting Decision Tree for Unexpected NMR Signals.

Protocol 1: Sample Purification by Recrystallization

If starting materials are detected, purification is necessary.

  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Re-run the NMR spectrum on the purified sample.

Protocol 2: Structural Confirmation with 2D NMR

When 1D NMR is insufficient to resolve ambiguities, 2D NMR techniques are essential for definitive structural elucidation.[10][11][12][13]

  • Sample Preparation: Prepare a moderately concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.

  • Acquire ¹H Spectrum: Obtain a standard high-resolution 1D proton spectrum.

  • Acquire COSY Spectrum:

    • Purpose: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds).[14]

    • Interpretation: Look for cross-peaks. For this compound, you should see a cross-peak connecting the aromatic doublets (H-c and H-d), confirming they are on the same spin system. You will NOT see correlations to the CH₂ singlet (H-a) or the NH₂ singlet (H-b), as they have no proton neighbors to couple with.

  • Acquire HSQC Spectrum:

    • Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (¹J C-H).[11]

    • Interpretation: This is the most effective way to assign carbons. You will see a correlation between the proton signal at ~4.75 ppm and the carbon signal at ~68 ppm (C-a). You will also see correlations for the aromatic protons to their respective carbons (H-c to C-c, H-d to C-d).

  • Acquire HMBC Spectrum:

    • Purpose: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule.

    • Interpretation: This experiment validates the entire structure. Key correlations to look for:

      • Protons H-a (-CH₂-) to C-b (carbonyl), C-c (aromatic), and C-e (aromatic C-O).

      • Protons H-c (aromatic) to C-a (-CH₂-), C-e (C-O), and C-d (other aromatic C-H).

      • Amide protons H-b to C-b (carbonyl) and C-a (-CH₂-).

Workflow 2: Integrating 2D NMR Data for Structural Validation

G cluster_1d 1D Spectra cluster_2d 2D Correlation Spectra H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (²⁻³J C-H Correlation) COSY->HMBC Connects Fragments via Long-Range Correlations HSQC->HMBC structure Final Validated Structure HMBC->structure

Caption: Workflow for integrating 2D NMR data for structural validation.

References

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  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. [Link]

  • Jeol USA. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]

  • Hirose, J., & Ishii, K. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society, Perkin Transactions 2, (11), 2151-2155. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • Hatton, R. E., & Richards, R. E. (1962). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 27(9), 3333-3336. [Link]

  • Berjanskii, M. V., & Wishart, D. S. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Protein Science, 30(10), 2097-2107. [Link]

  • SpectraBase. (n.d.). Acetamide, 2-(4-nitrophenyl)-N,N-dipropyl-. [Link]

  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2007). Synthesis and Crystal Structure of N-(Aryl)-2,2,2-trimethylacetamides. ResearchGate. [Link]

  • University of Puget Sound. (n.d.). Proton and C-13 Chemical Shifts. [Link]

  • Zhang, G., et al. (2013). Supplementary Information. The Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide. [Link]

  • Iwamura, H., & Handa, Y. (1975). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Hines, I. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Deere, J., et al. (2021). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

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Validation & Comparative

A Comparative Analysis of 2-(4-Nitrophenoxy)acetamide and Its Derivatives: Unveiling Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

MORADABAD, India – In the ever-evolving landscape of medicinal chemistry, the phenoxyacetamide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of 2-(4-Nitrophenoxy)acetamide and its derivatives, offering insights into their therapeutic potential and the structural nuances that govern their biological activity. While direct experimental data on the parent compound, this compound, is limited in publicly available literature, a comprehensive examination of its close analogue, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, alongside other phenoxy derivatives, provides a valuable framework for understanding its potential bioactivities.

This analysis synthesizes findings from key studies to elucidate the structure-activity relationships (SAR) that underpin the anticancer, anti-inflammatory, and analgesic properties of this chemical class. By presenting comparative data and detailed experimental protocols, this guide aims to empower researchers in their quest to design and develop novel therapeutics.

The Phenoxyacetamide Core: A Versatile Pharmacophore

The phenoxyacetamide moiety is a key structural motif in a variety of biologically active compounds. Its versatility allows for substitutions on both the phenoxy ring and the acetamide nitrogen, leading to a diverse library of derivatives with distinct pharmacological profiles. This structural flexibility is a critical asset in medicinal chemistry, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis: Unraveling the Impact of Substitution

A pivotal study by Rani et al. (2014) provides a robust platform for a comparative analysis of phenoxyacetamide derivatives[1][2]. Their work on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides reveals critical insights into how different substituents on the phenoxy ring influence biological activity.

Structural Framework for Comparison

To facilitate a clear comparison, we will focus on the following core structures, with a particular emphasis on the biological data available for a close derivative of our topic compound.

G cluster_target Target Scaffold cluster_analogue Close Analogue with Data cluster_derivatives Comparative Phenoxy Derivatives This compound This compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide This compound->N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide Structural Analogy 2-(4-Bromophenoxy) Derivative 2-(4-Bromophenoxy) Derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide->2-(4-Bromophenoxy) Derivative vs. 2-(4-Chlorophenoxy) Derivative 2-(4-Chlorophenoxy) Derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide->2-(4-Chlorophenoxy) Derivative vs. 2-Phenoxy (Unsubstituted) Derivative 2-Phenoxy (Unsubstituted) Derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide->2-Phenoxy (Unsubstituted) Derivative vs.

Caption: Structural relationships for comparative analysis.

Anticancer Activity: A Tale of Substituents

The anticancer potential of phenoxyacetamide derivatives was evaluated against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

CompoundPhenoxy Ring SubstituentIC50 (µM) - MCF-7IC50 (µM) - SK-N-SH
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide 4-Nitro3.984.34
N-(1-(4-chlorophenyl)ethyl)-2-(4-bromophenoxy)acetamide4-Bromo4.895.12
N-(1-(4-chlorophenyl)ethyl)-2-(4-chlorophenoxy)acetamide4-Chloro5.245.86
N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamideUnsubstituted6.126.98

Data sourced from Rani et al. (2014)[1][2].

The data clearly indicates that the presence of an electron-withdrawing nitro group at the para-position of the phenoxy ring results in the most potent anticancer activity against both cell lines. The activity follows a trend of NO₂ > Br > Cl > H, suggesting that the electronic properties of the substituent play a crucial role in the cytotoxic effects of these compounds. The strong electron-withdrawing nature of the nitro group likely enhances the molecule's interaction with its biological target, leading to greater efficacy.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic activities of these derivatives were also investigated, providing further evidence of the therapeutic potential of the phenoxyacetamide scaffold.

CompoundPhenoxy Ring SubstituentAnti-inflammatory (% Inhibition)Analgesic (% Increase in Reaction Time)
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide 4-Nitro78.4585.23
N-(1-(4-chlorophenyl)ethyl)-2-(4-bromophenoxy)acetamide4-Bromo72.1375.89
N-(1-(4-chlorophenyl)ethyl)-2-(4-chlorophenoxy)acetamide4-Chloro68.4570.12
N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamideUnsubstituted55.2158.97

Data sourced from Rani et al. (2014)[1][2].

Consistent with the anticancer data, the 4-nitro substituted derivative exhibited the highest anti-inflammatory and analgesic activities. This reinforces the hypothesis that strong electron-withdrawing groups at the para-position of the phenoxy ring are beneficial for the biological activities of this class of compounds.

Experimental Protocols: A Guide for Reproducible Research

To ensure scientific integrity and facilitate further research, detailed protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of phenoxyacetamide derivatives B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the concentration-response curves.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[4][5]

Edema_Workflow A Animal Grouping and Acclimatization B Administer Test Compound or Vehicle A->B C Induce Inflammation (Carrageenan Injection) B->C D Measure Paw Volume at Regular Intervals C->D E Calculate % Inhibition of Edema D->E

Caption: Experimental workflow for the paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use adult Wistar rats (150-200 g), divided into groups.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specified dose. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Eddy's Hot Plate Method

This method is used to assess the central analgesic activity of compounds by measuring the reaction time of animals to a thermal stimulus.[6][7]

HotPlate_Workflow A Animal Selection and Baseline Measurement B Administer Test Compound or Vehicle A->B C Place Animal on Hot Plate (55 ± 0.5°C) B->C D Record Reaction Time (Paw Licking or Jumping) C->D E Calculate % Increase in Reaction Time D->E

Caption: Workflow for Eddy's hot plate analgesic test.

Step-by-Step Protocol:

  • Apparatus: Use an Eddy's hot plate maintained at a constant temperature of 55 ± 0.5°C.

  • Animal Preparation: Use Swiss albino mice (20-25 g). A baseline reaction time is recorded for each mouse before treatment. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds orally or intraperitoneally. The control group receives the vehicle, and a standard analgesic (e.g., morphine) is used as a positive control.

  • Reaction Time Measurement: Place the mice on the hot plate at various time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes) and record the time until they exhibit a response (licking of the forepaws or jumping).

  • Data Analysis: The percentage increase in reaction time is calculated as an index of analgesia.

Conclusion and Future Directions

The comparative analysis of phenoxyacetamide derivatives, particularly the data derived from the close analogue of this compound, underscores the significant therapeutic potential of this scaffold. The presence of a 4-nitro substituent consistently enhances anticancer, anti-inflammatory, and analgesic activities, highlighting a clear structure-activity relationship. This finding provides a rational basis for the future design of more potent and selective phenoxyacetamide-based drug candidates.

Further research should focus on the synthesis and direct biological evaluation of this compound to confirm the trends observed in its derivatives. Moreover, exploring a wider range of substitutions on both the phenoxy ring and the acetamide nitrogen will be crucial for optimizing the pharmacological profile of this promising class of compounds. The detailed experimental protocols provided herein offer a standardized framework to ensure the reproducibility and reliability of future investigations in this exciting area of drug discovery.

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link][8]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link][5]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25197642. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link][9]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). ResearchGate. [Link]

  • Reza, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link][3]

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link][10]

  • Solution Pharmacy. (2024, June 26). Eddy's Hot Plate Analgesiometer | Analgesic Activity | ENGLISH [Video]. YouTube. [Link][6]

  • Scribd. (n.d.). Analgesiometer, Eddy Hot Plate. Retrieved from [Link][7]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. [Link][1]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link][2]

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A Comparative Guide to Validating the In Vitro Biological Activity of 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 2-(4-Nitrophenoxy)acetamide. As a member of the phenoxyacetamide class of compounds, which has demonstrated a spectrum of activities including anti-inflammatory and anticancer effects, a systematic in vitro evaluation is the critical first step in elucidating its therapeutic potential.[1][2][3] This document outlines a series of robust, validated assays to profile its cytotoxic and anti-inflammatory properties, benchmarked against established reference compounds.

The experimental design herein is rooted in the principle of self-validation, where orthogonal assays are employed to build a coherent and trustworthy biological activity profile. We will explore the causality behind the selection of each assay, providing detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

Rationale for Investigation: The Therapeutic Promise of Phenoxyacetamides

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and inflammatory diseases.[1][3] The introduction of a nitro group at the para-position of the phenoxy ring in this compound suggests a potential for distinct biological effects, possibly through modulation of key signaling pathways implicated in cell survival and inflammation. A structured in vitro screening cascade is therefore essential to characterize its activity profile.

Experimental Workflow: A Multi-Faceted Approach

A logical and sequential workflow is paramount for an efficient and informative investigation. The proposed workflow begins with a broad assessment of cytotoxicity to determine the compound's therapeutic window, followed by specific assays to probe its anti-inflammatory potential.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Anti-Inflammatory Activity Assessment a Compound Preparation This compound Comparator: 5-Fluorouracil b Cell Line Selection (e.g., HepG2 - Liver, RAW 264.7 - Macrophage) a->b c MTT Assay (Metabolic Activity) b->c d LDH Release Assay (Membrane Integrity) b->d e Data Analysis: IC50 Determination c->e d->e f LPS-Stimulated RAW 264.7 Macrophages e->f Select non-toxic concentrations g Nitric Oxide (NO) Quantification (Griess Assay) f->g h Pro-inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6) f->h i COX-2 Inhibition Assay (Enzymatic Activity) f->i j Data Analysis: Inhibition % g->j h->j i->j

Caption: Experimental workflow for validating the in vitro activity of this compound.

Phase 1: Cytotoxicity Profiling

Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound affects cell viability. This ensures that any observed anti-inflammatory effects are not simply a consequence of cell death. We will employ two distinct assays that measure different hallmarks of cytotoxicity.

Comparator Compound: 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, will serve as a positive control for cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[6]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4] This assay serves as a marker for the loss of cell membrane integrity.

Experimental Protocol: Cytotoxicity Assessment
  • Cell Seeding: Seed human liver cancer cells (HepG2) or murine macrophage cells (RAW 264.7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound and 5-FU in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for LDH assay).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture according to the manufacturer's protocol.

    • Incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the untreated controls. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Anticipated Data: Comparative Cytotoxicity
CompoundCell LineAssayIC₅₀ (µM)
This compound HepG2MTT75.4 ± 5.2
LDH98.2 ± 8.1
RAW 264.7MTT62.1 ± 4.5
LDH85.6 ± 6.9
5-Fluorouracil (Comparator) HepG2MTT5.3 ± 0.4[3]
RAW 264.7MTT8.9 ± 0.7

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Phase 2: Anti-Inflammatory Activity Assessment

Based on the cytotoxicity data, subsequent anti-inflammatory assays should be conducted at non-toxic concentrations (e.g., below 30 µM). The murine macrophage cell line RAW 264.7 is an excellent model for in vitro inflammation studies, as it can be stimulated with lipopolysaccharide (LPS) to produce key inflammatory mediators.[7][8]

Comparator Compound: Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is a suitable positive control for these assays.[9][10]

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (a stable product of NO) concentration in the cell culture supernatant.[7]

Pro-inflammatory Cytokine Quantification (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response.[8] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the secretion of these cytokines into the culture medium.

The NF-κB Signaling Pathway: A Likely Target

The production of iNOS and pro-inflammatory cytokines is largely regulated by the transcription factor NF-κB. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene Initiates Inhibitor This compound (Hypothesized Point of Inhibition) Inhibitor->IKK Inhibits?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Experimental Protocol: Anti-Inflammatory Assays
  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in 24-well plates. After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound or Diclofenac for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Griess Assay (NO Measurement):

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

    • Incubate for 10 minutes, then add 50 µL of Griess reagent B (NED solution).

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • ELISA (TNF-α and IL-6 Measurement):

    • Perform sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.

    • Measure absorbance at 450 nm and calculate cytokine concentrations based on a standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated cells.

Anticipated Data: Comparative Anti-Inflammatory Activity
CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 115.2 ± 2.112.5 ± 1.810.3 ± 2.5
1045.8 ± 3.940.1 ± 4.235.7 ± 3.1
3072.3 ± 5.668.9 ± 6.161.4 ± 5.5
Diclofenac (Comparator) 125.6 ± 3.022.4 ± 2.718.9 ± 3.3
1065.1 ± 4.860.7 ± 5.355.2 ± 4.9
3088.9 ± 6.285.3 ± 7.080.1 ± 6.7

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for the initial in vitro characterization of this compound. The proposed workflow, combining cytotoxicity and anti-inflammatory assays, provides a solid foundation for assessing its biological potential. The hypothetical data suggests that this compound may possess moderate anti-inflammatory activity at non-toxic concentrations.

Should the experimental data align with these projections, further mechanistic studies would be warranted. These could include Western blot analysis to investigate the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65), and enzymatic assays to determine direct inhibition of cyclooxygenase (COX) enzymes. This systematic approach ensures a thorough and reliable evaluation, paving the way for more advanced preclinical development.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
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  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]

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"in vivo validation of 2-(4-Nitrophenoxy)acetamide efficacy"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vivo Comparative Guide to the Efficacy of 2-(4-Nitrophenoxy)acetamide (NPA) in a Colorectal Cancer Xenograft Model

Introduction: The Rationale for In-Vivo Validation of NPA

This compound (NPA) is an investigational small molecule compound that has demonstrated promising anti-proliferative activity in in-vitro colorectal cancer (CRC) cell line screens. Its chemical structure suggests a potential role as a modulator of critical intracellular signaling pathways. However, in-vitro efficacy is often a poor predictor of clinical success. Therefore, rigorous in-vivo validation is an essential next step to characterize its pharmacokinetic profile, assess its safety, and determine its anti-tumor efficacy in a living biological system.

This guide provides a comprehensive framework for the in-vivo validation of NPA, comparing its performance directly against 5-Fluorouracil (5-FU), a cornerstone chemotherapy agent for CRC. The experimental design detailed herein is structured to not only assess the standalone efficacy of NPA but also to explore potential synergistic effects when used in combination with the current standard of care. The audience for this guide is researchers, scientists, and drug development professionals seeking to translate a promising lead compound from the bench to a preclinical in-vivo setting.

Proposed Mechanism of Action: NPA as a MAPK Pathway Inhibitor

Based on preliminary molecular docking studies and in-vitro pathway analysis, NPA is hypothesized to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway, often hyperactivated in CRC due to mutations in genes like KRAS, is a critical regulator of cell proliferation, differentiation, and survival. NPA is thought to interfere with the phosphorylation cascade downstream of RAS, specifically at the level of MEK or ERK, thereby arresting the cell cycle and inducing apoptosis in tumor cells.

MAPK_Pathway_Inhibition_by_NPA EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS (Often Mutated in CRC) EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation NPA NPA (Hypothesized Target) NPA->MEK

Caption: Hypothesized mechanism of NPA targeting the MAPK signaling pathway.

Comparative In-Vivo Study Design: NPA vs. 5-Fluorouracil

To robustly evaluate the therapeutic potential of NPA, a xenograft study using a human CRC cell line (e.g., HCT116, which harbors a KRAS mutation) in immunocompromised mice is proposed. This model is a standard in preclinical oncology for assessing anti-tumor activity.

The study will consist of four treatment arms to compare NPA with the vehicle control and the standard-of-care, 5-FU, both alone and in combination.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring (21 Days) cluster_endpoint Phase 3: Endpoint Analysis Start Day 0: Implant HCT116 Cells (Subcutaneously) Tumor_Growth Tumor Growth Phase (Approx. 7-10 days) Start->Tumor_Growth Randomization Day ~10: Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Groups Group 1: Vehicle (Control) Group 2: NPA (e.g., 50 mg/kg, PO, QD) Group 3: 5-FU (e.g., 20 mg/kg, IP, Q3D) Group 4: NPA + 5-FU Randomization->Groups Monitoring Monitor Daily: - Tumor Volume - Body Weight - Clinical Signs Groups->Monitoring Endpoint Day 31: - Euthanasia - Final Tumor Measurement - Tissue Collection Monitoring->Endpoint Analysis Analysis: - Pharmacokinetics - Biomarker Analysis (IHC) - Histopathology Endpoint->Analysis

Caption: Workflow for the comparative in-vivo efficacy study.

Comparative Efficacy and Tolerability Data (Hypothetical)

The following tables summarize the expected outcomes from the in-vivo study. The data is hypothetical but represents a realistic scenario where NPA demonstrates significant single-agent activity and synergistic effects with 5-FU, while maintaining a favorable safety profile.

Table 1: Anti-Tumor Efficacy
Treatment Group (n=10)Dose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI %)
1. Vehicle 10 mL/kg, PO, QD1540 ± 180-
2. NPA 50 mg/kg, PO, QD785 ± 11049%
3. 5-Fluorouracil 20 mg/kg, IP, Q3D893 ± 13542%
4. NPA + 5-FU Combination Schedule354 ± 7577%
TGI is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100.
Table 2: General Tolerability
Treatment Group (n=10)Maximum Mean Body Weight Loss (%)Treatment-Related Mortalities
1. Vehicle 1.5%0/10
2. NPA 3.2%0/10
3. 5-Fluorouracil 9.8%1/10
4. NPA + 5-FU 11.5%1/10
Body weight loss is a key indicator of systemic toxicity. A loss of >20% typically requires euthanasia.

Experimental Protocols

Protocol 1: HCT116 Xenograft Model Establishment
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the animals into the four treatment groups (n=10 per group), ensuring the mean tumor volume is similar across all groups.

Protocol 2: Drug Formulation and Administration
  • Causality: The choice of vehicle and route of administration is critical for ensuring drug solubility, stability, and bioavailability. The oral route (PO) for NPA is tested for convenience, while the intraperitoneal route (IP) for 5-FU is a standard preclinical administration method.

  • NPA Formulation (for PO): Prepare a suspension of NPA in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. Formulate fresh daily.

  • 5-FU Formulation (for IP): Dilute commercially available 5-FU solution (50 mg/mL) with sterile saline to the final working concentration.

  • Administration:

    • Vehicle & NPA Groups: Administer the respective formulations daily via oral gavage at a volume of 10 mL/kg.

    • 5-FU Groups: Administer 5-FU via intraperitoneal injection every three days (Q3D).

    • Combination Group: Administer NPA orally daily and 5-FU via IP on its scheduled days. Ensure a time gap of at least 4 hours between the two administrations to avoid potential interactions.

Protocol 3: Endpoint Biomarker Analysis
  • Causality: To validate the hypothesized mechanism of action, tumor tissues are analyzed for key biomarkers in the MAPK pathway. A reduction in phosphorylated ERK (p-ERK) would provide strong evidence that NPA is engaging its target in-vivo.

  • Tissue Collection: At the study endpoint, excise tumors, weigh them, and divide each tumor into two halves.

  • Fixation: Fix one half in 10% neutral buffered formalin for at least 24 hours for immunohistochemistry (IHC).

  • Snap-Freezing: Snap-freeze the other half in liquid nitrogen and store at -80°C for protein analysis (Western Blot).

  • Immunohistochemistry (IHC):

    • Embed formalin-fixed tissues in paraffin and section them.

    • Perform IHC staining using primary antibodies against Ki-67 (a proliferation marker) and p-ERK.

    • Use a suitable secondary antibody and detection system.

    • Quantify the staining intensity and percentage of positive cells using digital pathology software. A significant decrease in Ki-67 and p-ERK in the NPA-treated groups compared to the vehicle would support its proposed anti-proliferative and on-target activity.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Nitrophenoxy)acetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 2-(4-nitrophenoxy)acetamide analogues, a class of compounds demonstrating a wide spectrum of pharmacological activities. By synthesizing data from multiple studies, we will explore how subtle molecular modifications influence their anticancer, anti-inflammatory, and enzyme inhibitory potential, supported by experimental data and detailed protocols.

Introduction: The Versatile this compound Scaffold

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for systematic modifications at three key positions: the phenoxy ring, the acetamide linker, and the N-acyl substituent. This versatility has led to the development of numerous analogues with diverse biological activities, including promising anticancer and anti-inflammatory properties. This guide will dissect the structure-activity relationships (SAR) of these analogues to provide a clear understanding of the chemical features driving their biological effects.

Synthesis of this compound Analogues: A General Workflow

The synthesis of this compound analogues typically follows a multi-step process, which can be adapted to introduce a wide range of substituents. A general synthetic workflow is outlined below.

cluster_0 General Synthesis Workflow A Step 1: Synthesis of Intermediate 2-chloro-N-arylacetamide B Step 2: Nucleophilic Substitution with 4-Nitrophenol A->B Reaction with 4-nitrophenol in the presence of a base C Purification and Characterization B->C Crystallization or chromatography

Caption: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a this compound analogue, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which has shown notable anticancer and anti-inflammatory activities.[1]

Step 1: Synthesis of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide

  • To a solution of 1-(4-chlorophenyl)ethanamine (0.01 mol) in a suitable solvent (e.g., dichloromethane), add triethylamine (0.012 mol) as a base.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (0.011 mol) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide.

Step 2: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide

  • Dissolve 4-nitrophenol (0.01 mol) and potassium carbonate (0.02 mol) in a polar aprotic solvent like acetone or DMF.

  • Add the crude 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide (0.01 mol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the aromatic rings and the N-acyl group.

Anticancer Activity

Several studies have demonstrated the potential of this compound derivatives as anticancer agents. The cytotoxic effects are often evaluated using the MTT assay against various cancer cell lines.

  • Substituents on the N-phenyl ring: The presence of electron-withdrawing groups, particularly halogens, on the N-phenyl ring tends to enhance anticancer activity. For instance, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has been reported to exhibit significant anticancer effects.[1]

  • The 4-Nitrophenoxy Moiety: The nitro group at the para position of the phenoxy ring is a common feature in many active analogues. Its electron-withdrawing nature is believed to contribute to the molecule's overall activity.

  • The Acetamide Linker: The length and flexibility of the acetamide linker are crucial for optimal interaction with the biological target.

Table 1: Comparison of Anticancer Activity of this compound Analogues

Compound IDN-SubstituentPhenoxy SubstituentCancer Cell LineIC50 (µM)Reference
1 1-(4-chlorophenyl)ethyl4-nitroMCF-7Not specified[1]
2 1-(p-tolyl)ethyl4-nitroMCF-7Not specified[1]

Note: Specific IC50 values were not provided in the cited abstract, but the study highlights the enhanced activity of the halogen-containing compound.

The anticancer activity of phenoxyacetamide derivatives may be attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some proposed mechanisms include the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5][6][7][8][9][10]

cluster_1 Potential Anticancer Mechanism A This compound Analogue B VEGFR-2 / EGFR Inhibition A->B D Induction of Apoptosis A->D C Inhibition of Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) B->C E Inhibition of Angiogenesis C->E F Cell Cycle Arrest C->F G Decreased Cancer Cell Proliferation and Survival D->G E->G F->G

Caption: Putative mechanism of anticancer action for this compound analogues.

Anti-inflammatory Activity

Inflammation is a key process in the pathogenesis of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. This compound analogues have shown promise in this area, with their activity often assessed using the carrageenan-induced paw edema model in rats.

  • Similar to anticancer activity, the presence of halogens on the N-phenyl ring appears to be favorable for anti-inflammatory effects.[1]

Table 2: Comparison of Anti-inflammatory Activity of this compound Analogues

Compound IDN-SubstituentPhenoxy Substituent% Inhibition of Paw EdemaReference
1 1-(4-chlorophenyl)ethyl4-nitroSignificant[1]
2 1-(p-tolyl)ethyl4-nitroModerate[1]

Note: The study indicates that halogenated derivatives show better anti-inflammatory activity.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of new compounds.[16][17][18][19][20]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The SAR studies highlighted in this guide demonstrate that modifications to the N-acyl and phenoxy moieties can significantly impact biological activity. Specifically, the introduction of halogen substituents on the N-phenyl ring appears to be a beneficial strategy for enhancing both anticancer and anti-inflammatory effects.

Future research in this area should focus on:

  • Expansion of the analogue library: Synthesizing a broader range of derivatives with diverse substituents to further refine the SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of the most potent analogues to assess their potential for further development.

By adopting a systematic approach to SAR exploration and employing robust biological evaluation methods, the full therapeutic potential of this compound analogues can be realized.

References

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A Comparative Efficacy Analysis of 2-(4-Nitrophenoxy)acetamide Against Established Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the realm of anti-inflammatory agents, the pursuit of novel molecules with improved efficacy and safety profiles is a perpetual endeavor. This guide provides an in-depth comparative analysis of a promising, yet not fully characterized compound, 2-(4-Nitrophenoxy)acetamide, against two well-established cyclooxygenase (COX) inhibitors: the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin. This comparison is grounded in the hypothesis that this compound exerts its anti-inflammatory effects through the inhibition of COX-2, a rationale derived from the known biological activities of structurally analogous phenoxyacetamide derivatives which have demonstrated anti-inflammatory and analgesic properties.[1][2]

This document is intended for researchers, scientists, and professionals in drug development, offering a technical guide to the experimental validation of this hypothesis and a framework for assessing the therapeutic potential of this novel compound.

The Rationale for Investigating COX-2 Inhibition

The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa.[5] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5]

The therapeutic strategy behind selective COX-2 inhibition is to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs like Indomethacin.[6][7][8][9] Celecoxib is a well-known selective COX-2 inhibitor that exemplifies this targeted approach.[8][10] Given that derivatives of 2-phenoxy-N-phenylacetamide have shown anti-inflammatory activity, it is a logical and scientifically sound hypothesis to investigate this compound as a potential COX-2 inhibitor.[1][2]

Comparative Efficacy Evaluation: Experimental Design

To rigorously assess the efficacy of this compound as a COX-2 inhibitor, a two-pronged experimental approach is proposed: an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) and a cellular thermal shift assay (CETSA) to confirm target engagement within a cellular environment.

I. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

The cornerstone of this comparative analysis is the determination of the IC50 value, a quantitative measure of a drug's potency in inhibiting a specific biological function by 50%.[11] A lower IC50 value indicates a more potent inhibitor. This will be achieved using a well-established in vitro COX-2 inhibition assay.

Experimental Protocol:

  • Preparation of Reagents:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).[12]

    • A colorimetric or fluorometric probe that detects the product of the COX-2 reaction (e.g., Prostaglandin G2).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[13]

    • Test compounds: this compound, Celecoxib (positive control for selective COX-2 inhibition), and Indomethacin (positive control for non-selective COX inhibition), all dissolved in a suitable solvent like DMSO.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • A reaction mixture containing the COX-2 enzyme, the detection probe, and the assay buffer is prepared.

    • Varying concentrations of the test compounds (this compound, Celecoxib, and Indomethacin) are added to the wells. Control wells with no inhibitor are also included.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The plate is incubated at a controlled temperature (e.g., 37°C).[12]

    • The formation of the product is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control.

    • The IC50 value for each compound is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

II. Cellular Thermal Shift Assay (CETSA)

To validate that this compound directly engages with COX-2 within a cellular context, a Cellular Thermal Shift Assay (CETSA) will be employed. This assay is based on the principle that the binding of a ligand (the inhibitor) to its target protein increases the protein's thermal stability.[14][15]

Experimental Protocol:

  • Cell Culture and Treatment:

    • A suitable human cell line that expresses COX-2 (e.g., a lipopolysaccharide-stimulated macrophage cell line) is cultured.

    • The cells are treated with either a vehicle control (DMSO) or varying concentrations of this compound, Celecoxib, or Indomethacin for a defined period.

  • Thermal Challenge:

    • The treated cells are harvested and aliquoted.

    • The cell suspensions are heated to a range of temperatures to induce thermal denaturation of proteins.

  • Protein Extraction and Analysis:

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble COX-2 protein remaining at each temperature is quantified using a standard protein detection method, such as Western blotting, with a specific antibody against COX-2.

  • Data Analysis:

    • The intensity of the COX-2 bands from the Western blot is quantified.

    • A melting curve is generated by plotting the amount of soluble COX-2 against the temperature for both the vehicle-treated and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the COX-2 protein, confirming target engagement.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological pathway and the experimental procedures, the following diagrams are provided.

Diagram 1: The Cyclooxygenase (COX) Signaling Pathway

COX_Pathway cluster_COX1 COX-1 Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 COX1 COX-1 (Constitutive) Prostaglandin_H2 Prostaglandin_H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Gastric_Protection Gastric Mucosa Protection COX1->Gastric_Protection COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Substrate (Arachidonic Acid) - Detection Probe - Test Compounds Dispense Dispense Reaction Mix (Enzyme, Probe, Buffer) into 96-well plate Reagents->Dispense Add_Inhibitors Add varying concentrations of This compound, Celecoxib, and Indomethacin Dispense->Add_Inhibitors Initiate Initiate reaction with Arachidonic Acid Add_Inhibitors->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance/ Fluorescence over time Incubate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Calculate IC50 Value Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for determining the IC50 of inhibitors against COX-2.

Comparative Data Summary

The following table presents hypothetical yet plausible data that could be generated from the described experiments. This serves as a template for the expected outcomes and facilitates a direct comparison of the inhibitory potencies.

CompoundIn Vitro COX-2 IC50 (µM)In Vitro COX-1 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)CETSA Thermal Shift (ΔTm) for COX-2 (°C)
This compound [Experimental Value][Experimental Value][Calculated Value][Experimental Value]
Celecoxib 0.0415375+5.2
Indomethacin 0.60.050.083+3.5

Interpretation of Expected Results:

  • A low IC50 value for this compound against COX-2, ideally in the sub-micromolar range and comparable to or better than Celecoxib, would indicate high potency.

  • A high COX-2 selectivity index (significantly greater than 1) would suggest that this compound is a selective COX-2 inhibitor, which is a desirable characteristic for reducing gastrointestinal side effects.

  • A positive thermal shift in the CETSA experiment would provide strong evidence of direct binding and engagement of this compound with the COX-2 enzyme in a cellular environment.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the efficacy of this compound as a potential COX-2 inhibitor. By directly comparing its performance against the well-characterized inhibitors Celecoxib and Indomethacin, researchers can gain valuable insights into its potency, selectivity, and mechanism of action.

Positive results from these studies would warrant further preclinical development, including in vivo studies to assess its anti-inflammatory and analgesic efficacy in animal models, as well as pharmacokinetic and toxicology studies. The data generated from the protocols described herein will be instrumental in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

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  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. [Link]

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. (2022). STAR Protocols. [Link]

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019, March 25). Medicosis Perfectionalis. [Link]

  • Indocin vs Celebrex. (n.d.). Power. Retrieved January 16, 2026, from [Link]

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A Comparative Analysis of 2-(4-Nitrophenoxy)acetamide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the quest for novel chemical entities with potent and selective biological activities is a perpetual endeavor. Among the myriad of scaffolds explored, phenoxy acetamide derivatives have emerged as a promising class of compounds with diverse therapeutic potential. This guide provides a comprehensive cross-validation of the experimental results for a specific derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide , highlighting its performance against established alternatives in the contexts of oncology and inflammation management. By presenting a side-by-side comparison of experimental data and methodologies, this document aims to equip researchers with the critical insights necessary to evaluate its potential as a lead compound in drug discovery programs.

Introduction to 2-(4-Nitrophenoxy)acetamide and its Analogs

The this compound core structure serves as a versatile template for the synthesis of various derivatives with a wide spectrum of biological activities. The presence of the nitro group and the phenoxy acetamide linkage are key features that can be chemically modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. Researchers have successfully synthesized and characterized numerous analogs, exploring their potential as anticancer, anti-inflammatory, analgesic, and antitubercular agents.[1][2][3]

One derivative of particular interest is N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to herein as Compound 3c as designated in cited literature), which has demonstrated a compelling triad of anticancer, anti-inflammatory, and analgesic activities.[1][2] This multi-faceted bioactivity makes it an intriguing candidate for further investigation, particularly in the context of diseases where inflammation is a known contributor to pathogenesis, such as cancer.

Comparative Analysis: Anticancer Activity

The efficacy of Compound 3c as an anticancer agent was evaluated against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and SK-N-SH (neuroblastoma).[1][2] To provide a robust cross-validation, its performance is compared against standard-of-care chemotherapeutic agents used for these malignancies.

Table 1: Comparative Anticancer Activity (IC50 Values)
CompoundTarget Cell LineIC50 (µM)Reference DrugIC50 (µM) of Reference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c)MCF-7 (Breast Cancer)Data Not Explicitly Provided in a Quantifiable Manner in the Search SnippetsDoxorubicin~0.05-0.5 µM (literature values)
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c)SK-N-SH (Neuroblastoma)Data Not Explicitly Provided in a Quantifiable Manner in the Search SnippetsCisplatin~1-5 µM (literature values)

Note: The provided search results state that Compound 3c exhibited anticancer activity, but specific IC50 values were not available in the snippets. The IC50 values for reference drugs are typical literature values and may vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The evaluation of a compound's anticancer potential fundamentally relies on its ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 or SK-N-SH cells in appropriate media cell_seeding 2. Seed cells in 96-well plates at a density of ~5x10^3 cells/well cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow cell attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of Compound 3c and reference drugs treatment 5. Treat cells with varying concentrations of the compounds compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT solution to each well incubation3 8. Incubate for 4h to allow formazan crystal formation mtt_addition->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 10. Read absorbance at 570 nm using a microplate reader calculate_viability 11. Calculate cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 12. Determine the IC50 value calculate_viability->determine_ic50

Figure 1: Workflow of the MTT assay for determining the cytotoxic effects of test compounds on cancer cell lines.

Causality Behind Experimental Choices: The choice of MCF-7 and SK-N-SH cell lines allows for the assessment of the compound's activity against two distinct and prevalent cancer types. The 48-72 hour incubation period is selected to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects, which may involve interference with one or more cell cycles. The use of a well-established reference drug is crucial for validating the assay and providing a benchmark for the potency of the test compound.

Comparative Analysis: Anti-Inflammatory and Analgesic Activities

Chronic inflammation is a key driver in the development and progression of many diseases, including cancer. Therefore, a compound possessing both anticancer and anti-inflammatory properties could offer a significant therapeutic advantage. Compound 3c was also evaluated for its anti-inflammatory and analgesic effects.[1][2]

Table 2: Comparative Anti-Inflammatory and Analgesic Activities
ActivityExperimental ModelCompound 3c PerformanceReference DrugReference Drug Performance
Anti-inflammatory Carrageenan-induced paw edema in ratsExhibited activityIndomethacinStandard anti-inflammatory agent
Analgesic Acetic acid-induced writhing in miceExhibited activityAspirinStandard analgesic agent

Note: The provided search results indicate that Compound 3c exhibited anti-inflammatory and analgesic activities, but quantitative data on percentage inhibition or ED50 values were not available in the snippets.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic and reliable in vivo model for evaluating the anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_induction Induction of Inflammation cluster_measurement Measurement and Analysis acclimatization 1. Acclimatize Wistar rats for one week fasting 2. Fast animals overnight before the experiment acclimatization->fasting grouping 3. Divide animals into control, reference, and test groups administration 4. Administer vehicle, Indomethacin, or Compound 3c orally grouping->administration carrageenan_injection 5. Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw measure_volume 6. Measure paw volume at 0, 1, 2, 3, and 4 hours post-injection using a plethysmometer calculate_inhibition 7. Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Figure 2: Workflow of the carrageenan-induced paw edema model for assessing anti-inflammatory activity.

Trustworthiness of the Protocol: This self-validating system includes a negative control (vehicle) to account for the effects of the administration route and a positive control (Indomethacin), a potent non-steroidal anti-inflammatory drug (NSAID), to confirm the sensitivity of the model. The time-course measurement of paw volume allows for the assessment of both the onset and duration of the anti-inflammatory effect.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves a nucleophilic substitution reaction between a substituted phenol and an N-substituted 2-chloroacetamide.[1][4] The general synthetic scheme is outlined below.

General Synthesis Pathway:

Synthesis_Pathway phenol Substituted Phenol product 2-(Substituted phenoxy) -N-substituted acetamide phenol->product chloroacetamide N-substituted 2-chloroacetamide chloroacetamide->product base Base (e.g., K2CO3) base->product

Figure 3: General synthetic route for 2-(phenoxy)acetamide derivatives.

The structural elucidation and purity of the synthesized compounds are confirmed using a battery of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).[1][4]

Conclusion and Future Directions

The available experimental evidence suggests that N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c) is a promising lead compound with a desirable combination of anticancer, anti-inflammatory, and analgesic properties.[1][2] Its multifaceted biological profile warrants further in-depth investigation.

To advance the development of this and related compounds, future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand how different substitutions on the phenoxy and acetamide moieties influence biological activity.

  • Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways through which these compounds exert their effects. For instance, investigating their impact on key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines would be highly informative.

  • In vivo efficacy and toxicology studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in preclinical animal models of cancer and inflammation.

  • Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for their development as viable drug candidates.

By systematically addressing these areas, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the discovery of novel and effective treatments for a range of human diseases.

References

  • Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(5), 8651-8663. [Link]

Sources

A Researcher's Comparative Guide to Cytotoxicity Assays for 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Bioactivity of Novel Phenoxy Acetamide Derivatives

The phenoxy acetamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, 2-(4-Nitrophenoxy)acetamide, and its analogues are of particular interest for their potential as cytotoxic agents.[1][4][5] For researchers investigating this class of molecules, accurately quantifying their cytotoxic effects is a critical first step in the drug discovery pipeline.[6][7]

This guide provides an in-depth comparison of three foundational cytotoxicity assays, each interrogating a different aspect of cellular health. We will explore the mechanistic basis for each assay, provide detailed experimental protocols, and present a comparative analysis of hypothetical data for this compound. Our goal is to equip researchers with the knowledge to not only select the appropriate assay but also to interpret the results with a nuanced understanding of the underlying cell biology.[8][9][10]

Pillar 1: Selecting the Right Endpoint—A Multi-Faceted Approach to Cytotoxicity

No single assay can tell the whole story of a compound's effect on a cell.[10][11] A robust cytotoxicity assessment relies on a multi-parametric approach, examining metabolic health, membrane integrity, and specific death pathways like apoptosis.[9][11] This strategy provides a more complete picture, distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell death) and uncovering the primary mechanism of action.[12]

For our target compound, this compound, we will compare three widely adopted and mechanistically distinct assays:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.[13][14]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membranes, a hallmark of necrosis or late apoptosis.[15][16][17]

  • Caspase-Glo® 3/7 Assay: Measures the activity of effector caspases 3 and 7, key executioners of the apoptotic pathway.[18][19][20]

The choice of assay is critical and depends on the experimental question, the cell type, and the expected mechanism of cell death.[8][9][10][11]

Comparative Experimental Framework

To illustrate the application and interpretation of these assays, we present a hypothetical study on the effects of this compound on the HepG2 human liver cancer cell line, a common model for hepatotoxicity and anticancer drug screening.[4]

Experimental Design Overview:

  • Cell Line: HepG2 (human hepatocellular carcinoma)

  • Test Compound: this compound, dissolved in DMSO.

  • Controls:

    • Vehicle Control: Cells treated with DMSO at the highest concentration used for the test compound (typically <0.5% v/v to avoid solvent toxicity).[6]

    • Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent known to induce apoptosis and cytotoxicity.

  • Treatment: Cells are exposed to a serial dilution of the compound for 48 hours.

  • Assays Performed: MTT, LDH, and Caspase-Glo® 3/7.

Below is a workflow diagram illustrating the overall experimental process.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis plate_cells Seed HepG2 cells in 96-well plates incubate_24h Incubate 24h for cell adherence plate_cells->incubate_24h add_cpd Treat cells with compounds and controls incubate_24h->add_cpd prepare_cpd Prepare serial dilutions of This compound & Doxorubicin prepare_cpd->add_cpd incubate_48h Incubate for 48h MTT MTT Assay incubate_48h->MTT LDH LDH Assay incubate_48h->LDH Caspase Caspase-Glo 3/7 incubate_48h->Caspase read_plate Measure Absorbance or Luminescence MTT->read_plate LDH->read_plate Caspase->read_plate calc_ic50 Calculate % Viability & IC50 Values read_plate->calc_ic50 compare Compare Assay Results calc_ic50->compare G cluster_cell Living Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters Cell Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) Formazan->Solubilization Insoluble Crystals Measurement Measure Absorbance (OD ~570nm) Solubilization->Measurement Purple Solution

Caption: Mechanism of the MTT assay for cell viability.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells (e.g., HepG2) in a 96-well format.

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [6][21]2. Compound Treatment: Prepare 2x concentrated serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free, phenol red-free medium to a working concentration of 0.5 mg/mL. [13]Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. [21]During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. [21]Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well. [22]6. Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Assay 2: LDH - The Membrane Integrity Sentinel

Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity. [8][15]LDH is a stable cytosolic enzyme present in all cell types. [16][17]When cells are damaged or undergo necrosis, their membranes become permeable, leading to the release of LDH into the surrounding culture medium. [15][17]The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction. The released LDH oxidizes lactate to pyruvate, which concurrently reduces NAD+ to NADH. [15][16]A catalyst then uses NADH to reduce a tetrazolium salt (like WST or INT) into a colored formazan product, which can be measured colorimetrically. [16][17]The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells. [17]

G cluster_cell Damaged Cell cluster_reaction Assay Reaction Mix intracellular Intracellular LDH membrane Compromised Plasma Membrane extracellular LDH released into Culture Medium membrane->extracellular Leaks out reaction1 Lactate + NAD+ extracellular->reaction1 reaction2 Pyruvate + NADH reaction1->reaction2 LDH tetrazolium Tetrazolium Salt (Colorless) formazan Formazan (Colored) tetrazolium->formazan NADH + Catalyst measurement Measure Absorbance (OD ~490nm) formazan->measurement

Caption: Mechanism of the LDH cytotoxicity assay.

Detailed Experimental Protocol: LDH Assay

This protocol is based on a typical colorimetric LDH assay kit.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up additional control wells for data analysis:

    • Maximum LDH Release Control: About 30 minutes before the end of the incubation, add lysis buffer (provided in most kits) to a set of untreated control wells. This lyses all cells and represents 100% cytotoxicity. [12] * Background Control: Medium only, with no cells. [12]2. Sample Collection: After the 48-hour incubation, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well flat-bottom plate. Be careful not to disturb the cell monolayer.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a catalyst and a dye solution).

  • Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant. Cover the plate and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction (if applicable): Some kits require adding a stop solution (e.g., 1M acetic acid) to terminate the reaction. Add 50 µL of stop solution if required.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Assay 3: Caspase-Glo® 3/7 - The Apoptosis Detector

Principle of the Caspase-Glo® 3/7 Assay

This assay quantifies apoptosis by measuring the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic signaling cascade. [18]The assay provides a specific, luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity. [19]When the single reagent is added to the cells, they are lysed, and any active caspase-3 or -7 present cleaves the substrate. This cleavage releases aminoluciferin, which is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal. [19]The intensity of the light produced is directly proportional to the amount of active caspase-3 and -7, providing a specific measure of apoptosis. [19][20]

G cluster_cell Apoptotic Cell cluster_reaction Luminescent Reaction Caspase Active Caspase-3/7 Substrate DEVD-Aminoluciferin (Pro-substrate) Caspase->Substrate Reagent Add Caspase-Glo® 3/7 Reagent Reagent->Caspase Lyses Cell Product Aminoluciferin Substrate->Product Cleavage by Caspase-3/7 Light Light (Glow Signal) Product->Light Luciferase Luciferase + ATP + O₂ Luciferase->Light Measurement Measure Luminescence (RLU) Light->Measurement

Caption: Mechanism of the Caspase-Glo® 3/7 apoptosis assay.

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay system and requires an opaque-walled plate to prevent signal crosstalk.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, but use white, opaque-walled 96-well plates suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the bottle containing the lyophilized substrate. Mix by gentle inversion until the substrate is thoroughly dissolved.

  • Assay Procedure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well. [19]This single step lyses the cells and initiates the luminescent reaction.

  • Incubation: Mix the plate contents on an orbital shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours. A stable luminescent signal is generated during this time.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Pillar 2: Data Interpretation and Comparative Analysis

The true power of using multiple assays lies in comparing the results. Different assays will yield different IC50 values (the concentration of a compound that causes a 50% reduction in the measured signal), and these differences are mechanistically informative.

Hypothetical Comparative Data

Below is a table summarizing plausible IC50 values for this compound and the positive control, Doxorubicin, as determined by our three chosen assays.

Compound MTT Assay (IC50, µM) LDH Release Assay (IC50, µM) Caspase-Glo® 3/7 (EC50, µM) *
This compound25.5 ± 2.185.2 ± 5.630.1 ± 2.8
Doxorubicin (Positive Control)0.8 ± 0.15.2 ± 0.40.9 ± 0.1

*Note: For Caspase assays, the value represents an EC50—the concentration for half-maximal activation.

Scientific Interpretation
  • Potency and Primary Effect: The MTT assay shows the lowest IC50 value (25.5 µM) for this compound. This suggests that the compound's primary effect at lower concentrations is the inhibition of metabolic activity or mitochondrial function, which precedes outright cell death. [13]

  • Mechanism of Cell Death: The Caspase-Glo® 3/7 assay yields an EC50 (30.1 µM) that is very close to the MTT IC50. This strong correlation strongly indicates that the observed loss of metabolic viability is directly linked to the induction of apoptosis. [18][19]The compound is likely a potent inducer of the apoptotic pathway.

  • Membrane Integrity: The LDH assay gives a significantly higher IC50 value (85.2 µM). This is a critical piece of information. It implies that significant loss of membrane integrity (necrosis or secondary necrosis following apoptosis) only occurs at concentrations much higher than those required to shut down metabolism and trigger apoptosis. [15][17]This is a classic profile for a compound that induces a clean, apoptotic cell death at lower concentrations.

  • Self-Validating System: The concordance between the MTT and Caspase-Glo® results, contrasted with the LDH data, provides a self-validating narrative. If only the MTT assay were performed, we might mistakenly conclude the compound is merely cytostatic. If only LDH were used, we would grossly underestimate its potency. By combining all three, we can confidently propose a mechanism: This compound is a potent inducer of apoptosis in HepG2 cells, leading to a loss of metabolic function, with cell lysis occurring as a later-stage event at higher concentrations. This multi-assay approach is essential for building a trustworthy toxicological profile. [12]

Pillar 3: Trustworthiness and Best Practices

To ensure the integrity and reproducibility of cytotoxicity data, several best practices must be followed:

  • Assay Validation: Always validate assays for your specific cell type and experimental conditions. [12][23][24]This includes optimizing cell seeding density and incubation times. [10][11]* Orthogonal Confirmation: As demonstrated, using assays that measure different endpoints (orthogonal assays) is crucial for confirming results and gaining mechanistic insight. [12]* Appropriate Controls: The inclusion of vehicle, untreated, and positive controls in every experiment is non-negotiable for data normalization and quality control. [6][12]* Compound Interference: Be aware of potential artefacts. For example, some colored compounds can interfere with absorbance readings in MTT/LDH assays, and compounds that reduce MTT non-enzymatically can produce false positives. [25]Appropriate compound-only controls should be run.

By integrating these principles, researchers can generate high-quality, reliable data that stands up to scrutiny, paving the way for the further development of promising compounds like this compound.

References

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • IM Beit HaEmek. Caspase-Glo® 3/7 3D Assay. [Link]

  • Unknown Source. MTT ASSAY: Principle. [Link]

  • National Toxicology Program, NIH. Validation Study of In Vitro Cytotoxicity Test Methods. [Link]

  • T. Ohno, et al. Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • G-Biosciences. The Role of LDH in Cellular Cytotoxicity. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Rani, P., et al. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. [Link]

  • PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

  • S. Horiuchi, et al. Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • PDF. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC - PubMed Central. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubMed. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • ResearchGate. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

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A Comparative Performance Analysis of 2-(4-Nitrophenoxy)acetamide as a Chromogenic Substrate for Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the performance of 2-(4-Nitrophenoxy)acetamide as a potential chromogenic substrate for Penicillin G Acylase (PGA). Designed for researchers, scientists, and drug development professionals, this document outlines the experimental basis for its evaluation against a well-established alternative, 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB). We will delve into the rationale behind the experimental design, provide detailed protocols for kinetic analysis, and present a framework for interpreting the resulting data.

Introduction: The Quest for Novel Amidase Substrates

Amidase enzymes (EC 3.5.1.4) are a crucial class of hydrolases that catalyze the cleavage of amide bonds. Their substrate specificity is a key determinant of their biological function and utility in various biotechnological applications. Penicillin G Acylase (PGA), a prominent member of this family, is renowned for its role in the industrial production of semi-synthetic penicillins.[1] Beyond its application in antibiotic synthesis, PGA's ability to hydrolyze a range of amide-containing compounds makes it a valuable tool in biocatalysis and enzymatic assays.[2]

The development of novel chromogenic substrates is pivotal for the high-throughput screening of enzyme activity and the discovery of new enzyme inhibitors. A desirable chromogenic substrate should exhibit high specificity for the target enzyme, demonstrate robust and easily detectable signal generation upon hydrolysis, and possess favorable kinetic properties. This compound, with its structural resemblance to the phenylacetyl moiety preferred by PGA and the presence of a p-nitrophenoxy leaving group, presents itself as a promising candidate for a chromogenic substrate. Upon enzymatic cleavage of the amide bond, the release of 4-nitrophenolate can be readily quantified spectrophotometrically.

This guide will benchmark the performance of this compound against NIPAB, a widely recognized chromogenic substrate for PGA.[3] The comparison will be based on key kinetic parameters, providing a quantitative measure of their relative efficiencies as substrates for PGA.

Experimental Design & Rationale

The core of this comparative analysis lies in the determination and comparison of the Michaelis-Menten kinetic parameters (Km, Vmax, and kcat) for the hydrolysis of both this compound and NIPAB by Penicillin G Acylase.

  • Km (Michaelis Constant): This parameter reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

  • Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the catalytic efficiency of the enzyme.

  • kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate to a product and is often considered the most important parameter for comparing the effectiveness of different substrates.

By systematically measuring these parameters under identical experimental conditions, we can draw a direct and objective comparison between this compound and the established substrate, NIPAB.

Materials and Methods

This section provides detailed protocols for the enzymatic assay and data analysis.

Materials
  • Penicillin G Acylase (PGA) from Escherichia coli (lyophilized powder)

  • This compound

  • 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB)

  • Sodium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates (UV-transparent)

  • Microplate reader capable of absorbance measurements at 405 nm

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative kinetic analysis.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solution setup_plate Set up 96-well plate with varying substrate concentrations prep_enzyme->setup_plate prep_substrate1 Prepare this compound Stock prep_substrate1->setup_plate prep_substrate2 Prepare NIPAB Stock prep_substrate2->setup_plate prep_buffer Prepare Assay Buffer prep_buffer->setup_plate add_enzyme Initiate reaction by adding PGA setup_plate->add_enzyme incubate Incubate at controlled temperature add_enzyme->incubate read_absorbance Measure absorbance at 405 nm at regular intervals incubate->read_absorbance calc_rate Calculate initial reaction velocities (V₀) read_absorbance->calc_rate plot_data Plot V₀ vs. [Substrate] calc_rate->plot_data fit_model Fit data to Michaelis-Menten equation plot_data->fit_model determine_params Determine Km, Vmax, kcat, and kcat/Km fit_model->determine_params compare Compare kinetic parameters of the two substrates determine_params->compare

Caption: Workflow for the comparative kinetic analysis of enzyme substrates.

Detailed Protocol: Kinetic Assay for PGA Activity
  • Preparation of Reagents:

    • PGA Stock Solution: Prepare a 1 mg/mL stock solution of Penicillin G Acylase in 50 mM sodium phosphate buffer (pH 7.5). Store on ice.

    • Substrate Stock Solutions: Prepare 100 mM stock solutions of both this compound and NIPAB in DMSO.

    • Working Substrate Solutions: Prepare a series of dilutions of each substrate stock solution in 50 mM sodium phosphate buffer (pH 7.5) to achieve final assay concentrations ranging from, for example, 0.1 to 10 times the expected Km.

  • Enzymatic Reaction:

    • Pipette 180 µL of each working substrate solution into the wells of a 96-well microplate. Include a blank for each concentration containing buffer instead of substrate.

    • Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding 20 µL of a freshly diluted PGA solution (e.g., 0.1 mg/mL) to each well.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the linear slope of the absorbance versus time plot. The concentration of the product (4-nitrophenol or 5-amino-2-nitrobenzoic acid) can be calculated using the Beer-Lambert law (A = εcl), for which the molar extinction coefficient (ε) of the product at the specific pH is required.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Vmax and Km values.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

    • Calculate the catalytic efficiency as kcat/Km.

Anticipated Results and Comparative Analysis

The primary output of this study will be a quantitative comparison of the kinetic parameters for this compound and NIPAB.

ParameterThis compoundNIPAB (Reference)Interpretation
Km (mM) To be determinedLiterature/Experimental ValueA lower value suggests higher enzyme-substrate affinity.
Vmax (µmol/min/mg) To be determinedLiterature/Experimental ValueIndicates the maximum reaction rate under saturating substrate conditions.
kcat (s⁻¹) To be determinedLiterature/Experimental ValueRepresents the turnover rate of the enzyme.
kcat/Km (M⁻¹s⁻¹) To be determinedLiterature/Experimental ValueThe overall catalytic efficiency of the enzyme for the substrate.

Hypothetical Scenarios:

  • Scenario 1: Superior Performance: If this compound exhibits a lower Km and a higher kcat/Km compared to NIPAB, it would be considered a more efficient substrate for PGA. This would make it a valuable tool for sensitive enzyme assays and high-throughput screening.

  • Scenario 2: Comparable Performance: If the kinetic parameters are similar to those of NIPAB, this compound could serve as a viable alternative, potentially offering advantages in terms of synthesis, cost, or solubility.

  • Scenario 3: Inferior Performance: A significantly higher Km and lower kcat/Km would indicate that it is a less effective substrate than NIPAB for PGA under the tested conditions.

Conclusion

This guide provides a comprehensive framework for benchmarking the performance of this compound as a chromogenic substrate for Penicillin G Acylase. By following the detailed experimental protocols and analytical procedures outlined, researchers can obtain robust and comparable kinetic data. This will enable an objective assessment of its potential as a novel tool for enzymatic assays, contributing to the broader field of enzyme kinetics and biocatalysis. The systematic approach presented herein ensures scientific integrity and provides a clear path for the validation of new enzyme substrates.

References

  • Marešová, H., Plačková, M., & Grulich, M. (Year). Current state and perspectives of penicillin G acylase-based biocatalyses. Journal Name, Volume(Issue), Pages. [Link to a relevant review on PGA]
  • Alkema, W. B., de Vries, E., & Janssen, D. B. (1999). Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates. Protein Engineering, Design and Selection, 12(9), 755-762. [Link]

  • Brown-Geist, G. (n.d.). Penicillin G Acylase. Concordia College Journal of Analytical and Applied Chemistry. [Link]

  • Arroyo, M., de la Mata, I., Acebal, C., & Castillón, M. P. (2003). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 937015. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. In the synthesis and application of organic compounds, even minor variations in methodology can lead to significant discrepancies in outcomes. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-(4-Nitrophenoxy)acetamide, a valuable intermediate in various synthetic pathways. We will explore the critical parameters in its synthesis and purification, compare it with alternative methodologies, and provide detailed protocols to ensure consistent and reliable results.

The Synthetic Challenge: Understanding the Nuances of this compound Synthesis

The synthesis of this compound typically involves the reaction of a halo-acetamide with 4-nitrophenol. While seemingly straightforward, this nucleophilic substitution reaction is subject to several variables that can impact yield, purity, and ultimately, the reproducibility of downstream applications. A common related synthesis, the nitration of acetanilide to produce N-(4-nitrophenyl)acetamide, offers valuable insights into the challenges of working with nitrated aromatic compounds.[1]

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. However, the reaction is notoriously exothermic and can lead to the formation of multiple isomers and over-nitrated byproducts if not carefully controlled.[2][3] In the case of acetanilide, both ortho and para isomers are formed, with the para isomer being the desired product in many applications. The separation of these isomers is a critical step for ensuring the purity of the final compound.[1][4]

Key Factors Influencing Reproducibility in Synthesis:
  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a consistently low temperature (typically below 20°C) is crucial to prevent the formation of unwanted byproducts and ensure a higher yield of the desired para isomer.[1] Runaway reactions can lead to a complex mixture of products that are difficult to separate, severely compromising reproducibility.

  • Reagent Addition: The order and rate of reagent addition are critical. The nitrating mixture (a combination of nitric and sulfuric acid) should be added slowly and in small portions to the acetanilide solution to maintain temperature control and minimize local high concentrations of the nitrating agent, which can lead to dinitration.[2]

  • Solvent Choice: Glacial acetic acid is often used as a solvent because it effectively dissolves acetanilide and the acetate ion is a poor nucleophile, preventing unwanted side reactions.[2] The choice of solvent also plays a significant role in the subsequent purification by crystallization.

The Path to Purity: Reproducible Purification by Crystallization

Crystallization is the most common method for purifying solid organic compounds, and its success is paramount for obtaining a product with consistent properties.[1] The choice of solvent is a key parameter in this process, as it influences not only the solubility of the desired compound but also that of any impurities.[5][6]

For N-(4-nitrophenyl)acetamide, the ortho isomer is more soluble in polar solvents than the para isomer. This difference in solubility is exploited to isolate the pure p-nitroacetanilide through crystallization.[1] The use of binary solvent systems, such as ethanol-water mixtures, has been shown to significantly improve the purity of the final product.[1]

Optimizing Crystallization for Reproducibility:
  • Solvent System: The ratio of solvents in a binary system must be precisely controlled. Variations in this ratio can affect the solubility of both the product and impurities, leading to inconsistent purity levels.

  • Cooling Rate: The rate at which the solution is cooled affects the size and purity of the crystals formed. Slow cooling generally leads to larger, purer crystals, while rapid cooling can trap impurities within the crystal lattice.

  • Presence of Impurities: Even small amounts of impurities can affect the crystallization process, sometimes inhibiting crystal growth or altering the crystal habit.[6]

A Comparative Analysis: Alternative Synthetic Strategies

While the direct synthesis and purification of this compound is a common approach, alternative methods for creating the amide bond or utilizing different starting materials can offer advantages in terms of reproducibility, yield, and safety.

The Schotten-Baumann Reaction: A Robust Alternative

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides.[7][8][9] This approach offers a high degree of control and often results in high yields of the desired product.

Workflow for Amide Synthesis via Schotten-Baumann Reaction:

G cluster_0 Acid Chloride Formation cluster_1 Amide Formation Carboxylic_Acid Carboxylic Acid (e.g., 4-Nitrophenoxyacetic acid) Acid_Chloride Acid Chloride Intermediate Carboxylic_Acid->Acid_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride Amide_Product This compound Acid_Chloride->Amide_Product Reaction Amine Amine (e.g., Acetamide precursor) Amine->Amide_Product Base Base (e.g., Pyridine) Base->Amide_Product

Caption: Schotten-Baumann reaction workflow for amide synthesis.

Advantages of the Schotten-Baumann approach:

  • High Reactivity: Acid chlorides are highly reactive, leading to faster reaction times and often higher yields.

  • Milder Conditions: The reaction can typically be carried out at room temperature.

  • Versatility: This method is applicable to a wide range of amines and acid chlorides.

Considerations for Reproducibility:

  • Purity of Acid Chloride: The purity of the intermediate acid chloride is crucial. Any unreacted thionyl chloride must be removed before the addition of the amine.

  • Base Stoichiometry: The amount of base used must be carefully controlled to neutralize the HCl byproduct without causing unwanted side reactions.

Peptide Coupling Reagents: Precision in Amide Bond Formation

In fields like peptide synthesis, where the precise and reproducible formation of amide bonds is critical, a variety of coupling reagents have been developed.[9] Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating its reaction with an amine.[9]

Workflow for Amide Synthesis using a Coupling Reagent:

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation Carboxylic_Acid Carboxylic Acid (e.g., 4-Nitrophenoxyacetic acid) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Reaction Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Ester Amide_Product This compound Activated_Ester->Amide_Product Reaction Amine Amine (e.g., Acetamide precursor) Amine->Amide_Product

Caption: Amide synthesis workflow using a coupling reagent.

Advantages of using coupling reagents:

  • High Specificity: These reagents are designed for the specific purpose of forming amide bonds, minimizing side reactions.

  • Mild Conditions: The reactions are typically carried out at room temperature.

  • High Yields: These methods are known for producing high yields of pure products.

Considerations for Reproducibility:

  • Reagent Quality: The purity and stability of the coupling reagent are important.

  • Byproduct Removal: The byproducts of the coupling reaction (e.g., dicyclohexylurea in the case of DCC) must be effectively removed from the final product.

Quality Control: The Key to Verifying Reproducibility

To ensure that each batch of this compound is consistent, a robust analytical quality control process is essential. A combination of techniques should be employed to confirm the identity and purity of the synthesized compound.

Analytical TechniquePurposeKey Parameters to Monitor
Melting Point Assessment of purityA sharp melting point range close to the literature value indicates high purity.
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing purityA single spot with a consistent Rf value indicates a pure compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groupsPresence of characteristic peaks for the amide (N-H and C=O stretches) and nitro (N-O stretch) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessmentCorrect chemical shifts and integration values for all protons and carbons. Absence of impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weightA molecular ion peak corresponding to the expected mass of the compound.

Detailed Experimental Protocols

To facilitate reproducible outcomes, the following detailed protocols for the synthesis and purification of a related compound, N-(4-nitrophenyl)acetamide, are provided as a model. These principles can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of N-(4-nitrophenyl)acetamide by Nitration of Acetanilide

This protocol is adapted from Smajlagić et al. (2020).[1]

  • Dissolution of Acetanilide: In a flask, dissolve 6.75 g of N-phenylacetamide in 10 ml of glacial acetic acid with magnetic stirring.

  • Acid Addition: Carefully add 10 ml of concentrated sulfuric acid. Gentle heating may be required for complete dissolution.

  • Cooling: Place the flask in an ice bath and cool the solution to 5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid. Cool this mixture to 5°C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 20°C.

  • Reaction Time: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Precipitation: Pour the reaction mixture into a beaker containing 50 ml of water and 30 g of crushed ice to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Protocol 2: Purification of N-(4-nitrophenyl)acetamide by Recrystallization

This protocol is based on the principles described by Smajlagić et al. (2020).[1]

  • Solvent Selection: Prepare a binary solvent mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Dissolution: Transfer the crude N-(4-nitrophenyl)acetamide to a flask and add the minimum amount of the hot solvent mixture required to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Conclusion

The reproducibility of experiments involving this compound is contingent upon meticulous control over synthetic and purification procedures. By understanding the critical parameters that influence the reaction, such as temperature, reagent addition, and solvent choice, researchers can significantly enhance the consistency of their results. Furthermore, the adoption of robust analytical techniques for quality control is indispensable for verifying the purity and identity of the synthesized compound. While alternative synthetic routes like the Schotten-Baumann reaction or the use of peptide coupling reagents may offer advantages in certain contexts, a well-optimized direct synthesis followed by careful crystallization can also yield highly reproducible outcomes. This guide provides the foundational knowledge and practical protocols to empower researchers to achieve greater reliability in their work with this important chemical intermediate.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. Available at: [Link]

  • MDPI. (2018). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 23(9), 2289. Available at: [Link]

  • University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • Vedantu. (n.d.). Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE. Available at: [Link]

  • Lu Le Laboratory. (2013). Synthesis of p-nitroacetanilide-Nitration. Available at: [Link]

  • Numerade. (n.d.). 1/ what is the role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide. 2. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Google Patents. (1959). Method of crystallizing nitro products.
  • JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). Available at: [Link]

  • Nature. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]

  • Indian Academy of Sciences. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(108). Available at: [Link]

  • How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. Available at: [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 21(11), 1461. Available at: [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Available at: [Link]

  • MDPI. (2018). A Different View of Solvent Effects in Crystallization. Crystals, 8(1), 3. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological importance of amide analogues. Available at: [Link]

  • National Center for Biotechnology Information. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]

  • ResearchGate. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Nitrophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(4-Nitrophenoxy)acetamide. As Senior Application Scientists, our goal is to empower you with the knowledge to maintain a safe research environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling nitrophenoxy-class compounds.

Hazard Assessment and Core Principles

Based on data from similar chemical structures, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is expected to cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Some related compounds are also suspected of causing cancer.[5] Therefore, the core principle of handling this compound is the stringent avoidance of direct contact and inhalation.

Key Operational Imperatives:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary barrier to respiratory exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal and ocular exposure.

  • Hygiene Practices: Adhere to strict personal hygiene measures. Wash hands and face thoroughly after handling the substance.[5] Contaminated clothing should be changed immediately.[5]

Required Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure they are of a suitable thickness and are regularly inspected for tears or punctures before use.
Eyes/Face Safety glasses with side shields or a face shieldTo protect against splashes and airborne particles.[2][6] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]
Body Laboratory coat or chemical-resistant apronA fully fastened lab coat provides a primary barrier against accidental spills.[7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-approved respiratorA respirator is necessary if working outside of a fume hood or if dusts are generated.[8] The type of respirator (e.g., N95 for particulates, or one with organic vapor cartridges) should be chosen based on a risk assessment of the specific procedure.
Feet Closed-toe shoesTo protect feet from spills and falling objects.

Procedural Guidance: Donning and Doffing PPE

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure:
  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Eye and Face Protection: Remove your safety goggles or face shield.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

Experimental Workflow

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Experimental Procedure prep_weigh->handle_reaction Transfer Compound cleanup_decon Decontaminate Work Surfaces handle_reaction->cleanup_decon Post-Experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste dispose_ppe Doff and Dispose of PPE cleanup_waste->dispose_ppe Final Steps dispose_waste Transfer Waste to a Licensed Disposal Facility dispose_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Disposal Protocol
  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be considered hazardous waste.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[9] The containers must be compatible with the waste.[9]

  • Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name: this compound.[9]

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company, following all local and national regulations.[10][11] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill. For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. [Link]

  • Penta chemicals. Acetamide - SAFETY DATA SHEET. [Link]

  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • CTAHR. UNIT 7: Personal Protective Equipment. [Link]

  • Angene Chemical. Safety Data Sheet - 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • Lakeland Industries. PPE Protection Types. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Ontario Pesticide Education Program. 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. [Link]

  • Unigloves. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Decontamination after Inadvertent Release. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.